Lasofoxifene
Description
This compound is a non-steroidal 3rd generation selective estrogen receptor modulator (SERM) that selectively binds to both ERα and ERβ with high affinity. It is a naphthalene derivative marketed for prevention and treatment of osteoporosis and for the treatment of vaginal atrophy. It was initially developed as Oporia by Pfizer as a treatment for postmenopausal osteoporosis and vaginal atrophy, in which were both rejected for approval by FDA. Later Fablyn was developed as a result of a research collaboration between Pfizer and Ligand Pharmaceuticals with a newly submitted New Drug Application in 2008. It gained approval by European Commission in March 2009. Ligand Pharmaceuticals signed a license agreement with Sermonix Pharmaceuticals for the development and commercialization of oral this compound in the USA.
This compound is a non-steroidal, naphthalene-derived, third-generation selective estrogen receptor modulator (SERM) with potential antineoplastic and anti-osteoporotic activities. Upon oral administration, this compound selectively binds to both estrogen receptor alpha (ERalpha; ESR1) and estrogen receptor beta (ERbeta; ESR2) with high affinity and mimics the effects of endogenous estradiol with varying agonist and antagonist effects in ER-expressing tissues. Blockade of ERalpha by this compound may potentially inhibit estrogen-dependent cancer cell proliferation in ER-expressing cancers. This compound may also bind to the certain mutant forms of ERalpha, including the Y537S ESR1 mutant, making it potentially useful in the treatment of tumors that have acquired resistance to other ER-targeting agents.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2009 and has 4 investigational indications.
structure in first source
Properties
IUPAC Name |
(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO2/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2/t26-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXESHMAMLJKROZ-IAPPQJPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171037 | |
| Record name | Lasofoxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180916-16-9 | |
| Record name | Lasofoxifene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180916-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lasofoxifene [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180916169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lasofoxifene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06202 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lasofoxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LASOFOXIFENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/337G83N988 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lasofoxifene's Mechanism of Action in Estrogen Receptor-Positive Breast Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lasofoxifene is a third-generation, non-steroidal selective estrogen receptor modulator (SERM) demonstrating significant anti-tumor activity in estrogen receptor-positive (ER+) breast cancer, particularly in tumors that have developed resistance to other endocrine therapies through mutations in the estrogen receptor 1 gene (ESR1).[1][2][3] This document provides a detailed technical overview of this compound's core mechanism of action, its effects on critical signaling pathways, and a summary of key preclinical and clinical data. Methodologies for pivotal experiments are outlined to provide a reproducible context for the presented data.
Core Mechanism of Action
This compound functions as a high-affinity ligand for the estrogen receptor alpha (ERα), the primary driver of proliferation in the majority of breast cancers.[4][5] Unlike the endogenous ligand estradiol, which promotes a transcriptionally active conformation, this compound's binding stabilizes a distinct, antagonistic conformation of the ERα ligand-binding domain (LBD). This is the central tenet of its action in breast cancer cells.
This antagonistic conformation achieves several critical downstream effects:
-
Inhibition of Transcriptional Activity: It prevents the conformational changes necessary for the binding of co-activator proteins to the receptor's Activation Function 2 (AF2) domain. Instead, it facilitates the recruitment of co-repressor proteins.
-
Blockade of Estrogen-Dependent Gene Expression: By inhibiting co-activator binding, this compound effectively blocks the transcription of estrogen-responsive genes essential for cell cycle progression and proliferation.
-
Efficacy Against Wild-Type and Mutant ERα: A key advantage of this compound is its potent activity against both wild-type ERα and constitutively active mutant forms, such as Y537S and D538G. These mutations, which often arise under the selective pressure of aromatase inhibitors, render the receptor active even in the absence of estrogen. X-ray crystallography studies have confirmed that this compound effectively stabilizes an antagonist conformation in both wild-type and Y537S mutant ERα LBDs.
This mechanism contrasts with other endocrine therapies. Aromatase inhibitors (AIs) work by depleting the body of estrogen, thereby starving the receptor of its ligand, while selective estrogen receptor degraders (SERDs) like fulvestrant bind to and promote the degradation of the ERα protein. This compound's ability to effectively antagonize mutant ERα without necessarily causing its degradation highlights a distinct and potent mechanism of action.
Signaling Pathway Modulation
The primary signaling pathway modulated by this compound in breast cancer is the ERα signaling cascade. The binding of this compound directly antagonizes the receptor, preventing the downstream signaling that leads to cell proliferation.
Quantitative Data Summary
The efficacy of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.
Table 1: Preclinical Efficacy of this compound in Xenograft Models
| Model | Treatment | Outcome | Result | Citation |
|---|---|---|---|---|
| MCF-7 (Y537S & D538G ERα mutants) | This compound (monotherapy) | Primary Tumor Growth | More effective inhibition than fulvestrant | |
| MCF-7 (Y537S & D538G ERα mutants) | This compound (monotherapy) | Metastasis | Reduced metastases | |
| MCF-7 (Y537S & D538G ERα mutants) | This compound + Palbociclib | Tumor Suppression & Metastasis Prevention | More potent than fulvestrant + palbociclib | |
| Letrozole-Resistant MCF-7 (No ESR1 mutation) | This compound (monotherapy) | Primary Tumor Growth | Significant reduction vs. vehicle (Fulvestrant showed no significant reduction) | |
| Letrozole-Resistant MCF-7 (No ESR1 mutation) | This compound + Palbociclib | Bone Metastases | Significantly fewer bone metastases compared to vehicle |
| Letrozole-Resistant MCF-7 (No ESR1 mutation) | this compound ± Palbociclib | Cell Proliferation (Ki67 staining) | Decreased overall tumor cell proliferation | |
Table 2: Clinical Efficacy of this compound in ER+/HER2-, ESR1-mutated Metastatic Breast Cancer
| Trial | Treatment Arms | Primary Endpoint | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | Citation |
|---|---|---|---|---|---|---|
| ELAINE 1 (Phase 2) | This compound vs. Fulvestrant | PFS | 5.6 months vs. 3.7 months (HR 0.699) | 13.2% vs. 2.9% | 36.5% vs. 21.6% |
| ELAINE 2 (Phase 2) | this compound + Abemaciclib | PFS | ~13 months | 56% | 66% | |
Table 3: Pharmacodynamic Target Engagement in ELAINE 1 Trial
| Parameter | This compound | Fulvestrant | Finding | Citation |
|---|
| Decrease in ESR1 Mutant Allele Fraction (MAF) from baseline to week 8 | 82.9% of patients | 61.5% of patients | this compound reduced ESR1 MAF to a greater extent than fulvestrant, indicating strong target engagement. | |
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating this compound's mechanism of action.
Cell Line and Xenograft Models
-
Cell Lines: Studies frequently utilize human breast cancer cell lines such as MCF-7 and T47D. To investigate efficacy against resistance mutations, these cells are often engineered to express specific ESR1 mutations (e.g., Y537S, D538G) or are cultured to develop resistance to aromatase inhibitors (e.g., letrozole-resistant MCF-7 LTLT cells).
-
Animal Models: Immunocompromised mice (e.g., NSG mice) are used for xenograft studies. A common method is the Mammary Intraductal (MIND) model, where luciferase-GFP tagged breast cancer cells are injected directly into the mammary ducts. This approach allows for the monitoring of both primary tumor growth and metastasis to distant sites.
In Vivo Efficacy Assessment
-
Tumor Growth and Metastasis Monitoring: Tumor progression is monitored non-invasively using in vivo and ex vivo luminescence imaging (for luciferase-tagged cells). At the study's endpoint, primary tumors are excised, and their weight and area are measured. Histological analysis of distant organs (e.g., lung, liver, bone) is performed to confirm and quantify metastatic lesions.
-
Cell Proliferation Analysis: Tumor tissue sections are subjected to immunohistochemistry (IHC) for proliferation markers like Ki67 to assess the anti-proliferative effects of the treatment.
Protein and Gene Expression Analysis
-
Western Blotting: This technique is used to compare the expression levels of key proteins, such as ERα and HER2, in different cell lines (e.g., comparing parental MCF-7 to letrozole-resistant MCF-7 LTLT cells).
-
Reporter Gene Assays: To quantify the transcriptional antagonism of various compounds, breast cancer cells are transfected with a reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase). The cells are then treated with estradiol in the presence or absence of the test compound (this compound), and the resulting reporter activity is measured to determine the degree of transcriptional inhibition.
Structural and Pharmacodynamic Analysis
-
X-ray Crystallography: This method provides high-resolution structural data on how this compound binds to the ligand-binding domain of both wild-type and mutant ERα, revealing the structural basis for its antagonistic activity.
-
Circulating Tumor DNA (ctDNA) Analysis: In clinical trials, patient plasma samples are collected at baseline and on-treatment. ctDNA is isolated and analyzed using next-generation sequencing (NGS)-based assays (e.g., SafeSeq) to detect and quantify the mutant allele fraction (MAF) of ESR1 mutations. A decrease in MAF serves as a key pharmacodynamic biomarker of target engagement and anti-tumor activity.
Conclusion
This compound demonstrates a potent and distinct mechanism of action in breast cancer cells centered on its role as a high-affinity antagonist of ERα. Its ability to stabilize an inactive receptor conformation, thereby blocking the transcription of growth-promoting genes, is effective against both wild-type and clinically significant ESR1-mutant forms of the receptor that drive endocrine resistance. Preclinical data robustly show its superiority over fulvestrant in mutant models, and clinical trials have confirmed its anti-tumor activity and strong target engagement in patients with ER+/HER2- metastatic breast cancer. These characteristics position this compound as a promising therapeutic agent, particularly for patients whose disease has progressed on prior endocrine therapies.
References
- 1. This compound as a potential treatment for therapy-resistant ER-positive metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. This compound versus fulvestrant for ER+/HER2- metastatic breast cancer with an ESR1 mutation: results from the randomized, phase II ELAINE 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. onclive.com [onclive.com]
A Technical Guide to the Discovery and Preclinical Development of Lasofoxifene
Introduction
Lasofoxifene is a third-generation, nonsteroidal selective estrogen receptor modulator (SERM) that has undergone extensive preclinical and clinical evaluation for the prevention and treatment of osteoporosis and, more recently, for its potential in treating estrogen receptor (ER)-positive breast cancer.[1][2] Developed through a collaborative effort between Ligand Pharmaceuticals and Pfizer, this compound was identified in a synthetic program aimed at discovering novel SERMs with improved oral bioavailability and higher in vivo potency compared to earlier generations of these drugs.[1][3] This technical guide provides an in-depth overview of the discovery and preclinical development of this compound, focusing on its mechanism of action, key preclinical findings, and the experimental methodologies employed in its evaluation.
Discovery and Rationale
The development of this compound was driven by the need for a SERM that could replicate the beneficial effects of estrogen on bone and serum lipids while avoiding the negative effects on breast and uterine tissues.[4] First- and second-generation SERMs, such as tamoxifen and raloxifene, demonstrated the feasibility of tissue-selective estrogenic activity but were limited by factors such as reduced bioavailability and potency compared to estrogen. The discovery program for this compound focused on creating a naphthalene-derivative that would be structurally distinct from existing SERMs. A key objective was to design a molecule with increased resistance to intestinal wall glucuronidation, a metabolic process that significantly limits the oral bioavailability of other SERMs like raloxifene. This led to the synthesis of this compound (formerly CP-336,156), a compound with a nonpolar tetrahydronaphthalene structure that exhibits remarkably improved oral bioavailability.
Mechanism of Action
This compound exerts its effects by binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) with high affinity. Its binding affinity is comparable to that of estradiol and is approximately 10-fold higher than that of raloxifene and tamoxifen. The tissue-selective actions of this compound are a result of its differential effects on the conformation of the estrogen receptor in various target tissues, leading to the recruitment of different co-activator and co-repressor proteins, which in turn modulates gene transcription in a tissue-specific manner.
-
Bone: In bone tissue, this compound acts as an estrogen agonist. It mimics the positive effects of estrogen by reducing the production and lifespan of osteoclasts, the cells responsible for bone resorption. This is achieved by modulating the NF-kappaB ligand (RANKL)/RANK/osteoprotegerin signaling pathway. Additionally, this compound stimulates the activity of osteoblasts, the bone-forming cells, and has further beneficial effects on calcium homeostasis.
-
Breast and Uterus: In breast and uterine tissues, this compound acts as an estrogen antagonist. It competitively blocks the binding of estrogen to ERα, thereby inhibiting estrogen-dependent cell proliferation and downstream gene transcription in these tissues. This antagonistic activity forms the basis of its potential application in the prevention and treatment of ER-positive breast cancer.
-
Lipids: Preclinical studies have also demonstrated that this compound has a beneficial estrogenic effect on serum lipids, contributing to a reduction in total cholesterol levels.
Caption: Antagonistic action of this compound in breast tissue.
Preclinical Data
In Vitro Studies
The preclinical evaluation of this compound began with a series of in vitro assays to characterize its binding affinity and cellular effects.
| Parameter | Receptor | Value | Comparison | Reference |
| Binding Affinity (IC50) | ERα | 1.5 nM | Similar to Estradiol (4.8 nM) | |
| Binding Affinity | ERα and ERβ | High | ~10-fold higher than Raloxifene and Tamoxifen |
Experimental Protocol: Estrogen Receptor Binding Assay
A competitive binding assay is typically used to determine the affinity of a compound for the estrogen receptor. The general protocol involves:
-
Preparation of Receptor: Human ERα and ERβ are expressed in a suitable cell line (e.g., Sf9 insect cells) and purified.
-
Radioligand: A radiolabeled estrogen, such as [3H]-estradiol, is used as the tracer.
-
Competition: A constant concentration of the radioligand and increasing concentrations of the test compound (this compound) are incubated with the purified receptor.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, often by filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
In bone cells, this compound demonstrated an estrogen-like activity by inducing apoptosis of osteoclast precursors, which leads to a decrease in bone resorption. In breast cancer cell lines, such as MCF-7, this compound acts as an antagonist, inhibiting estrogen-stimulated cell proliferation.
In Vivo Studies
A range of in vivo animal models were utilized to assess the systemic effects of this compound on various tissues.
Ovariectomized (OVX) Rat Model of Osteoporosis
This is the most common model to study postmenopausal osteoporosis.
Experimental Protocol: Ovariectomized Rat Study
-
Animals: Adult female Sprague-Dawley rats are used.
-
Surgery: Animals undergo either a sham operation or bilateral ovariectomy to induce estrogen deficiency.
-
Treatment: Following a recovery period, OVX rats are treated daily with vehicle or different doses of this compound (e.g., 10 to 1000 µg/kg/day) via oral gavage. A positive control group treated with estradiol is often included.
-
Duration: Studies can be short-term (weeks) or long-term (months).
-
Endpoints:
-
Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA) at various skeletal sites (e.g., femur, lumbar vertebrae).
-
Bone Turnover Markers: Serum and urine levels of markers of bone formation (e.g., osteocalcin, P1NP) and resorption (e.g., C-telopeptide) are measured.
-
Histomorphometry: Bone biopsies are taken to analyze bone structure and cellular activity.
-
Uterine Weight: The uterus is excised and weighed to assess estrogenic effects.
-
Key Findings from the OVX Rat Model:
| Parameter | Dose | Effect | Reference |
| Bone Mineral Density (Femur, Tibia, Lumbar Vertebrae) | ED100 of ~60 µg/kg/day | Prevention of OVX-induced bone loss | |
| Bone Turnover (Trabecular and Endocortical) | Not specified | Inhibition of bone resorption and turnover | |
| Total Serum Cholesterol | Not specified | Decrease | |
| Uterine Weight | Not specified | No significant increase (neutral effect) |
Breast Cancer Xenograft Model
This model is used to evaluate the anti-tumor efficacy of compounds.
Experimental Protocol: MCF-7 Xenograft Study
-
Animals: Immunocompromised mice (e.g., nude mice) are used.
-
Cell Implantation: Human MCF-7 breast cancer cells, which are ER-positive, are implanted into the mice, often in the mammary fat pad.
-
Tumor Growth: Once tumors are established, the mice are randomized into treatment groups.
-
Treatment: Animals are treated with vehicle, this compound, or other control compounds.
-
Endpoints:
-
Tumor Volume: Tumor size is measured regularly with calipers.
-
Metastasis: The presence of metastases in distant organs (e.g., lungs, liver) is assessed at the end of the study.
-
Key Findings from Breast Cancer Models:
-
This compound inhibited the growth of human breast cancer in mice bearing MCF-7 tumors.
-
It prevented the development of N-methyl-N-nitrosourea (NMU)-induced mammary carcinomas in rats and also showed therapeutic effects in established NMU-induced carcinomas.
-
More recent preclinical studies have shown that this compound is effective at inhibiting tumor growth and metastasis in models of endocrine therapy-resistant ER+ breast cancer, including those with ESR1 mutations.
General Preclinical Development Workflow for this compound
Caption: A simplified workflow of this compound's preclinical development.
Pharmacokinetics and Metabolism
Preclinical studies demonstrated that this compound has significantly improved oral bioavailability compared to other SERMs. In rats, the oral bioavailability was reported to be 62%. This is attributed to its increased resistance to glucuronidation in the intestine. This compound is highly bound to plasma proteins (>99%), primarily albumin and α1-acid glycoprotein. Metabolism occurs mainly in the liver through Phase I oxidation via CYP3A4/3A5 and CYP2D6, and Phase II conjugation reactions including glucuronidation and sulfation.
Conclusion
The discovery and preclinical development of this compound represent a successful example of rational drug design aimed at improving upon existing therapies. Through a targeted synthetic program, a novel SERM with high estrogen receptor binding affinity, excellent oral bioavailability, and a desirable tissue-selective profile was identified. Extensive preclinical evaluation in both in vitro and in vivo models confirmed its efficacy as an estrogen agonist in bone and on serum lipids, while acting as an antagonist in the breast and having a neutral effect on the uterus. These robust preclinical findings provided a strong foundation for the subsequent clinical development of this compound for the treatment of postmenopausal osteoporosis and, more recently, for its promising role in the management of endocrine-resistant breast cancer.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Breakthroughs: A Bench-to-Bedside Story | Duke Cancer Institute [dukecancerinstitute.org]
- 4. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Pharmacological Profile of Lasofoxifene: A Third-Generation Selective Estrogen Receptor Modulator
Audience: Researchers, scientists, and drug development professionals.
Abstract: Lasofoxifene is a third-generation, non-steroidal selective estrogen receptor modulator (SERM) characterized by its high affinity for both estrogen receptor alpha (ERα) and beta (ERβ), and improved oral bioavailability compared to earlier SERMs.[1][2][3] Developed for the prevention and treatment of postmenopausal osteoporosis and vaginal atrophy, it has also demonstrated significant efficacy in reducing the risk of estrogen receptor-positive (ER+) breast cancer.[2][4] This document provides an in-depth technical overview of the pharmacological profile of this compound, summarizing its mechanism of action, receptor binding characteristics, preclinical and clinical efficacy, and pharmacokinetic properties. Detailed experimental methodologies and signaling pathway visualizations are included to provide a comprehensive resource for the scientific community.
Mechanism of Action
This compound exhibits tissue-selective estrogen receptor agonist and antagonist activity. Its pharmacological effects are mediated through high-affinity binding to both ERα and ERβ. The specific action in a given tissue is determined by the ER subtype expression, the conformation of the ligand-receptor complex, and the differential recruitment of coactivator and corepressor proteins.
-
In Bone: this compound acts as an ER agonist . It mimics the beneficial effects of estrogen by modulating the RANKL/RANK/osteoprotegerin system, which reduces the production and lifespan of bone-resorbing osteoclasts and stimulates the activity of bone-forming osteoblasts. This agonistic activity helps to preserve or increase bone mineral density (BMD).
-
In Breast and Uterine Tissue: this compound acts as an ER antagonist . By binding to the ER, it induces a conformational change in the receptor that prevents the binding of coactivator proteins necessary for gene transcription. This blocks estrogen-mediated signaling pathways that promote the growth of hormone-dependent cancer cells. Crystallographic studies show that this compound displaces the C-terminal AF-2 helix of the ERα ligand-binding domain, sterically hindering the coactivator binding site. A key salt bridge with Asp 351 contributes to this antiestrogenic effect.
-
In Vaginal Tissue: It exerts an agonist effect, helping to alleviate symptoms of vaginal atrophy in postmenopausal women.
A simplified diagram of this tissue-selective mechanism is presented below.
Receptor Binding and In Vitro Potency
This compound binds with high affinity to both ER subtypes, with a potency for ERα that is comparable to estradiol and significantly greater than that of other well-known SERMs like raloxifene and tamoxifen.
| Parameter | Receptor | Value | Comparative Note | Reference |
| Half-Inhibition Conc. (IC₅₀) | ERα | 1.5 nM | Estradiol: 4.8 nM. Potency is >10-fold higher than raloxifene and tamoxifen. | |
| Binding Affinity | ERα & ERβ | High | Selectively binds to both receptor subtypes. |
Preclinical In Vivo Pharmacology
Preclinical studies in rodent models have consistently demonstrated the efficacy of this compound in preventing bone loss and inhibiting the growth of hormone-sensitive tumors.
-
Osteoporosis Model: In ovariectomized (OVX) rats, a standard model for postmenopausal osteoporosis, this compound effectively prevented the loss of bone mineral density in the femur, tibia, and lumbar vertebrae at an ED₁₀₀ of approximately 60 µg/kg/day. It also decreased total serum cholesterol in these models.
-
Breast Cancer Models: this compound has been shown to inhibit the growth of human MCF-7 breast cancer xenografts in mice. More recent studies using xenograft models with clinically relevant ESR1 mutations (Y537S and D538G), which confer resistance to other endocrine therapies, found this compound to be more effective than fulvestrant at inhibiting primary tumor growth and reducing metastases. The combination of this compound with the CDK4/6 inhibitor palbociclib showed even greater potency.
Pharmacokinetics
This compound exhibits a favorable pharmacokinetic profile in postmenopausal women, characterized by high oral bioavailability, a long half-life, and extensive protein binding. Its resistance to intestinal glucuronidation contributes to its superior bioavailability compared to other SERMs.
| Parameter | Value | Condition / Notes | Reference |
| Time to Cₘₐₓ (Tₘₐₓ) | ~6.0 - 7.3 hours | Multiple doses in postmenopausal women. | |
| Terminal Half-life (t₁/₂) | ~165 hours (approx. 6 days) | Range: 96-222 hours. | |
| Apparent Volume of Distribution (Vd/F) | 1350 L | In postmenopausal women. | |
| Plasma Protein Binding | >99% | Primarily to albumin and α1-acid glycoprotein. | |
| Metabolism | Hepatic | Phase I oxidation via CYP3A4/3A5 and CYP2D6. | |
| Bioavailability (Oral) | 62% | In rats; noted as remarkably improved over other SERMs in humans. | |
| AUC₀₋₂₄ (at steady state) | 1.67 - 137 ng·h/mL | Dose-dependent (0.01 mg to 1.0 mg daily). | |
| Cₘₐₓ (at steady state) | 0.09 - 6.43 ng/mL | Dose-dependent (0.01 mg to 1.0 mg daily). |
Clinical Efficacy
Large-scale Phase III clinical trials, most notably the Postmenopausal Evaluation and Risk-Reduction with this compound (PEARL) trial involving 8,556 women, have established the clinical efficacy and safety of this compound.
Table 3: Clinical Efficacy in Osteoporosis (PEARL Trial, 5-Year Data)
| Endpoint | Dose (mg/day) | Risk Reduction vs. Placebo | p-value | Reference |
| New Vertebral Fractures | 0.5 | 42% | <0.001 | |
| Non-vertebral Fractures | 0.5 | 24% | 0.02 | |
| BMD Increase (Lumbar Spine) | 0.5 | 3.3% (at 3 years) | <0.001 | |
| BMD Increase (Femoral Neck) | 0.5 | 3.3% (at 3 years) | <0.001 |
Table 4: Efficacy in Breast Cancer Risk Reduction (PEARL Trial, 5-Year Data)
| Endpoint | Dose (mg/day) | Risk Reduction vs. Placebo | Notes | Reference |
| ER-positive Breast Cancer | 0.5 | 83% | Primary endpoint of the analysis. | |
| Total Breast Cancer | 0.5 | 79% | Includes all types of breast cancer. |
Conclusion
This compound is a potent, third-generation SERM with a well-defined pharmacological profile. Its high-affinity binding to estrogen receptors translates into a dual mechanism of action: potent estrogenic agonism in bone, leading to significant fracture risk reduction, and robust antagonism in breast tissue, resulting in a substantial decrease in the incidence of ER-positive breast cancer. Its favorable pharmacokinetic properties, including a long half-life and high oral bioavailability, support a convenient once-daily dosing regimen. The extensive preclinical and clinical data underscore the therapeutic potential of this compound for the management of major health concerns in postmenopausal women.
Appendix: Experimental Protocols
A.1. Estrogen Receptor Competitive Binding Assay
Objective: To determine the binding affinity (e.g., IC₅₀) of this compound for ERα and ERβ.
Methodology:
-
Receptor Preparation: Full-length recombinant human ERα or ERβ is used.
-
Radioligand: A tritiated estradiol ([³H]-E₂) solution is prepared at a fixed concentration (typically near its K_d value, e.g., 0.5 nM).
-
Competition: In a multi-well plate format, a constant amount of ER protein and [³H]-E₂ is incubated with serial dilutions of this compound (or other test compounds) ranging from picomolar to micromolar concentrations.
-
Incubation: The mixture is incubated at 4°C for 18-24 hours to reach binding equilibrium.
-
Separation: Receptor-bound and free [³H]-E₂ are separated. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the receptor-ligand complex. The plate is then washed to remove unbound radioligand.
-
Quantification: Scintillation fluid is added to each well, and the radioactivity, corresponding to the amount of bound [³H]-E₂, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific [³H]-E₂ binding versus the log concentration of this compound. A sigmoidal dose-response curve is fitted to the data to calculate the IC₅₀ value, which is the concentration of this compound required to displace 50% of the radioligand.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: Evidence of its therapeutic value in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a new type of selective estrogen receptor modulator for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
Lasofoxifene's Binding Affinity for Estrogen Receptors Alpha and Beta: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasofoxifene is a third-generation, non-steroidal selective estrogen receptor modulator (SERM) belonging to the naphthalene derivative class.[1][2] Like other SERMs, it exhibits tissue-specific estrogen receptor (ER) agonist and antagonist activity.[3] This dual activity allows this compound to mimic the beneficial effects of estrogen in some tissues, such as bone, while acting as an antagonist in others, like the breast and uterus.[1][3] Its mechanism of action is predicated on its high-affinity binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This guide provides a detailed overview of the binding affinity of this compound for these two receptor subtypes, the experimental protocols used to determine these affinities, and the associated signaling pathways.
Binding Affinity Profile of this compound
This compound is characterized by its high binding affinity for both ERα and ERβ. While quantitative data for ERβ is not as prevalently published, studies consistently report high-affinity binding to both receptors. One study noted that its half-inhibition concentration is comparable to that of estradiol and is at least 10-fold higher than that of raloxifene and tamoxifen, indicating potent binding.
Quantitative Binding Data for Estrogen Receptor Alpha (ERα)
The binding affinity of this compound for wild-type (WT) ERα is potent and comparable to that of the natural ligand, 17β-Estradiol (E2). The following table summarizes the key binding affinity values from a study investigating its effects on therapy-resistant breast cancer.
| Ligand | Receptor | Affinity Metric (Ki/Kd) (nM) |
| This compound | WT ERα | Ki = 0.21 ± 0.06 |
| 17β-Estradiol (E2) | WT ERα | Kd = 0.22 ± 0.11 |
| 4-Hydroxytamoxifen | WT ERα | Ki = 0.12 ± 0.003 |
| Fulvestrant | WT ERα | Ki = 0.13 ± 0.03 |
Ki: Inhibition constant; Kd: Dissociation constant. Lower values indicate higher binding affinity.
Constitutively active mutations in the ERα ligand-binding domain, such as Y537S and D538G, can lead to resistance to endocrine therapies. This compound retains notable, albeit reduced, binding affinity to these mutant receptors.
| Ligand | Receptor | Affinity Metric (Ki) (nM) | Fold Change over WT |
| This compound | Y537S ERα | 2.34 ± 0.60 | 11.14 |
| This compound | D538G ERα | 2.19 ± 0.24 | 10.43 |
| 4-Hydroxytamoxifen | Y537S ERα | 2.64 ± 0.40 | 22.00 |
| 4-Hydroxytamoxifen | D538G ERα | 2.29 ± 0.80 | 19.08 |
| Fulvestrant | Y537S ERα | 3.68 ± 0.77 | 28.31 |
| Fulvestrant | D538G ERα | 5.06 ± 1.16 | 38.92 |
Estrogen Receptor Signaling and SERM Mechanism of Action
Upon binding to ERα or ERβ, a ligand induces a conformational change in the receptor. This change dictates the subsequent interaction with co-regulatory proteins (co-activators or co-repressors), leading to either agonistic or antagonistic effects on gene transcription. In tissues like bone, this compound acts as an agonist, promoting a receptor conformation that recruits co-activators, mimicking the bone-protective effects of estrogen. Conversely, in breast and uterine tissues, it acts as an antagonist by inducing a different conformation that recruits co-repressors, thereby blocking estrogen-driven proliferation.
Caption: SERM signaling pathway illustrating tissue-specific agonism and antagonism.
Experimental Protocols: Competitive Radioligand Binding Assay
The binding affinity of this compound to estrogen receptors is typically determined using a competitive radioligand binding assay. This technique measures the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]-estradiol) for binding to the target receptor.
I. Preparation of Receptor Source (e.g., Uterine Cytosol)
-
Tissue Homogenization: Uterine tissue from a suitable animal model (e.g., rat) is homogenized in a cold lysis buffer.
-
Initial Centrifugation: The homogenate is centrifuged at a low speed (e.g., 2,500 x g) to pellet the nuclear fraction and large debris.
-
Ultracentrifugation: The resulting supernatant is transferred to new tubes and subjected to ultracentrifugation (e.g., 105,000 x g for 60 minutes) to pellet the microsomal fraction.
-
Cytosol Collection: The final supernatant, which contains the cytosolic fraction rich in estrogen receptors, is carefully collected.
-
Protein Quantification: The protein concentration of the cytosol is determined using a standard method, such as a BCA assay, to ensure consistent receptor amounts in each assay tube.
II. Competitive Binding Assay Procedure
-
Assay Setup: The assay is performed in a multi-well plate format. Each well contains the receptor preparation (e.g., 50-100 µg of cytosolic protein), a fixed concentration of a high-affinity radioligand (e.g., 0.5-1.0 nM [³H]-estradiol), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The plate is incubated (e.g., at 30°C for 60 minutes) with gentle agitation to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through a filter mat (e.g., PEI-presoaked GF/C filters). This step traps the receptor-ligand complexes on the filter while unbound radioligand passes through.
-
Washing: The filters are washed multiple times with an ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on each filter, which corresponds to the amount of bound radioligand, is then measured using a scintillation counter.
III. Data Analysis
-
Determine Specific Binding: For each concentration of the test compound, non-specific binding (measured in the presence of a saturating concentration of unlabeled estradiol) is subtracted from the total binding to calculate the specific binding.
-
Generate Competition Curve: The specific binding data is plotted against the logarithm of the competitor (this compound) concentration. This generates a sigmoidal competition curve.
-
Calculate IC₅₀: Non-linear regression analysis is used to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate Kᵢ: The IC₅₀ value is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Stereospecific this compound derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells | eLife [elifesciences.org]
- 2. This compound: a new type of selective estrogen receptor modulator for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereospecific this compound derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of the Lasofoxifene-Estrogen Receptor Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasofoxifene is a third-generation nonsteroidal selective estrogen receptor modulator (SERM) that exhibits a high binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1][2][3][4][5] As a SERM, this compound displays tissue-selective agonist and antagonist activities. It acts as an agonist in bone, promoting bone mineral density, while functioning as an antagonist in breast and uterine tissues, thereby inhibiting the proliferative effects of estrogen. This dual activity profile makes it a compound of significant interest for the treatment and prevention of osteoporosis and for potential applications in breast cancer therapy.
This technical guide provides an in-depth analysis of the structural basis for this compound's interaction with the estrogen receptor, focusing on the ERα isoform. It includes a summary of quantitative binding data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows.
Core Structural Features of the this compound-ERα Complex
The crystal structure of the human ERα ligand-binding domain (LBD) in complex with this compound has been determined at a resolution of 2.0 Å (PDB ID: 2OUZ). This structure reveals the molecular details of their interaction and provides a basis for understanding the antagonistic mechanism of this compound.
Upon binding, this compound induces a distinct conformation in the ERα LBD. A key feature of this interaction is the displacement of the C-terminal helix 12 (H12), also known as the activation function 2 (AF-2) helix. In an agonist-bound state, H12 assumes a position that creates a binding surface for the LXXLL motif of coactivator proteins. However, this compound binding repositions H12 into the coactivator binding groove, thereby sterically hindering the recruitment of coactivators. This prevention of coactivator binding is a hallmark of ERα antagonism.
The antagonistic conformation is stabilized by specific interactions between this compound and the receptor. This compound's bulky side chain occupies a hydrophobic pocket within the LBD, sterically displacing key residues. Notably, a well-defined salt bridge is formed between the positively charged nitrogen of this compound's pyrrolidine ring and the carboxylate group of Aspartate 351 (Asp351) in the ERα LBD. This electrostatic interaction is crucial for the high-affinity binding and antagonistic activity of this compound.
Data Presentation: Quantitative Analysis of Binding Affinities
The binding affinity of this compound and other SERMs to the estrogen receptor is a critical determinant of their potency and efficacy. The following tables summarize key quantitative data from competitive binding assays.
| Compound | Receptor | Binding Affinity (Ki) in nM |
| This compound | ERα (Wild-Type) | 0.21 ± 0.06 |
| 17β-Estradiol (E2) | ERα (Wild-Type) | 0.22 ± 0.11 (Kd) |
| 4-Hydroxytamoxifen (4-OHT) | ERα (Wild-Type) | 0.12 ± 0.003 |
| Fulvestrant | ERα (Wild-Type) | 0.13 ± 0.03 |
| Compound | Receptor | Binding Affinity (Ki) in nM |
| This compound | ERα (Y537S Mutant) | 2.34 ± 0.60 |
| 4-Hydroxytamoxifen (4-OHT) | ERα (Y537S Mutant) | 2.64 ± 0.40 |
| Fulvestrant | ERα (Y537S Mutant) | 3.68 ± 0.77 |
| This compound | ERα (D538G Mutant) | 2.19 ± 0.24 |
| 4-Hydroxytamoxifen (4-OHT) | ERα (D538G Mutant) | 2.29 ± 0.80 |
| Fulvestrant | ERα (D538G Mutant) | 5.06 ± 1.16 |
Experimental Protocols
X-ray Crystallography of the ERα-Lasofoxifene Complex
This protocol outlines the key steps for determining the crystal structure of the ERα ligand-binding domain (LBD) in complex with this compound.
-
Protein Expression and Purification:
-
The human ERα LBD (residues 301-553) is overexpressed in Escherichia coli.
-
The protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography if a His-tag is used).
-
Further purification is achieved through size-exclusion chromatography to obtain a homogeneous protein sample.
-
-
Complex Formation:
-
The purified ERα LBD is incubated with a molar excess of this compound to ensure saturation of the ligand-binding pocket.
-
-
Crystallization:
-
The ERα-lasofoxifene complex is concentrated to a suitable concentration for crystallization (typically 5-10 mg/mL).
-
Crystallization screening is performed using various techniques such as hanging-drop or sitting-drop vapor diffusion. A range of crystallization conditions (precipitants, buffers, salts, and additives) are screened to identify conditions that yield diffraction-quality crystals.
-
-
Data Collection and Processing:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The diffraction data are processed (indexed, integrated, and scaled) using appropriate software (e.g., HKL2000).
-
-
Structure Determination and Refinement:
-
The structure is solved by molecular replacement using a previously determined structure of the ERα LBD as a search model (e.g., PDB ID: 3ERT).
-
The initial model is refined against the collected diffraction data using software such as REFMAC. This process involves iterative cycles of manual model building in electron density maps and automated refinement of atomic coordinates, B-factors, and other parameters.
-
The final model is validated for its geometric quality and fit to the experimental data.
-
Estrogen Receptor Competitive Binding Assay
This protocol describes a competitive radiometric binding assay to determine the binding affinity (Ki) of this compound for the estrogen receptor.
-
Preparation of ER-Containing Lysate:
-
Uterine tissue from ovariectomized rats or cells expressing the estrogen receptor are homogenized in an ice-cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).
-
The homogenate is centrifuged to pellet cellular debris, and the supernatant (cytosol containing the ER) is collected.
-
The protein concentration of the cytosol is determined using a standard protein assay.
-
-
Competitive Binding Reaction:
-
A constant concentration of a radiolabeled estrogen, such as [³H]17β-estradiol, is incubated with the ER-containing lysate.
-
Increasing concentrations of unlabeled this compound (the competitor) are added to the incubation mixture. A control with no competitor and a control with a large excess of unlabeled 17β-estradiol (for non-specific binding) are also included.
-
The reaction is incubated to equilibrium (e.g., 18-24 hours at 4°C).
-
-
Separation of Bound and Free Radioligand:
-
Unbound radioligand is separated from the ER-bound radioligand. This can be achieved by methods such as hydroxyapatite adsorption or dextran-coated charcoal precipitation.
-
-
Quantification and Data Analysis:
-
The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
A competition curve is generated by plotting the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-regulator Recruitment Assay
This assay measures the ability of the this compound-ERα complex to recruit co-regulator peptides.
-
Reagents and Plate Preparation:
-
Purified, labeled ERα LBD (e.g., GST-tagged ERα LBD labeled with a terbium cryptate donor).
-
A fluorescently labeled co-regulator peptide containing an LXXLL motif (e.g., biotinylated SRC1 peptide labeled with streptavidin-d2 acceptor).
-
Assay buffer (e.g., 20 mM Tris, pH 7.5, 50 mM NaCl, 0.01% NP-40).
-
This compound and control compounds (agonist and antagonist) are serially diluted in assay buffer.
-
-
Assay Procedure:
-
The labeled ERα LBD, the labeled co-regulator peptide, and the test compound (this compound) are added to the wells of a low-volume 384-well plate.
-
The plate is incubated at room temperature to allow the binding reactions to reach equilibrium.
-
-
TR-FRET Measurement:
-
The plate is read in a TR-FRET-compatible plate reader. The donor fluorophore is excited (e.g., at 337 nm), and emission is measured at two wavelengths: one for the donor (e.g., 620 nm) and one for the acceptor (e.g., 665 nm). A time delay is used to reduce background fluorescence.
-
-
Data Analysis:
-
The TR-FRET signal is calculated as the ratio of the acceptor emission to the donor emission.
-
The data are plotted as the TR-FRET ratio versus the concentration of this compound.
-
An increase in the TR-FRET signal indicates recruitment of the co-regulator peptide, while a decrease or no change indicates inhibition of recruitment. The results are compared to those obtained with known agonists and antagonists.
-
Mandatory Visualization
Caption: Antagonistic signaling pathway of the this compound-ERα complex.
Caption: Experimental workflow for X-ray crystallography.
Caption: Workflow for the competitive binding assay.
References
- 1. wwPDB: pdb_00002ouz [wwpdb.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound: a new type of selective estrogen receptor modulator for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 5. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
Lasofoxifene and Its Impact on Estrogen Receptor-Positive (ER+) Breast Cancer Risk: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lasofoxifene, a third-generation selective estrogen receptor modulator (SERM), has demonstrated significant efficacy in reducing the risk of estrogen receptor-positive (ER+) breast cancer. Initially developed for osteoporosis, its potent anti-estrogenic effects in breast tissue have been substantiated in large-scale clinical trials. This technical guide provides an in-depth analysis of this compound's mechanism of action, a summary of key clinical trial data, detailed experimental protocols from pivotal studies, and a comparative assessment against other endocrine therapies. The information is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and endocrine therapies.
Introduction
Endocrine therapy is a cornerstone in the management of ER+ breast cancer, which accounts for approximately 80% of all breast cancer cases[1]. Selective estrogen receptor modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor agonist or antagonist activity[2]. This compound is a non-steroidal, third-generation SERM that binds with high affinity to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ)[2]. Its clinical development has revealed a promising profile in both the prevention and treatment of ER+ breast cancer, particularly in postmenopausal women and in cases of acquired resistance to other endocrine therapies.
Mechanism of Action
This compound exerts its therapeutic effect by competitively binding to the estrogen receptor, acting as an antagonist in breast tissue[2]. This binding prevents the conformational changes in the ERα required for transcriptional activation of genes involved in cell proliferation. In ER+ breast cancer cells, this leads to the suppression of estrogen-driven signaling pathways, thereby inhibiting tumor growth[2].
Structural studies have shown that this compound effectively stabilizes an antagonist conformation of the ERα ligand-binding domain (LBD), even in the presence of activating mutations such as Y537S. This is a key advantage, as such mutations are a common mechanism of resistance to aromatase inhibitors. By disrupting the active conformation of the ER, this compound inhibits the transcriptional regulation by various mutant estrogen receptor constructs.
Efficacy in ER+ Breast Cancer Risk Reduction and Treatment
Primary Prevention in Postmenopausal Women with Osteoporosis
The Postmenopausal Evaluation and Risk-Reduction with this compound (PEARL) trial was a pivotal phase III study that provided substantial evidence for this compound's role in breast cancer prevention.
Table 1: Summary of Efficacy Data from the PEARL Trial
| Outcome (at 5 years) | This compound 0.5 mg vs. Placebo | Hazard Ratio (95% CI) |
| ER+ Invasive Breast Cancer | 83% risk reduction | 0.17 (0.05 to 0.57) |
| All Breast Cancers | 79% risk reduction | 0.21 (0.08 to 0.55) |
The PEARL trial also demonstrated that the risk reduction was particularly pronounced in women with higher baseline estradiol levels.
Treatment of Advanced or Metastatic ER+ Breast Cancer
More recently, the ELAINE series of trials has investigated this compound's efficacy in women with locally advanced or metastatic ER+/HER2- breast cancer with an acquired ESR1 mutation, a common driver of resistance to prior endocrine therapy.
Table 2: Summary of Efficacy Data from the ELAINE 1 and ELAINE 2 Trials
| Trial | Treatment Arms | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) |
| ELAINE 1 (Phase 2) | This compound vs. Fulvestrant | 5.6 months vs. 3.7 months | 13.2% vs. 2.9% | 36.5% vs. 21.6% |
| ELAINE 2 (Phase 2) | This compound + Abemaciclib | ~13 months | 56% | 66% |
While the PFS improvement in ELAINE 1 was not statistically significant, the numerical improvement and the superior ORR and CBR suggested meaningful clinical activity. The combination of this compound with the CDK4/6 inhibitor abemaciclib in ELAINE 2 showed a robust and clinically meaningful response in a heavily pre-treated population.
Key Experimental Protocols
The PEARL Trial (Postmenopausal Evaluation and Risk-Reduction with this compound)
-
Objective: To evaluate the efficacy and safety of this compound for the prevention of osteoporosis and to assess its effect on breast cancer risk.
-
Study Design: A randomized, double-blind, placebo-controlled, multinational Phase III trial.
-
Participants: 8,556 postmenopausal women aged 59-80 years with osteoporosis (bone mineral density T-score of -2.5 or less).
-
Intervention: Participants were randomly assigned to receive once-daily this compound (0.25 mg or 0.5 mg) or placebo for 5 years.
-
Primary Endpoints: Incidence of ER+ breast cancer and nonvertebral fractures.
-
Methodology: Breast cancer incidence was a prespecified secondary endpoint, evaluated by annual mammograms and clinical breast exams. All potential breast cancer cases were adjudicated by an independent, blinded committee. Cox proportional hazards models were used for the intention-to-treat analysis of breast cancer risk.
The ELAINE 1 Trial
-
Objective: To evaluate the efficacy of this compound relative to fulvestrant in postmenopausal women with locally advanced or metastatic ER+/HER2- breast cancer with an acquired ESR1 mutation who have progressed on an aromatase inhibitor in combination with a CDK4/6 inhibitor.
-
Study Design: An open-label, randomized, multicenter Phase II trial.
-
Participants: 103 women were randomized.
-
Intervention: Patients were randomized 1:1 to receive this compound (5 mg daily) or fulvestrant (500 mg intramuscularly on days 1, 15, and 29, then monthly).
-
Primary Endpoint: Progression-free survival (PFS).
-
Methodology: Tumor assessments were performed every 8 weeks for the first 48 weeks and every 12 weeks thereafter. Circulating tumor DNA (ctDNA) was analyzed at baseline and at 8 weeks to assess changes in ESR1-mutant allele fraction.
The ELAINE 2 Trial
-
Objective: To evaluate the safety and efficacy of this compound in combination with abemaciclib in patients with ER+/HER2- metastatic breast cancer with an ESR1 mutation who had progressed on a prior endocrine therapy and a CDK4/6 inhibitor.
-
Study Design: An open-label, single-arm, multicenter Phase II trial.
-
Participants: 29 women were enrolled.
-
Intervention: this compound plus abemaciclib.
-
Primary Endpoint: Safety and tolerability. Key secondary endpoints included ORR, CBR, and PFS.
-
Methodology: Efficacy was assessed by investigator review according to RECIST v1.1.
The ELAINE 3 Trial (Ongoing)
-
Objective: To confirm the clinical benefit of this compound in combination with abemaciclib versus fulvestrant plus abemaciclib in patients with ER+/HER2-, ESR1-mutated metastatic breast cancer who have progressed on a non-steroidal aromatase inhibitor plus a CDK4/6 inhibitor.
-
Study Design: An open-label, randomized, multicenter, Phase III trial.
-
Participants: Target enrollment is up to 500 patients.
-
Intervention: Patients will be randomized 1:1 to this compound plus abemaciclib or fulvestrant plus abemaciclib.
-
Primary Endpoint: Progression-free survival.
Comparative Analysis and Future Directions
This compound has demonstrated a risk-reduction for breast cancer similar to that of tamoxifen and raloxifene, but with a potentially more favorable safety and benefit profile. Compared to tamoxifen, this compound has not been associated with an increased risk of endometrial cancer. Against fulvestrant, a selective estrogen receptor degrader (SERD), this compound has shown superior or numerically better outcomes in preclinical models and in the ELAINE 1 trial for patients with ESR1 mutations.
The potent activity of this compound against common ESR1 mutations suggests a critical role for this agent in the second-line and later-line treatment of metastatic ER+ breast cancer. The ongoing ELAINE 3 trial will be crucial in establishing the combination of this compound and abemaciclib as a new standard of care for this patient population.
Furthermore, preclinical studies suggest that this compound, alone or in combination with a CDK4/6 inhibitor, may be effective in aromatase inhibitor-resistant breast cancer models that do not have ESR1 mutations but exhibit low ERα and high HER2 expression, indicating a broader potential utility.
Conclusion
This compound is a potent SERM with a well-documented impact on reducing the risk of ER+ breast cancer in postmenopausal women. Its unique efficacy against ERα mutations positions it as a promising therapeutic agent for advanced and metastatic ER+ breast cancer that has developed resistance to standard endocrine therapies. The comprehensive clinical development program, from large-scale prevention trials to targeted therapy studies in advanced disease, underscores the significant potential of this compound in the clinical management of ER+ breast cancer. The results of ongoing Phase III trials are eagerly awaited to further define its role in the evolving landscape of breast cancer therapeutics.
References
An In-depth Technical Guide to Early-Stage Research on Lasofoxifene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasofoxifene, a third-generation selective estrogen receptor modulator (SERM), has demonstrated significant potential in the treatment of osteoporosis and has been investigated for its role in preventing ER-positive breast cancer.[1][2] Its unique chemical structure, a naphthalene derivative, confers high affinity for both estrogen receptor alpha (ERα) and beta (ERβ), and it exhibits a favorable oral bioavailability compared to other SERMs.[1][2] Early-stage research has increasingly focused on developing this compound derivatives to enhance its therapeutic profile, particularly for treating endocrine-resistant breast cancer, including those with ESR1 mutations.[3] This guide provides a comprehensive overview of the core technical aspects of this research, focusing on quantitative data, experimental methodologies, and key biological pathways.
Mechanism of Action
This compound and its derivatives exert their effects by binding to estrogen receptors and modulating their activity in a tissue-specific manner. In breast tissue, they generally act as antagonists, inhibiting the proliferative effects of estrogen that drive the growth of ER-positive breast cancer. Conversely, in bone tissue, they exhibit agonist activity, mimicking the bone-protective effects of estrogen.
A key area of investigation is the activity of these compounds against constitutively active ERα mutants, such as Y537S and D538G, which are common drivers of resistance to endocrine therapies. Research has shown that this compound can stabilize an antagonist conformation of both wild-type and Y537S mutant ERα ligand-binding domains (LBD). Furthermore, stereospecific modifications to the pyrrolidine ring of this compound can tune the molecule's effect on ERα cellular accumulation, leading to derivatives with either SERM-like (ERα stabilizing) or selective estrogen receptor degrader (SERD)-like (ERα degrading) properties. This modulation of ERα stability and activity is crucial for overcoming therapeutic resistance.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound and its derivatives.
Table 1: In Vitro Activity of this compound and Methylpyrrolidine Derivatives
| Compound | Target | Assay | IC50 (nM) | Maximum Normalized Fluorescence at 5 µM | Reference |
| LA-3 (SERD-like) | WT halo-ERα | ERα Lifetime | 26.94 ± 0.4 | 0.48 ± 0.07 | |
| LA-5 (SERM-like) | WT halo-ERα | ERα Lifetime | 15.68 ± 0.27 | 1.706 ± 0.09 | |
| LA3-1 | WT halo-ERα | ERα Lifetime | 112.9 ± 0.23 | - | |
| LA3-2 | WT halo-ERα | ERα Lifetime | 2.58 ± 0.13 | - |
Table 2: Binding Affinity (Ki, nM) of this compound for ERα Ligand Binding Domain
| Ligand | WT ERα LBD | Y537S ERα LBD | D538G ERα LBD | Reference |
| This compound | 0.21 ± 0.06 | 2.34 ± 0.60 | 2.19 ± 0.24 | |
| 4-hydroxytamoxifen (4-OHT) | 0.12 ± 0.003 | 2.64 ± 0.40 | 2.29 ± 0.80 | |
| Fulvestrant | 0.13 ± 0.03 | 3.68 ± 0.77 | 5.06 ± 1.16 |
Experimental Protocols
This section details the methodologies for key experiments cited in early-stage research on this compound derivatives.
Synthesis of Methylpyrrolidine this compound Derivatives
A typical procedure for the synthesis of methylpyrrolidine this compound derivatives involves the reaction of a precursor with the appropriate methylpyrrolidine hydrochloride salt.
-
Materials: Precursor molecule (e.g., compound 8 from the cited literature), anhydrous DMF, (3R)-3-methylpyrrolidine-HCl salt or other stereoisomers, and i-Pr2NEt.
-
Procedure:
-
Dissolve the precursor molecule in anhydrous DMF.
-
Add the methylpyrrolidine-HCl salt and i-Pr2NEt to the solution.
-
Stir the mixture at 80°C for 24 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure.
-
Purify the product via chromatography.
-
Estrogen Receptor Alpha (ERα) Binding Assay
This competitive binding assay measures the affinity of test compounds for the ERα ligand-binding domain (LBD).
-
Materials: Purified ERα LBD, [3H]-E2 (radiolabeled estradiol), test compounds (e.g., this compound derivatives), and binding buffer.
-
Procedure:
-
Incubate a constant concentration of purified ERα LBD (e.g., 5 nM) and [3H]-E2 (e.g., 10 nM) with varying concentrations of the competitor compound (0.1 nM to 10 µM).
-
Allow the binding reaction to reach equilibrium.
-
Separate the bound from unbound radioligand using a method such as filtration or size-exclusion chromatography.
-
Quantify the amount of bound [3H]-E2 using liquid scintillation counting.
-
Calculate the Ki values from the competition curves.
-
Cell Proliferation Assay (MCF-7 cells)
This assay assesses the effect of this compound derivatives on the proliferation of ER-positive breast cancer cells.
-
Materials: MCF-7 cells, complete growth medium (e.g., DMEM with 10% FBS), hormone-free medium (phenol-red free DMEM with charcoal-stripped FBS), test compounds, and a method for quantifying cell number (e.g., crystal violet staining, SYBR Green DNA labeling, or direct cell counting).
-
Procedure:
-
Culture MCF-7 cells in complete growth medium.
-
To assess the effect of the compounds, switch the cells to hormone-free medium for at least 72 hours to deplete endogenous hormones.
-
Seed the cells in 96-well plates at a predetermined density (e.g., 400 cells/well).
-
Treat the cells with various concentrations of the test compounds in the presence or absence of estradiol (E2).
-
Incubate for a specified period (e.g., 6-7 days), changing the media with fresh compounds daily.
-
At the end of the incubation, quantify cell proliferation using a chosen method. For crystal violet staining, fix the cells, stain with crystal violet, solubilize the dye, and measure the absorbance.
-
In-Cell Western Blot for ERα Quantification
This immunofluorescence-based assay quantifies the cellular levels of ERα in response to treatment with this compound derivatives.
-
Materials: T47D or other suitable breast cancer cells, multi-well plates (black-walled for fluorescence), 4% formaldehyde or 100% methanol for fixation, blocking buffer (e.g., PBS with serum and Triton X-100), primary antibody against ERα, and a fluorochrome-conjugated secondary antibody.
-
Procedure:
-
Grow and treat cells with the desired compounds in multi-well plates.
-
Fix the cells with 4% formaldehyde for 15 minutes at room temperature.
-
Rinse the plate three times with PBS.
-
Permeabilize the cells (if required for the primary antibody) and block non-specific binding with blocking buffer for one hour.
-
Incubate with the primary anti-ERα antibody overnight at 4°C.
-
Rinse the plate three times with PBS.
-
Incubate with the fluorochrome-conjugated secondary antibody for one hour at room temperature in the dark.
-
Wash the plate and acquire fluorescence intensity readings using a plate reader or imaging system.
-
Alkaline Phosphatase (AP) Activity Assay in Ishikawa Cells
This assay measures the estrogenic (agonist) activity of compounds in uterine endometrial cancer cells.
-
Materials: Ishikawa cells, 96-well plates, PBS, and a p-nitrophenyl phosphate (pNPP) substrate solution.
-
Procedure:
-
Plate Ishikawa cells in 96-well plates.
-
Treat the cells with the test compounds for a specified duration.
-
Remove the media and wash the cells with PBS.
-
Lyse the cells by freezing the plates at -80°C for 20-30 minutes.
-
Add the pNPP substrate solution to each well.
-
Incubate at room temperature in the dark.
-
Measure the absorbance at 405 nm at different time points (e.g., 30, 60, 90 minutes) to determine the rate of p-nitrophenol production, which is proportional to AP activity.
-
Mouse Xenograft Model of ER+ Breast Cancer
This in vivo model is used to evaluate the anti-tumor efficacy of this compound derivatives.
-
Materials: Immunocompromised mice (e.g., NSG mice), ER-positive breast cancer cells (e.g., MCF-7) engineered to express luciferase and GFP, Matrigel, and the test compounds.
-
Procedure:
-
Implant estrogen pellets into the mice to support the growth of ER-positive tumors.
-
Inject a suspension of cancer cells mixed with Matrigel into the mammary fat pad of the mice.
-
Once tumors are established, randomize the mice into treatment groups.
-
Administer the test compounds (e.g., this compound, fulvestrant, with or without palbociclib) via the appropriate route (e.g., subcutaneous injection or oral gavage).
-
Monitor tumor growth and metastasis using in vivo and ex vivo luminescence imaging.
-
At the end of the study, measure terminal tumor weights and perform histological analysis.
-
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the early-stage research of this compound derivatives.
Caption: Mechanism of Action of this compound Derivatives as SERMs.
Caption: Preclinical Evaluation Workflow for this compound Derivatives.
Caption: Modulation of ERα Signaling by this compound Derivatives.
References
lasofoxifene's role in osteoporosis prevention in postmenopausal women.
An In-depth Technical Guide on the Core Role of Lasofoxifene in Osteoporosis Prevention in Postmenopausal Women
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a third-generation non-steroidal selective estrogen receptor modulator (SERM), has demonstrated significant efficacy in the prevention and treatment of osteoporosis in postmenopausal women. By exhibiting tissue-specific estrogen agonist activity in bone and antagonist activity in breast and uterine tissues, it offers a favorable benefit-risk profile. This technical guide provides a comprehensive analysis of this compound, focusing on quantitative data from pivotal clinical trials, detailed experimental methodologies, and the underlying signaling pathways. Data are systematically presented in tabular format for comparative assessment, while key experimental and molecular processes are visualized using Graphviz diagrams to facilitate a deeper understanding for professionals in the field of drug development and bone biology research.
Introduction
Postmenopausal osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. The decline in estrogen levels following menopause is a primary etiological factor. Selective estrogen receptor modulators (SERMs) are designed to confer the bone-protective effects of estrogen while minimizing the risks associated with conventional hormone replacement therapy, such as an increased incidence of certain cancers.[1][2] this compound (formerly CP-336,156) is a naphthalene-derivative SERM with high affinity for both estrogen receptor subtypes (ERα and ERβ) and significantly improved oral bioavailability compared to earlier-generation SERMs like raloxifene.[2][3][4] This guide synthesizes the critical data and methodologies that underpin its role as a therapeutic agent for postmenopausal osteoporosis.
Quantitative Efficacy Data from Clinical Trials
The clinical development of this compound has been supported by extensive Phase II and III trials, most notably the Postmenopausal Evaluation and Risk-Reduction with this compound (PEARL) trial. These studies provide robust quantitative evidence of its efficacy in improving bone mineral density and reducing fracture risk.
Bone Mineral Density (BMD)
This compound treatment leads to statistically significant increases in BMD at key skeletal sites compared to placebo. The data below are from a 2-year, randomized, placebo-controlled study and the 3-year PEARL trial results.
Table 1: Mean Percent Change in Bone Mineral Density (BMD) from Baseline
| Treatment Group | Duration | Lumbar Spine | Total Hip | Femoral Neck | Source |
|---|---|---|---|---|---|
| Placebo | 2 Years | -0.7% | N/A | N/A | |
| This compound 0.25 mg/day | 2 Years | +2.3% | N/A | N/A | |
| This compound 0.5 mg/day | 2 Years | +2.3% | N/A | N/A | |
| Placebo | 3 Years | N/A | N/A | -3.3% | |
| This compound 0.25 mg/day | 3 Years | +3.3% | N/A | +2.7% |
| this compound 0.5 mg/day | 3 Years | +3.3% | N/A | +3.3% | |
Fracture Incidence
A primary therapeutic goal in osteoporosis management is the reduction of fragility fractures. The PEARL trial demonstrated a significant reduction in both vertebral and non-vertebral fractures with this compound treatment over three to five years.
Table 2: Fracture Risk Reduction at 3 Years (PEARL Trial)
| Endpoint | This compound 0.25 mg/day vs. Placebo | This compound 0.5 mg/day vs. Placebo |
|---|---|---|
| New/Worsening Vertebral Fractures | 31% Reduction (p=0.002) | 42% Reduction (p<0.001) |
| Non-vertebral Fractures | 14% Reduction (p=0.13) | 22% Reduction (p=0.02) |
Data sourced from multiple reports on the PEARL trial.
Bone Turnover Markers (BTMs)
This compound significantly reduces the levels of biochemical markers of bone resorption and formation, indicating a decrease in bone turnover to a premenopausal range.
Table 3: Median Change in Bone Turnover Markers at 12 Months
| Marker | Treatment Group | Median % Change from Baseline |
|---|---|---|
| Serum CTX (Resorption) | Placebo | -5% |
| This compound 0.5 mg/day | -65% | |
| Serum PINP (Formation) | Placebo | -9% |
| This compound 0.5 mg/day | -52% |
Data adapted from a substudy of the PEARL trial.
Experimental Protocols
The evaluation of this compound's efficacy and safety relies on standardized preclinical and clinical experimental designs.
Preclinical Protocol: Ovariectomized (OVX) Monkey Model
The ovariectomized non-human primate model is a crucial preclinical tool that closely mimics postmenopausal bone loss.
Caption: Workflow for the preclinical evaluation of this compound in an OVX monkey model.
This protocol involves surgical menopause induction, long-term treatment, and comprehensive endpoint analysis, including bone density scans, biomarker analysis, bone histology (histomorphometry), and direct biomechanical strength testing of excised bones.
Clinical Protocol: The PEARL Trial
The PEARL study was a landmark Phase III, randomized, double-blind, placebo-controlled trial that enrolled over 8,500 postmenopausal women with osteoporosis.
References
- 1. This compound in osteoporosis and its place in therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a new type of selective estrogen receptor modulator for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Evidence of its therapeutic value in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a new selective estrogen receptor modulator for the treatment of osteoporosis and vaginal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Lasofoxifene In Vitro Cell Culture: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for conducting in vitro cell culture experiments with lasofoxifene, a third-generation selective estrogen receptor modulator (SERM). The information is intended for researchers, scientists, and drug development professionals investigating the efficacy and mechanism of action of this compound in breast cancer cell lines. This compound has demonstrated significant anti-tumor activity in preclinical models, particularly in the context of endocrine-resistant breast cancer and those harboring ESR1 mutations.[1][2][3]
Mechanism of Action
This compound is a non-steroidal SERM that exhibits high binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[4] Its primary mechanism of action in breast cancer cells is the modulation of ERα activity. Unlike the endogenous ligand estradiol, which activates the receptor, this compound acts as an antagonist in breast tissue, inhibiting ERα-mediated gene transcription and subsequent cell proliferation.[4] It achieves this by inducing a conformational change in the receptor that prevents the binding of coactivators necessary for transcriptional activation.
This compound has shown efficacy in models of endocrine resistance, including those with activating mutations in the ESR1 gene (e.g., Y537S and D538G), which can confer resistance to other endocrine therapies. It has been demonstrated to inhibit the constitutive, ligand-independent activity of these mutant ERα proteins.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies of this compound in breast cancer cell lines.
Table 1: IC50 Values for Transcriptional Inhibition of ERα
| Cell Line | ERα Status | Compound | IC50 (nM) | Reference |
| MCF-7 | WT/Y537S | This compound | 2.88 ± 0.34 | |
| MCF-7 | WT | GDC-0927 | 0.95 ± 0.51 | |
| MCF-7 | WT/Y537S | Raloxifene | 2.16 ± 0.67 | |
| MCF-7 | WT/D538G | Fulvestrant | 0.57 ± 0.69 | |
| MCF-7 | WT/D538G | RU39411 | 0.26 ± 0.53 |
Table 2: Effect of this compound on Cell Proliferation
| Cell Line | ERα Status | Treatment Condition | Effect | Reference |
| MCF-7 | WT/Y537S | 1 nM Estradiol + this compound | Reduced E2-stimulated proliferation | |
| MCF-7 LTLT | Letrozole-resistant, low ERα, HER2 overexpression | This compound | Significantly reduced primary tumor growth | |
| MCF-7 LTLT | Letrozole-resistant, low ERα, HER2 overexpression | This compound + Palbociclib | Significantly reduced primary tumor growth and bone metastases |
Experimental Protocols
Cell Culture
Objective: To maintain and propagate ER-positive breast cancer cell lines for use in this compound treatment experiments.
Materials:
-
MCF-7 or T47D breast cancer cells
-
Dulbecco's Modified Eagle Medium (DMEM) for MCF-7 cells
-
RPMI-1640 medium for T47D cells
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Culture T47D cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For experiments investigating the effects of estrogenic compounds, culture cells in phenol red-free medium supplemented with charcoal-stripped FBS for at least 48 hours prior to treatment to deplete endogenous hormones.
Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of breast cancer cells.
Materials:
-
Cultured MCF-7 or T47D cells
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
Estradiol (E2) stock solution (for co-treatment experiments)
-
Cell counting solution (e.g., CellTiter-Glo®) or label-free cell counting instrument
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight.
-
For hormone-depleted conditions, replace the medium with phenol red-free medium containing charcoal-stripped FBS.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. For co-treatment, also prepare a constant concentration of estradiol (e.g., 1 nM).
-
Treat cells with varying concentrations of this compound, with or without estradiol. Include vehicle control (DMSO) wells.
-
Incubate for 3-5 days.
-
Measure cell viability or cell number according to the manufacturer's protocol for the chosen assay.
-
Normalize the data to the vehicle control to determine the percentage of proliferation inhibition.
ERα Transcriptional Activity Assay (Reporter Gene Assay)
Objective: To measure the effect of this compound on the transcriptional activity of ERα.
Materials:
-
MCF-7 cells stably or transiently transfected with an Estrogen Response Element (ERE)-driven luciferase reporter plasmid.
-
This compound stock solution
-
Estradiol (E2) stock solution
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Plate the ERE-luciferase reporter cells in a 96-well plate.
-
After 24 hours, treat the cells with a range of this compound concentrations in the presence of a constant concentration of estradiol (e.g., 0.1 nM) to stimulate ERα activity.
-
Include control wells with vehicle (DMSO) and estradiol alone.
-
Incubate for 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the inhibition of estradiol-induced luciferase activity for each this compound concentration.
Signaling Pathway Diagrams
The following diagrams illustrate the mechanism of action of this compound on the ERα signaling pathway.
References
Application Notes and Protocols for Studying Lasofoxifene Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical animal models used to evaluate the efficacy of lasofoxifene, a third-generation selective estrogen receptor modulator (SERM).[1][2] The protocols detailed below are intended to guide researchers in establishing and utilizing these models for studies in osteoporosis and estrogen receptor-positive (ER+) breast cancer.
Introduction to this compound
This compound is a non-steroidal SERM that exhibits high-affinity binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[3][4] Its tissue-selective actions allow it to function as an estrogen agonist in some tissues, such as bone, while acting as an estrogen antagonist in others, like the breast and uterus.[3] This dual activity makes it a promising therapeutic agent for conditions such as postmenopausal osteoporosis and ER+ breast cancer. Preclinical studies have demonstrated its efficacy in preventing bone loss and inhibiting the proliferation of breast cancer cells, including those with acquired resistance to other endocrine therapies.
Animal Models for Osteoporosis
The most widely used and well-characterized animal model for postmenopausal osteoporosis is the ovariectomized (OVX) rodent. This model effectively mimics the estrogen deficiency that leads to bone loss in postmenopausal women. Additionally, the orchidectomized (ORX) male rat model can be utilized to study age-related bone loss in males.
Ovariectomized (OVX) Rat Model of Postmenopausal Osteoporosis
This model is the gold standard for evaluating therapies aimed at preventing or treating postmenopausal osteoporosis.
Experimental Protocol:
-
Animal Selection:
-
Species/Strain: Sprague-Dawley or Wistar rats are commonly used and respond similarly to ovariectomy.
-
Age: Six-month-old female rats are recommended as an appropriate age for inducing OVX.
-
Housing: Animals should be maintained on a 12-hour light/dark cycle at a controlled temperature (e.g., 22°C) with ad libitum access to standard chow and water.
-
-
Ovariectomy Procedure:
-
Anesthesia: Administer appropriate anesthesia as per institutional guidelines.
-
Surgical Approach: A dorsolateral skin incision is a suitable and common choice for accessing the ovaries.
-
Procedure: Ligate the fallopian tubes and remove the ovaries. Suture the muscle and skin layers. A sham operation, where the ovaries are exteriorized but not removed, should be performed on the control group.
-
-
Verification of Ovariectomy:
-
The success of the ovariectomy can be confirmed 1-3 weeks post-surgery by observing the cessation of the regular estrus cycle, decreased uterine weight, and altered hormone levels (decreased estradiol and progesterone, increased LH and FSH).
-
-
Treatment Regimen:
-
Acclimation: Allow animals to recover for a period (e.g., 14 days) post-surgery before initiating treatment.
-
Dosing: this compound can be administered orally (e.g., by gavage) or subcutaneously. Doses in preclinical studies have ranged, for example, from 10 to 100 µg/kg/day.
-
Duration: Treatment duration can vary depending on the study endpoints, but a 60-day period has been shown to be effective in demonstrating efficacy.
-
-
Efficacy Endpoints:
-
Bone Mineral Density (BMD): Measure BMD of the femur, tibia, and lumbar vertebrae using dual-energy X-ray absorptiometry (DXA).
-
Bone Histomorphometry: Analyze trabecular bone volume (TBV), trabecular number, trabecular thickness, and trabecular separation in bone sections (e.g., from the third lumbar vertebral body).
-
Biomechanical Testing: Assess bone strength through compression tests on vertebral bodies to determine maximal load and stiffness.
-
Biochemical Markers: Measure serum markers of bone turnover, such as N-telopeptide (NTX) and procollagen type I N-terminal propeptide (P1NP).
-
Quantitative Data Summary: this compound in Orchidectomized (ORX) Male Rats
| Parameter | Basal Control | ORX Control | This compound (10 µg/kg/day) + ORX | This compound (100 µg/kg/day) + ORX |
| Distal Femoral BMD (g/cm²) | - | ↓ 14% vs Basal | ↑ vs ORX Control | ↑ vs ORX Control |
| Trabecular Bone Volume (%) | - | ↓ 23% vs Basal | ↑ vs ORX Control | ↑ vs ORX Control |
| Maximal Load (N) | - | ↓ 17% vs Basal | ↑ vs ORX Control | ↑ vs ORX Control |
| Total Serum Cholesterol (mg/dL) | - | ↑ 31% vs Basal | ↓ 46% vs ORX Control | ↓ 68% vs ORX Control |
| Prostate Weight (g) | - | ↓ 89% vs Basal | No significant effect vs ORX Control | No significant effect vs ORX Control |
Animal Models for ER+ Breast Cancer
Xenograft models, where human breast cancer cells are implanted into immunodeficient mice, are the primary tools for evaluating the in vivo efficacy of anti-cancer agents like this compound. The choice of cell line and implantation site is critical for modeling different aspects of the disease.
Subcutaneous and Orthotopic Xenograft Models
These models are used to assess the effect of this compound on primary tumor growth.
Experimental Protocol:
-
Animal Selection:
-
Species/Strain: Immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, are required to prevent rejection of human tumor cells.
-
Age/Sex: Typically, female mice are used.
-
-
Cell Line Selection:
-
MCF-7 Cells: A common ER+ human breast cancer cell line. To model endocrine resistance, MCF-7 cells with specific ESR1 mutations (e.g., Y537S, D538G) can be used.
-
Cell Preparation: Culture cells under standard conditions. For ER+ cell lines like MCF-7, estrogen supplementation (e.g., subcutaneous estradiol pellets) may be necessary to support initial tumor growth in the mice.
-
-
Tumor Implantation:
-
Subcutaneous: Inject a suspension of cancer cells (e.g., 250,000 cells) subcutaneously into the flank of the mouse.
-
Orthotopic (Mammary Fat Pad): Inject cancer cells directly into the mammary fat pad to better mimic the natural tumor microenvironment. This can be achieved via a simple, less invasive injection near the nipple.
-
-
Treatment Regimen:
-
Tumor Establishment: Allow tumors to reach a palpable size before randomizing mice into treatment groups.
-
Dosing: this compound can be administered subcutaneously or by oral gavage. A dose of 10 mg/kg, 5 days a week, has been used in studies. It can be tested as a monotherapy or in combination with other agents like the CDK4/6 inhibitor palbociclib (e.g., 100 mg/kg, 5 days a week, by gavage).
-
-
Efficacy Endpoints:
-
Tumor Growth: Measure tumor volume regularly using calipers.
-
Tumor Weight: At the end of the study, excise and weigh the tumors.
-
Metastasis: Monitor for metastases in distant organs (e.g., lung, liver, bone) using in vivo imaging (if using luciferase-tagged cells) and histological analysis of tissues.
-
Biomarker Analysis: Analyze tumor tissue for markers of proliferation (e.g., Ki67 staining) and ER signaling.
-
Mammary Intraductal (MIND) Xenograft Model
This model more closely recapitulates the progression of human breast cancer from an in situ to an invasive state.
Experimental Protocol:
-
Animal and Cell Line Selection: As described for subcutaneous/orthotopic models. Luciferase-GFP tagged cells are particularly useful for this model to allow for in vivo imaging.
-
Intraductal Injection:
-
Anesthetize the mouse.
-
Inject a single-cell suspension of cancer cells (e.g., 250,000 cells) directly into the mammary ducts via the nipple.
-
-
Treatment and Endpoint Analysis: Follow the same procedures for treatment and efficacy assessment as described for the subcutaneous and orthotopic models.
Quantitative Data Summary: this compound in Breast Cancer Xenograft Models
-
In a letrozole-resistant MCF7 LTLT xenograft model (MIND), this compound alone or in combination with palbociclib significantly reduced primary tumor growth compared to a vehicle control, as assessed by in vivo imaging.
-
The combination of this compound and palbociclib was associated with significantly fewer bone metastases compared to the vehicle.
-
In xenograft models using MCF-7 cells with ESR1 mutations (Y537S and D538G), this compound monotherapy was more effective than fulvestrant at inhibiting primary tumor growth and reducing metastases.
-
The combination of this compound and palbociclib was generally more potent than fulvestrant plus palbociclib in suppressing tumor growth and preventing metastasis to the lung, liver, bone, and brain.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in ER+ Breast Cancer
Caption: this compound binds to ERα/β, blocking estrogen-driven gene transcription and inhibiting cell proliferation.
Experimental Workflow for Breast Cancer Xenograft Study
Caption: Workflow for evaluating this compound efficacy in a mouse xenograft model of ER+ breast cancer.
Ovariectomized Rat Model Workflow
Caption: Workflow for the ovariectomized rat model to study this compound's effect on postmenopausal osteoporosis.
References
Application Notes and Protocols for In Vivo Studies of Lasofoxifene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the appropriate dosage and administration of lasofoxifene for in vivo studies, primarily focusing on its application in breast cancer and osteoporosis research. The protocols are based on established methodologies from preclinical studies to ensure reproducibility and accuracy.
I. Introduction
This compound is a third-generation, non-steroidal selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogen receptor (ER) agonist and antagonist activity.[1][2][3] It has been investigated for the treatment of postmenopausal osteoporosis and estrogen receptor-positive (ER+) breast cancer.[4][5] As an antagonist in breast tissue, this compound has been shown to inhibit the proliferation of cancer cells, including those with acquired resistance to other endocrine therapies due to ESR1 mutations. Conversely, it acts as an agonist in bone, helping to preserve bone mineral density. Its high oral bioavailability and potency make it a compound of significant interest in preclinical and clinical research.
II. Quantitative Data Summary
The following tables summarize the dosages and administration routes of this compound used in various in vivo studies.
Table 1: this compound Dosage in Breast Cancer Xenograft Models
| Animal Model | Cell Line | Dosage | Administration Route | Frequency | Vehicle | Key Findings |
| NSG Mice | MCF7 WT, Y537S, D538G | 1, 5, 10 mg/kg | Subcutaneous (SQ) | 5 days/week | - | Dose-dependent inhibition of tumor growth. 10 mg/kg showed significant inhibition in all cell lines. |
| NSG Mice | MCF7 Y537S, D538G | 10 mg/kg | Subcutaneous (SQ) | 5 days/week | - | More effective than fulvestrant at inhibiting tumor growth and metastasis. |
| NSG Mice | Letrozole-resistant MCF7 LTLT | 10 mg/kg | Subcutaneous (SQ) | 5 days/week | PBS with 15% PEG400 | Significantly reduced primary tumor growth. |
Table 2: this compound Dosage in Osteoporosis Models
| Animal Model | Condition | Dosage | Administration Route | Duration | Key Findings |
| Ovariectomized Sprague-Dawley Rats | Osteoporosis | 60, 150, 300 µg/kg/day | Oral | 52 weeks | Preserved bone mass and strength without adverse uterine effects. |
III. Experimental Protocols
This protocol is designed for evaluating the efficacy of this compound in a breast cancer xenograft model using NSG mice.
1. Animal Model and Cell Culture
-
Animal Model: Female NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks old.
-
Cell Line: Luciferase-tagged MCF7 human breast cancer cells (or relevant mutant variants like Y537S or D538G).
-
Cell Culture: Culture MCF7 cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
2. Tumor Cell Implantation (Mammary Intraductal - MIND Model)
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).
-
Inject 1 x 105 to 5 x 105 MCF7 cells in a small volume (e.g., 5-10 µL) of sterile PBS or Matrigel into the inguinal mammary gland duct.
3. This compound Preparation and Administration
-
Preparation of Dosing Solution:
-
For a 10 mg/kg subcutaneous dose, prepare a stock solution of this compound in a vehicle of sterile phosphate-buffered saline (PBS) containing 15% PEG400.
-
The final concentration will depend on the average weight of the mice and the injection volume (typically 100 µL). For example, for a 20g mouse receiving a 10 mg/kg dose in 100 µL, the concentration would be 2 mg/mL.
-
-
Administration:
-
Administer the prepared this compound solution subcutaneously once daily, five days a week.
-
A control group should receive vehicle only.
-
4. Monitoring and Endpoints
-
Tumor Growth: Monitor tumor growth bi-weekly using bioluminescence imaging (e.g., IVIS spectrum). Quantify the photon flux to assess tumor burden.
-
Metastasis: At the end of the study, harvest organs (lungs, liver, bones) to assess metastasis via ex vivo bioluminescence imaging or histological analysis.
-
Treatment Duration: Typically 70 to 104 days, or until tumors in the control group reach a predetermined size.
-
Euthanasia and Tissue Collection: At the study endpoint, euthanize the mice according to institutional guidelines. Collect tumors and other relevant tissues for further analysis (e.g., weight, histology, biomarker analysis).
This protocol is for evaluating the effect of this compound on bone health in an ovariectomized rat model.
1. Animal Model
-
Animal Model: Female Sprague-Dawley rats, 3-4 months old.
-
Surgical Procedure: Perform bilateral ovariectomy (OVX) to induce estrogen deficiency. A sham-operated control group should also be included.
2. This compound Administration
-
Dosing: Prepare this compound in an appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose in water).
-
Administration: Administer this compound daily via oral gavage at the desired doses (e.g., 60, 150, 300 µg/kg).
3. Monitoring and Endpoints
-
Bone Mineral Density (BMD): Measure BMD at baseline and at regular intervals throughout the study using dual-energy X-ray absorptiometry (DXA).
-
Biochemical Markers: Collect serum and urine samples to analyze bone turnover markers (e.g., serum osteocalcin, urinary deoxypyridinoline).
-
Bone Strength: At the end of the study, perform biomechanical testing on excised bones (e.g., femur, lumbar vertebrae) to assess bone strength.
-
Uterine Effects: Weigh the uterus at the end of the study to assess for any uterotrophic effects.
-
Treatment Duration: Long-term studies are typically conducted for 12 months or longer to assess sustained efficacy.
IV. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for in vivo studies.
Caption: this compound's dual mechanism of action in breast and bone tissue.
Caption: A typical experimental workflow for in vivo breast cancer studies.
V. Conclusion
The provided application notes and protocols offer a detailed guide for researchers planning in vivo studies with this compound. The dosages and methodologies are based on peer-reviewed literature to ensure a strong foundation for experimental design. Adherence to these guidelines, along with appropriate institutional animal care and use committee (IACUC) protocols, is essential for conducting successful and ethical research.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: a new type of selective estrogen receptor modulator for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new selective estrogen receptor modulator for the treatment of osteoporosis and vaginal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: Evidence of its therapeutic value in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sermonixpharma.com [sermonixpharma.com]
Application Notes and Protocols for Lasofoxifene and Palbociclib Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preclinical evaluation of combination therapy using lasofoxifene, a selective estrogen receptor modulator (SERM), and palbociclib, a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor. The focus is on experimental designs for studying their synergistic effects in estrogen receptor-positive (ER+) breast cancer models, particularly those with acquired resistance to endocrine therapies. Detailed protocols for key in vitro and in vivo assays are provided, along with data presentation guidelines and visualizations of the underlying biological pathways and experimental workflows.
Introduction
Endocrine therapy is a cornerstone of treatment for ER+ breast cancer. However, acquired resistance, often driven by mutations in the estrogen receptor alpha gene (ESR1), presents a significant clinical challenge. The combination of therapies targeting different nodes of the cell proliferation signaling pathway is a promising strategy to overcome resistance.
This compound is an oral SERM that acts as an antagonist of ER function in breast cancer cells.[1] Palbociclib is a specific inhibitor of CDK4/6, key regulators of the cell cycle.[2] Preclinical studies have demonstrated that the combination of this compound and palbociclib can be more effective than either agent alone, particularly in models of endocrine-resistant breast cancer.[3][4][5] This combination therapy has been shown to inhibit tumor growth and metastasis more effectively than the standard-of-care agent fulvestrant, both alone and in combination with palbociclib.
These application notes provide a framework for researchers to design and execute preclinical studies to further investigate the efficacy and mechanisms of action of the this compound and palbociclib combination.
Signaling Pathway and Therapeutic Rationale
The synergistic effect of combining this compound and palbociclib stems from their complementary mechanisms of action, targeting two critical pathways in ER+ breast cancer cell proliferation: the ER signaling pathway and the cell cycle machinery.
Data Presentation: Quantitative Summary of Preclinical Findings
The following tables summarize key quantitative data from preclinical studies evaluating the combination of this compound and palbociclib.
Table 1: In Vivo Tumor Growth Inhibition in Xenograft Models
| Treatment Group | Tumor Growth Inhibition (%) | Bone Metastasis Reduction (%) | Reference |
| Vehicle | 0 | 0 | |
| This compound | Significant reduction vs. vehicle | Not reported | |
| Palbociclib | Significant reduction vs. vehicle | Not reported | |
| This compound + Palbociclib | Significantly greater reduction than single agents | Significantly fewer than vehicle | |
| Fulvestrant | Less effective than this compound | Not reported | |
| Fulvestrant + Palbociclib | Less effective than this compound + Palbociclib | Not reported |
Table 2: Cell Cycle Analysis in ER+ Breast Cancer Cell Lines
| Treatment | Cell Population in G1 Phase (%) | Cell Population in S Phase (%) | Reference |
| Control | Baseline | Baseline | |
| Palbociclib (single agent) | Increased | Decreased | |
| This compound + Palbociclib | Further increase in G1 arrest | Further decrease in S phase |
Experimental Protocols
In Vitro Cell-Based Assays
This protocol is designed to assess the synergistic cytotoxic effects of this compound and palbociclib.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7 with Y537S or D538G ESR1 mutations)
-
Cell culture medium and supplements
-
This compound and Palbociclib stock solutions
-
96-well plates
-
Resazurin-based viability reagent (e.g., PrestoBlue)
-
Plate reader for fluorescence detection
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a dose-response matrix of this compound and palbociclib, both alone and in combination, in the appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium and add the drug-containing medium to the respective wells. Include vehicle-only control wells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
Add the resazurin-based reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the combination index (CI) using software like CompuSyn to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
This protocol is used to detect changes in protein expression and phosphorylation states within the ER and CDK4/6 pathways.
Materials:
-
Cell lysates from treated and control cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus (for transferring proteins to a membrane)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ERα, anti-p-Rb (Ser807/811), anti-Rb, anti-CDK4, anti-CDK6, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells and quantify protein concentration.
-
SDS-PAGE: Load equal amounts of protein per lane and separate by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
This protocol determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells treated with this compound, palbociclib, or the combination
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 2 hours or at -20°C overnight.
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
In Vivo Xenograft Studies
This protocol outlines the establishment of a breast cancer xenograft model to evaluate the in vivo efficacy of the combination therapy.
Materials:
-
ER+ breast cancer cells (e.g., MCF-7 with ESR1 mutations, tagged with luciferase for imaging)
-
Female immunodeficient mice (e.g., NSG mice)
-
Matrigel (optional)
-
This compound and Palbociclib formulations for in vivo administration
-
Calipers for tumor measurement
-
In vivo imaging system (for luciferase-tagged cells)
Procedure:
-
Cell Implantation: Inject cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) subcutaneously or into the mammary fat pad of the mice. The use of an intraductal model (MIND) can also be considered for a more natural tumor microenvironment.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements or in vivo imaging.
-
Randomization and Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, this compound alone, palbociclib alone, this compound + palbociclib).
-
Drug Administration: Administer the drugs according to the predetermined dosing schedule and route (e.g., oral gavage for palbociclib, subcutaneous injection for this compound).
-
Efficacy Assessment:
-
Measure tumor volume regularly (e.g., twice a week).
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, excise the tumors and weigh them.
-
Perform ex vivo imaging to assess metastasis to distant organs like the lungs, liver, and bones.
-
-
Pharmacodynamic Analysis: A portion of the tumor tissue can be used for immunohistochemistry (e.g., Ki-67 for proliferation) or western blot analysis.
Experimental Workflow and Logic
The following diagrams illustrate the overall experimental workflow and the logical basis for combining this compound and palbociclib.
Conclusion
The combination of this compound and palbociclib represents a promising therapeutic strategy for ER+ breast cancer, particularly in the context of acquired endocrine resistance. The experimental designs and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this combination therapy. Careful execution of these studies will contribute to a deeper understanding of the synergistic mechanisms and will be crucial for the clinical translation of this therapeutic approach.
References
- 1. This compound as a potential treatment for aromatase inhibitor-resistant ER-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and clinical development of palbociclib and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sermonixpharma.com [sermonixpharma.com]
- 4. This compound as a potential treatment for therapy-resistant ER-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. miragenews.com [miragenews.com]
Application Notes and Protocols: Utilizing Lasofoxifene in Xenograft Models of Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasofoxifene, a third-generation selective estrogen receptor modulator (SERM), has demonstrated significant potential in the treatment of estrogen receptor-positive (ER+) breast cancer, particularly in models resistant to current endocrine therapies.[1][2] Preclinical studies utilizing xenograft models have been instrumental in elucidating its efficacy and mechanism of action. These models, especially those employing human breast cancer cell lines with specific genetic modifications, offer a powerful platform to investigate the antitumor activity of this compound in a setting that mimics human disease. This document provides detailed application notes and protocols for the use of this compound in xenograft models of breast cancer, targeted at researchers, scientists, and drug development professionals.
Rationale for Use in Xenograft Models
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. They allow for the in vivo evaluation of novel therapeutic agents like this compound. Key applications include:
-
Efficacy Assessment: Evaluating the ability of this compound to inhibit primary tumor growth and prevent metastasis.[1][3]
-
Mechanism of Action Studies: Investigating the molecular pathways through which this compound exerts its effects on tumor cells.
-
Combination Therapy Evaluation: Assessing the synergistic or additive effects of this compound when combined with other anticancer agents, such as CDK4/6 inhibitors (e.g., palbociclib).[1]
-
Biomarker Discovery: Identifying potential biomarkers that predict response or resistance to this compound treatment.
Experimental Protocols
Cell Line Selection and Culture
The choice of cell line is critical for a successful xenograft study. MCF7, a human breast adenocarcinoma cell line, is a widely used model for ER+ breast cancer. For studies on therapy resistance, engineered MCF7 cells expressing common ESR1 mutations (e.g., Y537S, D538G) are particularly relevant, as these mutations confer constitutive activity to the estrogen receptor.
Protocol: Cell Culture
-
Cell Lines:
-
MCF7 (Wild-Type ERα)
-
MCF7 (Y537S ESR1 mutation)
-
MCF7 (D538G ESR1 mutation)
-
MCF7 LTLT (Letrozole-resistant)
-
-
Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days to maintain logarithmic growth.
-
Reporter Tagging (Optional but Recommended): For in vivo imaging, transduce cells with a lentiviral vector expressing a luciferase reporter gene (e.g., Luciferase-GFP).
Xenograft Model Establishment: Mammary Intraductal (MIND) Model
The Mammary Intraductal (MIND) model involves injecting tumor cells directly into the mammary ducts of immunodeficient mice (e.g., NSG mice). This model is considered to more accurately recapitulate the natural progression of ductal carcinoma in situ and invasive breast cancer compared to traditional subcutaneous or mammary fat pad injections.
Protocol: MIND Xenograft Establishment
-
Animal Model: Female NOD scid gamma (NSG) mice, 6-8 weeks old.
-
Cell Preparation:
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2.5 x 10^5 cells/10 µL.
-
-
Injection Procedure:
-
Anesthetize the mouse using isoflurane.
-
Make a small incision to expose the inguinal mammary gland.
-
Using a 33-gauge needle, inject 10 µL of the cell suspension into the nipple.
-
Suture the incision.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth weekly using in vivo bioluminescence imaging (e.g., Xenogen IVIS imager) for luciferase-tagged cells.
-
Tumor volume can also be measured using calipers (for palpable tumors) and calculated using the formula: (Length x Width^2) / 2.
-
This compound Treatment Regimen
Protocol: Dosing and Administration
-
Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 5% ethanol, 5% Tween 80, 90% saline).
-
Dosage:
-
Monotherapy: 5-10 mg/kg, administered subcutaneously (SQ) 5 days a week.
-
Combination Therapy (with Palbociclib): this compound (10 mg/kg, SQ, 5 days/week) and Palbociclib (100 mg/kg, oral gavage, 5 days/week).
-
-
Control Groups:
-
Vehicle control.
-
Positive control (e.g., Fulvestrant at 5 mg/mouse/week, SQ).
-
-
Treatment Duration: Typically 70 days, or until tumors reach a predetermined endpoint.
Endpoint Analysis
Protocol: Tumor and Tissue Analysis
-
Euthanasia and Tissue Collection: At the end of the study, euthanize mice and collect primary tumors and metastatic organs (lungs, liver, bone, brain).
-
Tumor Weight: Record the final weight of the primary tumor.
-
Metastasis Assessment:
-
Ex vivo bioluminescence imaging of collected organs.
-
Histological analysis (H&E staining) to confirm the presence of metastatic lesions.
-
-
Immunohistochemistry (IHC): Analyze protein expression in tumor sections.
-
Ki67: To assess cell proliferation.
-
ERα: To confirm estrogen receptor expression.
-
HER2: To assess HER2 status, particularly in models of aromatase inhibitor resistance.
-
-
Western Blot Analysis: To quantify protein expression levels in tumor lysates.
Data Presentation
Quantitative data from xenograft studies should be presented in a clear and organized manner to facilitate comparison between treatment groups.
| Treatment Group | Cell Line | Mean Final Tumor Weight (mg) ± SEM | Fold Change vs. Vehicle | p-value vs. Vehicle |
| Vehicle | MCF7 WT | [Insert Data] | 1.0 | - |
| This compound (10 mg/kg) | MCF7 WT | [Insert Data] | [Insert Data] | [Insert Data] |
| Fulvestrant (5 mg/mouse) | MCF7 WT | [Insert Data] | [Insert Data] | [Insert Data] |
| Vehicle | MCF7 Y537S | [Insert Data] | 1.0 | - |
| This compound (5 mg/kg) | MCF7 Y537S | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound (10 mg/kg) | MCF7 Y537S | [Insert Data] | [Insert Data] | [Insert Data] |
| Fulvestrant (5 mg/mouse) | MCF7 Y537S | [Insert Data] | [Insert Data] | [Insert Data] |
| Vehicle | MCF7 D538G | [Insert Data] | 1.0 | - |
| This compound (10 mg/kg) | MCF7 D538G | [Insert Data] | [Insert Data] | [Insert Data] |
| Fulvestrant (5 mg/mouse) | MCF7 D538G | [Insert Data] | [Insert Data] | [Insert Data] |
| Treatment Group | Cell Line | Lung Metastasis Incidence | Liver Metastasis Incidence |
| Vehicle | MCF7 Y537S | [Insert Data] | [Insert Data] |
| This compound (5 mg/kg) | MCF7 Y537S | [Insert Data] | [Insert Data] |
| This compound (10 mg/kg) | MCF7 Y537S | [Insert Data] | [Insert Data] |
| Fulvestrant (5 mg/mouse) | MCF7 Y537S | [Insert Data] | [Insert Data] |
| Vehicle | MCF7 D538G | [Insert Data] | [Insert Data] |
| This compound (5 mg/kg) | MCF7 D538G | [Insert Data] | [Insert Data] |
| This compound (10 mg/kg) | MCF7 D538G | [Insert Data] | [Insert Data] |
| Fulvestrant (5 mg/mouse) | MCF7 D538G | [Insert Data] | [Insert Data] |
Signaling Pathways and Visualizations
This compound acts as a selective estrogen receptor modulator. In breast cancer cells, it binds to the estrogen receptor alpha (ERα) and stabilizes an antagonist conformation, even in the presence of activating mutations like Y537S. This prevents the recruitment of coactivators and subsequent transcription of genes involved in cell proliferation and survival.
Caption: this compound's mechanism of action in breast cancer cells.
Caption: Experimental workflow for this compound studies in MIND xenograft models.
Conclusion
The use of this compound in xenograft models of breast cancer, particularly those incorporating therapy-resistant cell lines, provides invaluable preclinical data. The detailed protocols and application notes presented here offer a framework for researchers to design and execute robust studies to further evaluate the therapeutic potential of this compound. The ability of this compound to inhibit tumor growth and metastasis in models with activating ESR1 mutations highlights its promise as a novel treatment for endocrine-resistant breast cancer.
References
Application Notes and Protocols for Evaluating Lasofoxifene's Effect on Vaginal Atrophy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the established methodologies for evaluating the efficacy of lasofoxifene, a selective estrogen receptor modulator (SERM), in treating vulvovaginal atrophy (VVA), a common symptom of genitourinary syndrome of menopause (GSM). The protocols are based on the design of pivotal Phase III clinical trials.
Introduction to this compound and Vaginal Atrophy
Vaginal atrophy is characterized by the thinning, drying, and inflammation of the vaginal walls due to a decrease in estrogen. This compound is a third-generation SERM that exhibits estrogen agonist effects on the vagina and bone, while acting as an antagonist in breast and uterine tissue.[1][2][3] This tissue-selective activity makes it a promising therapeutic agent for postmenopausal conditions. Clinical trials have demonstrated that oral this compound significantly improves the signs and symptoms of moderate to severe vaginal atrophy.[4][5]
The evaluation of this compound's efficacy relies on a combination of patient-reported outcomes and objective physiological measurements. The co-primary endpoints in major clinical studies include changes in the most bothersome symptom (MBS), vaginal pH, and the cellular composition of the vaginal epithelium.
Summary of Clinical Efficacy Data
Two identical Phase III, randomized, placebo-controlled trials (referred to as Study 1 and Study 2) evaluated the efficacy of oral this compound over a 12-week period in postmenopausal women. The key findings, represented as the least square mean difference (LSMD) from placebo at week 12, are summarized below.
| Efficacy Endpoint | This compound Dose | Study 1 (LSMD vs. Placebo) | Study 2 (LSMD vs. Placebo) |
| Most Bothersome Symptom | 0.25 mg/day | -0.4 | -0.4 |
| 0.5 mg/day | -0.5 | -0.5 | |
| Vaginal pH | 0.25 mg/day | -0.65 | -0.57 |
| 0.5 mg/day | -0.58 | -0.67 | |
| Superficial Cells (%) | 0.25 mg/day | +5.2% | +3.5% |
| 0.5 mg/day | +5.4% | +2.2% | |
| Parabasal Cells (%) | 0.25 mg/day | -39.9% | -34.1% |
| 0.5 mg/day | -34.9% | -33.5% | |
| Data sourced from Kagan et al., 2024. All changes were statistically significant (P < 0.0125 for all comparisons to placebo). |
Experimental Protocols
The following protocols detail the methodologies for assessing the primary endpoints in clinical trials evaluating this compound for vaginal atrophy.
This protocol is for evaluating the patient's subjective experience of vaginal atrophy symptoms.
Objective: To quantify the change in severity of the patient-identified Most Bothersome Symptom (MBS) from baseline.
Materials:
-
Validated patient questionnaire for Genitourinary Syndrome of Menopause (GSM).
-
Symptom severity scale (e.g., 4-point scale: 0=None, 1=Mild, 2=Moderate, 3=Severe).
Procedure:
-
Screening and Baseline: During the screening phase, the participant identifies her "most bothersome symptom" from a list of common VVA symptoms (e.g., dyspareunia, vaginal dryness, vulvar/vaginal itching, dysuria). The participant then rates the severity of this symptom. To qualify for the trial, the baseline severity must be "moderate" or "severe."
-
Follow-up Assessments: The participant rates the severity of her MBS at prespecified follow-up visits (e.g., weeks 2, 4, 8, and 12).
-
Data Analysis: The primary efficacy measure is the change in the severity score of the MBS from baseline to the end of the treatment period (e.g., week 12).
This protocol describes the objective measurement of the vaginal environment's acidity.
Objective: To determine the change in vaginal pH from baseline. A lower pH is indicative of a healthier, estrogenized vaginal environment.
Materials:
-
Non-lubricated vaginal speculum.
-
Sterile cotton-tipped applicator.
-
Calibrated pH meter or narrow-range pH paper (range 4.0-7.0).
Procedure:
-
Sample Collection: A sterile cotton-tipped applicator is used to collect a sample of vaginal fluid from the mid-to-upper third of the vaginal wall. Care should be taken to avoid contact with the cervix or external skin.
-
pH Measurement:
-
Using pH paper: The applicator is rolled firmly onto the pH paper. The color change is immediately compared to the calibrated color chart to determine the pH value.
-
Using a pH meter: The applicator is placed in a small amount of sterile, deionized water to elute the sample, and the pH is measured using the calibrated meter.
-
-
Data Collection: The pH is recorded at baseline and at all follow-up visits. A baseline pH of >5.0 is a common inclusion criterion for VVA trials.
-
Data Analysis: The change in pH from baseline to the final study visit is calculated and compared between treatment and placebo groups.
This protocol details the collection and analysis of vaginal epithelial cells to assess the estrogenic effect of the treatment.
Objective: To quantify the change in the percentages of parabasal, intermediate, and superficial cells from baseline. An increase in superficial cells and a decrease in parabasal cells indicates a positive estrogenic effect.
Materials:
-
Cytology brush or wooden spatula.
-
Glass microscope slides.
-
Fixative solution (e.g., 95% ethanol or spray fixative).
-
Papanicolaou (Pap) stain reagents.
-
Light microscope.
Procedure:
-
Cell Collection: A sample of epithelial cells is obtained by gently scraping the lateral wall of the upper third of the vagina with a cytology brush or spatula.
-
Slide Preparation: The collected cells are immediately and evenly smeared onto a clean glass slide.
-
Fixation: The slide is fixed immediately using either an immersion fixative or a spray fixative to prevent air-drying artifacts.
-
Staining: The fixed slide is stained using the Papanicolaou method.
-
Microscopic Analysis: A trained cytotechnologist or pathologist, blinded to the treatment allocation, examines the slide under a light microscope.
-
At least 100 intact squamous epithelial cells are counted and categorized as parabasal, intermediate, or superficial.
-
The percentage of each cell type is calculated.
-
-
Data Analysis: The primary endpoints are the changes in the percentage of parabasal cells and the percentage of superficial cells from baseline to the final visit. The Vaginal Maturation Value (MV) can also be calculated using the formula: MV = (0 × % parabasal cells) + (0.5 × % intermediate cells) + (1.0 × % superficial cells).
Visualized Workflows and Mechanisms
Caption: Workflow for a Phase III trial evaluating this compound for VVA.
Caption: this compound's agonist action on estrogen receptors in vaginal cells.
References
- 1. obgproject.com [obgproject.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound, a new selective estrogen receptor modulator for the treatment of osteoporosis and vaginal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral this compound effective for vaginal atrophy in postmenopausal women, finds study [medicaldialogues.in]
- 5. Oral this compound's effects on moderate to severe vaginal atrophy in postmenopausal women: two phase 3, randomized, controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lasofoxifene in Aromatase Inhibitor-Resistant Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of lasofoxifene, a selective estrogen receptor modulator (SERM), in preclinical models of aromatase inhibitor (AI)-resistant estrogen receptor-positive (ER+) breast cancer. The included protocols are based on established methodologies from recent studies and are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in this setting.
Introduction
Clinical evidence from the ELAINE 1 and 2 trials has shown the antitumor activity of this compound in patients with ESR1-mutated, ER+/HER2- metastatic breast cancer that has progressed on prior AI and CDK4/6 inhibitor therapy. The upcoming Phase 3 ELAINE 3 trial will further evaluate the efficacy of this compound in combination with abemaciclib.
Quantitative Data Summary
| Treatment Group | Primary Tumor Growth Inhibition vs. Vehicle | Reduction in Bone Metastases vs. Vehicle | Reference |
| This compound | Significant reduction | Not specified | |
| This compound + Palbociclib | Significant reduction | Significantly fewer | |
| Fulvestrant | Not significant | Not significant |
Data from a letrozole-resistant MCF7 LTLT xenograft model in NSG mice.
Table 2: Preclinical Efficacy of this compound in ESR1-Mutated Xenograft Models
| ESR1 Mutation | Treatment Group | Outcome | Reference |
| Y537S, D538G | This compound | More effective than fulvestrant at inhibiting primary tumor growth and reducing metastases. | |
| Y537S, D538G | This compound + Palbociclib | Generally more potent than fulvestrant + palbociclib for tumor suppression and metastasis prevention. |
Data from MCF7 xenograft models with engineered Y537S or D538G ESR1 mutations.
Table 3: Clinical Efficacy of this compound in Patients with ESR1-Mutated, ER+/HER2- Metastatic Breast Cancer (ELAINE 1 Trial)
| Treatment Group | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | Reference |
| This compound | 5.6 months | 13.2% | 36.5% | |
| Fulvestrant | 3.7 months | 2.9% | 21.6% |
Patients had progressed on a prior AI and CDK4/6 inhibitor.
Table 4: Clinical Efficacy of this compound in Combination with Abemaciclib (ELAINE 2 Trial)
| Metric | Result | Reference |
| Median Progression-Free Survival | > 1 year (13 months reported in an update) | |
| Objective Response Rate | 56% | |
| Clinical Benefit at 24 weeks | ~70% | |
| Reduction in ESR1 mutant allele fraction | 81% of patients showed a decrease or clearance |
Patients with ESR1-mutant, ER+/HER2- metastatic breast cancer who had progressed on endocrine therapy and a CDK4/6 inhibitor.
Experimental Protocols
Protocol 1: Evaluation of this compound in an AI-Resistant, Non-ESR1 Mutated Xenograft Model
This protocol is based on the methodology used to evaluate this compound in a letrozole-resistant breast cancer model.
1. Cell Line and Culture:
- Cell Line: Letrozole-resistant MCF7 LTLT cells tagged with luciferase-GFP.
- Culture Conditions: Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics. Culture conditions should be optimized for the specific cell line.
2. Animal Model:
- Strain: NOD scid gamma (NSG) mice.
- Cell Implantation: Inject 1 x 10^6 MCF7 LTLT-luciferase-GFP cells into the mammary duct inguinal glands of female NSG mice (MIND model).
3. Treatment Groups and Administration:
- Randomize mice into treatment groups (n=6-9 per group) 2-3 weeks after cell injection.
- Vehicle Control: Administer the vehicle used for drug formulation (e.g., corn oil) orally.
- This compound: Administer this compound orally at a clinically relevant dose.
- This compound + Palbociclib: Administer this compound orally and palbociclib orally at their respective appropriate doses.
- Fulvestrant: Administer fulvestrant via subcutaneous injection.
- Palbociclib: Administer palbociclib orally.
4. Monitoring Tumor Growth and Metastasis:
- In Vivo Imaging: Monitor primary tumor growth and metastasis weekly using in vivo bioluminescence imaging.
- Tumor Measurement: At the end of the study, excise primary tumors and measure their weight and/or area.
- Ex Vivo Imaging: Perform ex vivo luminescence imaging of organs (e.g., lungs, liver, bone, brain) to detect metastases.
5. Histological and Molecular Analysis:
- Immunohistochemistry (IHC): Perform IHC staining for Ki67 on primary tumor sections to assess cell proliferation.
- Western Blot: Analyze protein expression of ERα and HER2 in cell lysates to confirm the characteristics of the AI-resistant model.
Protocol 2: Evaluation of this compound in ESR1-Mutated Xenograft Models
This protocol is adapted from studies investigating this compound in breast cancer models with specific ESR1 mutations.
1. Cell Line and Culture:
- Cell Lines: Luciferase-GFP tagged MCF7 cells engineered to express wild-type, Y537S, or D538G ERα.
- Culture Conditions: Maintain cells in appropriate culture medium.
2. Animal Model:
- Strain: NSG mice.
- Cell Implantation: Inject cells into the mammary ducts (MIND model).
3. Treatment Groups and Administration:
- Similar to Protocol 1, with treatment groups for vehicle, this compound, fulvestrant, and combinations with palbociclib.
4. Monitoring and Analysis:
- Follow the same procedures for monitoring tumor growth and metastasis as described in Protocol 1 (in vivo and ex vivo imaging, terminal tumor measurements).
- Conduct histological analysis as in Protocol 1.
Protocol 3: Analysis of ESR1 Mutant Allele Fraction in Clinical Samples
This protocol outlines a general approach for monitoring treatment response by analyzing circulating tumor DNA (ctDNA).
1. Sample Collection:
- Collect peripheral blood samples from patients at baseline and at specified time points during treatment (e.g., 8 weeks).
2. ctDNA Extraction:
- Isolate cell-free DNA from plasma using a commercially available kit.
3. Quantification of ESR1 Mutant Allele Fraction (MAF):
- Use a sensitive and quantitative method such as droplet digital PCR (ddPCR) or next-generation sequencing (NGS) to determine the MAF of specific ESR1 mutations.
4. Data Analysis:
- Calculate the change in ESR1 MAF from baseline to subsequent time points to assess the molecular response to treatment.
Visualizations
Signaling Pathways and Mechanisms of Action
References
- 1. sermonixpharma.com [sermonixpharma.com]
- 2. This compound as a potential treatment for aromatase inhibitor-resistant ER-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] this compound as a potential treatment for aromatase inhibitor-resistant ER-positive breast cancer | Semantic Scholar [semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound as a potential treatment for aromatase inhibitor-resistant ER-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Lasofoxifene Solubility Challenges in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with lasofoxifene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during experiments with this selective estrogen receptor modulator (SERM) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound and why is it challenging to work with?
A1: this compound is a poorly water-soluble compound, with a predicted aqueous solubility of approximately 0.000398 mg/mL.[1][2] This low solubility can lead to difficulties in preparing stock solutions, achieving desired concentrations in aqueous buffers for in vitro assays, and can result in compound precipitation, impacting experimental reproducibility and accuracy.
Q2: Which form of this compound is typically used in research?
A2: this compound is often used in its tartrate salt form (this compound tartrate) to improve its physicochemical properties, though it still exhibits low aqueous solubility.[3] It is crucial to note which form of the compound you are using, as this will affect its molecular weight and potentially its solubility characteristics.
Q3: What are the common organic solvents for dissolving this compound?
A3: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is a common choice, with a reported solubility of up to 100 mg/mL.[4] It is also soluble in methanol and ethanol, particularly with heating. One supplier notes a solubility of 10 mg/mL in methanol and 20 mg/mL in ethanol with heating.
Q4: Can I prepare a stock solution of this compound in an organic solvent and then dilute it into my aqueous buffer?
A4: Yes, this is a common practice. However, it is critical to be aware of the potential for precipitation upon dilution. The final concentration of the organic solvent in your aqueous buffer should be kept to a minimum to avoid solvent effects on your experiment and to reduce the risk of the compound crashing out of solution. A general recommendation is to keep the final DMSO concentration below 0.5%.
Q5: Are there any established methods to enhance the aqueous solubility of this compound?
A5: Yes, several formulation strategies can be employed to improve the aqueous solubility of poorly soluble drugs like this compound. These include the use of co-solvents, cyclodextrins, pH adjustment, solid dispersions, and nanoparticle formulations. While specific data for this compound is limited in some of these areas, studies on the structurally similar SERM, raloxifene, provide valuable insights into effective approaches.
Troubleshooting Guide
Issue 1: My this compound is not dissolving in my desired aqueous buffer.
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen buffer.
Solutions:
-
Decrease the final concentration: If experimentally feasible, lower the target concentration of this compound.
-
Use a co-solvent: Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and dilute it into the aqueous buffer. Ensure the final co-solvent concentration is compatible with your experimental system.
-
Use of excipients: Consider the use of solubility enhancers such as cyclodextrins.
Issue 2: My this compound precipitates out of solution after diluting my organic stock into an aqueous buffer.
Possible Cause 1: The final concentration of this compound is still too high for the aqueous environment, even with a small amount of co-solvent.
Solution:
-
Lower the final concentration: Reduce the amount of stock solution added to the buffer.
-
Increase the co-solvent percentage: If your experimental system can tolerate it, a slightly higher percentage of the organic co-solvent may be necessary to maintain solubility. However, be mindful of potential off-target effects of the solvent.
Possible Cause 2: The method of mixing is causing localized high concentrations, leading to precipitation.
Solution:
-
Slow, dropwise addition with vigorous mixing: Add the organic stock solution drop-by-drop to the aqueous buffer while continuously vortexing or stirring. This rapid dispersion can prevent the formation of localized areas of supersaturation.
Issue 3: I am observing inconsistent results in my cell-based assays.
Possible Cause: Undissolved or precipitated this compound is leading to inaccurate concentrations and variable effects.
Solution:
-
Visual inspection: Always visually inspect your final working solution for any signs of precipitation (cloudiness, visible particles) before adding it to your assay.
-
Sonication: Gentle sonication in a water bath can sometimes help to redissolve small amounts of precipitate.
-
Filtration: For in vitro experiments, filtering the final solution through a 0.22 µm filter can remove any undissolved particles. Note that this may reduce the actual concentration of the drug in your solution if a significant amount has precipitated.
-
Consider a formulation approach: For more consistent results, especially in longer-term experiments, using a formulated version of this compound (e.g., complexed with a cyclodextrin) may be beneficial.
Quantitative Data
The following tables summarize the available solubility data for this compound and the related compound raloxifene.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Water | ~0.000398 mg/mL | Predicted value |
| DMSO | Up to 100 mg/mL | |
| DMSO | 10 mg/mL (clear solution) | |
| DMSO | 9.09 mg/mL | With sonication and pH adjustment to 4 with HCl |
| Methanol | 10 mg/mL | With heating |
| Ethanol | 20 mg/mL | With heating |
| Chloroform | Soluble | |
| 10% DMSO in 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | For in vivo use |
| 10% DMSO in 90% Corn Oil | ≥ 2.5 mg/mL | For in vivo use |
Table 2: Solubility of Raloxifene (a structurally similar SERM) in Different Conditions (for reference)
| Condition | Solubility | Reference |
| Water | 0.25 mg/L | |
| Ethanol | ~0.1 mg/mL | |
| DMSO | ~15 mg/mL | |
| Dimethyl formamide | ~10 mg/mL | |
| 1:2 DMSO:PBS (pH 7.2) | ~0.3 mg/mL |
Experimental Protocols
Note: The following protocols are generalized based on common techniques for poorly soluble drugs and may require optimization for your specific experimental needs.
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound tartrate powder in a sterile microcentrifuge tube.
-
Add fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (e.g., 37°C) or brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer
-
Bring an aliquot of the this compound DMSO stock solution and your aqueous buffer to room temperature.
-
Place the desired volume of aqueous buffer into a sterile tube.
-
While vigorously vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to the buffer.
-
Continue to vortex for at least 30 seconds after the addition to ensure thorough mixing.
-
Visually inspect the final working solution for any signs of precipitation. If the solution is not clear, consider the troubleshooting steps outlined above.
Protocol 3: Example of a Cyclodextrin-based Formulation for Enhanced Solubility (Adapted from Raloxifene Studies)
This protocol is based on the use of sulfobutylether-β-cyclodextrin (SBE-β-CD), a commonly used solubilizing agent.
-
Prepare a solution of SBE-β-CD in your desired aqueous buffer (e.g., 20% w/v in saline).
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a separate tube, add the SBE-β-CD solution.
-
While vortexing, slowly add the this compound DMSO stock to the SBE-β-CD solution to achieve your final desired concentration (e.g., a 1:9 ratio of DMSO stock to SBE-β-CD solution).
-
Continue to mix until a clear solution is obtained. This approach can significantly improve the aqueous solubility of lipophilic compounds.
Visualizations
This compound Mechanism of Action
References
Technical Support Center: Optimizing Lasofoxifene Dosage in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing lasofoxifene in animal models. The information is designed to help optimize dosage while minimizing potential side effects.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed side effects of this compound in animal models?
A1: The side effects of this compound are dose-dependent and vary by animal model and sex. In female models, effects on reproductive tissues are prominent. For instance, in cynomolgus monkeys, mild endometrial fibrosis and cystic changes have been observed.[1] In female rats, this compound can reversibly alter the estrous cycle and inhibit implantation.[2] In male rats, high doses can lead to reduced weights of the seminal vesicles and epididymides, and decreased fertility.[3] A decrease in body weight has also been noted in orchidectomized male rats.[4]
Q2: How can I minimize uterine side effects in female animal models?
A2: Minimizing uterine side effects involves careful dose selection. Studies in ovariectomized cynomolgus monkeys have shown that at doses of 1.0 mg/kg/d and 5.0 mg/kg/d, this compound did not lead to significant increases in uterine weight or endometrial hyperplasia, unlike conjugated equine estrogen.[1] However, mild endometrial fibrosis and cystic changes were noted. In female rats, doses as low as 0.1 mg/kg/day can induce an anestrous state, though this effect is reversible upon cessation of treatment. To minimize uterine stimulation, it is crucial to start with lower effective doses and carefully monitor uterine tissue through histology.
Q3: What is the recommended dosage range to start with for a new preclinical study?
A3: The optimal starting dosage depends on the specific research question and animal model. Based on existing preclinical data, for studies on osteoporosis in rats, effective doses that prevent bone loss with minimal side effects on the prostate are in the range of 10 to 100 µg/kg/day. For reproductive toxicity studies in rats, dosages have ranged from 0.1 to 100 mg/kg, with lower doses showing fewer side effects. For studies in non-human primates, doses of 1.0 and 5.0 mg/kg/day have been evaluated for effects on reproductive tissues. It is advisable to conduct a pilot dose-ranging study to determine the optimal dose for your specific experimental conditions.
Q4: Are there known effects of this compound on male reproductive organs?
A4: Yes, high doses of this compound can affect male reproductive organs. In a study on adult male rats, doses of 10 and 100 mg/kg administered for 66-70 days resulted in a reduced number of males copulating and a decrease in the number of implantation sites. Additionally, the weights of the seminal vesicles and epididymides were reduced across all tested doses (0.1, 1, 10, and 100 mg/kg), although testes weight and sperm parameters were unaffected.
Troubleshooting Guides
Issue: Unexpected Uterine Hyperplasia or Fibrosis
Possible Cause: The administered dose of this compound may be too high for the specific animal model, leading to estrogenic effects on the uterus.
Troubleshooting Steps:
-
Review Dosage: Compare your current dosage with the data presented in the tables below. Consider reducing the dose to a lower effective range.
-
Histopathological Analysis: Conduct a thorough histological examination of the uterine tissue to characterize the changes.
-
Dose-Response Study: If the issue persists, perform a dose-response study to identify the minimal effective dose with the least uterine stimulation.
Issue: Reduced Fertility in Male Animal Models
Possible Cause: this compound can impact male reproductive parameters, particularly at higher doses.
Troubleshooting Steps:
-
Assess Reproductive Parameters: Evaluate mating behavior, copulation frequency, and implantation rates in untreated female partners.
-
Examine Reproductive Organs: At the end of the study, weigh the testes, epididymides, prostate, and seminal vesicles.
-
Sperm Analysis: Although previous studies did not show an effect on sperm motility and concentration, it is a valuable parameter to assess in your specific model.
-
Dosage Adjustment: Consider lowering the dose, as even 0.1 mg/kg has been shown to reduce seminal vesicle and epididymis weights in rats.
Data on this compound Dosage and Side Effects in Animal Models
Table 1: Effects of this compound in Female Animal Models
| Animal Model | Dosage | Duration | Observed Effects | Side Effects | Citation |
| Ovariectomized Cynomolgus Monkeys | 1.0 mg/kg/d | 2 years | No increase in uterine weight or endometrial thickness; no change in mammary, vaginal, or cervical histology. | Mild endometrial fibrosis and cystic change. | |
| Ovariectomized Cynomolgus Monkeys | 5.0 mg/kg/d | 2 years | No increase in uterine weight or endometrial thickness; no change in mammary, vaginal, or cervical histology. | Mild endometrial fibrosis and cystic change. | |
| Female Rats (Estrous Cyclicity Study) | 0.1, 0.3, 1.0 mg/kg/day | 14 days | All treated females became anestrous. | Reversible alteration of the estrous cycle. | |
| Pregnant Female Rats (Implantation Study) | 0.01, 0.03, 0.1 mg/kg/day | Gestation Day 0-6 | - | Increased pre- and post-implantation losses, increased gestation length, and reduced litter size. |
Table 2: Effects of this compound in Male Animal Models
| Animal Model | Dosage | Duration | Observed Effects | Side Effects | Citation |
| Adult Male Rats | 0.1, 1, 10, 100 mg/kg | 66-70 days | No effect on testes weight, epididymal sperm motility, or concentration. | Reduced weights of seminal vesicles and epididymides (all doses). Reduced number of males copulating and implantation sites (10 and 100 mg/kg). | |
| Orchidectomized (ORX) Male Rats | 10, 100 µg/kg/day | 60 days | Prevented bone loss and decreased total serum cholesterol with no effect on the prostate. | Decreased body weight. | |
| Xenograft Mouse Model (MCF-7 cells) | 5 mg/kg, 10 mg/kg | - | Inhibition of tumor growth and metastasis. | Reduced tumor weight more at 5 mg/kg than 10 mg/kg. |
Experimental Protocols
Protocol 1: Assessment of Reproductive Toxicity in Male Rats
-
Animal Model: Adult male Sprague-Dawley rats.
-
Dosing: Administer this compound orally at doses of 0.1, 1, 10, and 100 mg/kg for 66-70 consecutive days. A control group should receive the vehicle.
-
Mating: After 28 days of dosing, cohabit each male rat with an untreated female rat.
-
Female Rat Examination: Euthanize female rats on gestation day 14 and perform a uterine examination to evaluate reproductive parameters and embryo viability.
-
Male Rat Examination: After 66-70 days of dosing, euthanize male rats.
-
Assay epididymal sperm motility and concentration.
-
Weigh the testes, epididymides, prostate, and seminal vesicles.
-
Perform microscopic examination of these tissues.
-
Protocol 2: Evaluation of Effects on Estrous Cyclicity in Female Rats
-
Animal Model: Adult female Sprague-Dawley rats.
-
Dosing: Administer this compound orally at doses of 0.1, 0.3, and 1.0 mg/kg/day for 14 consecutive days.
-
Cyclicity Monitoring: Monitor estrous cycles daily.
-
Reversibility Phase: After the 14-day treatment, observe the animals for a 3-week reversibility phase to monitor the restoration of normal estrous cycles.
-
Mating Phase: Following the reversibility phase, cohabit females with untreated males to assess pregnancy success and reproductive parameters.
Visualizations
Caption: Experimental workflow for male rat reproductive toxicity study.
Caption: Simplified signaling pathway of this compound's tissue-selective action.
References
- 1. Effects of this compound on the uterus, vagina, and breast in ovariectomized cynomolgus monkeys (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reproductive toxicity assessment of this compound, a selective estrogen receptor modulator (SERM), in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reproductive toxicity assessment of this compound, a selective estrogen receptor modulator (SERM), in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (CP-336,156), a selective estrogen receptor modulator, prevents bone loss induced by aging and orchidectomy in the adult rat - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and mitigating off-target effects of lasofoxifene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with lasofoxifene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of this compound?
A1: this compound is a third-generation, non-steroidal selective estrogen receptor modulator (SERM).[1][2] It selectively binds with high affinity to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), acting as an agonist in some tissues (e.g., bone) and an antagonist in others (e.g., breast and uterus).[1][2] This tissue-selective action is the basis of its therapeutic effects in osteoporosis and breast cancer.[3]
Q2: What are the known or suspected off-target effects of this compound?
A2: The most well-documented off-target effect of this compound is its activity as an inverse agonist at the CB2 cannabinoid receptor. This interaction is distinct from its effects on estrogen receptors. Additionally, a significant clinical side effect associated with this compound and other SERMs is an increased risk of venous thromboembolism (VTE), which may be considered a clinically relevant off-target outcome, though the precise molecular off-target mechanism is still under investigation.
Q3: What is the significance of this compound's interaction with the CB2 receptor?
A3: The interaction of this compound with the CB2 receptor as an inverse agonist may contribute to its therapeutic effects on bone, as the CB2 receptor is expressed in bone and is involved in regulating bone cell function. This off-target activity could potentially be harnessed for other therapeutic indications where CB2 is a target.
Q4: What are the common adverse effects observed in clinical trials with this compound?
A4: Common adverse effects reported in clinical trials include hot flashes, muscle spasms, and vaginal bleeding. A more serious, though less common, adverse effect is an increased risk of venous thromboembolic events, including deep vein thrombosis and pulmonary embolism.
Q5: Are there any known drug-drug interactions with this compound that could indicate off-target effects?
A5: this compound is primarily metabolized by hepatic CYP3A4/CYP3A5 and CYP2D6. While it has the potential to interact with drugs that are substrates, inhibitors, or inducers of these enzymes, studies have shown that this compound does not have a clinically meaningful effect on the metabolism of drugs metabolized by several major CYP isoforms at relevant concentrations.
Troubleshooting Guides
Problem 1: Unexpected experimental results not consistent with ER modulation.
-
Possible Cause: Your experimental system may be sensitive to the off-target effects of this compound, particularly its interaction with the CB2 cannabinoid receptor.
-
Troubleshooting Steps:
-
Confirm CB2 Receptor Expression: Check if your cell line or animal model expresses the CB2 cannabinoid receptor.
-
Use a CB2 Antagonist: Co-treat with a specific CB2 antagonist to see if the unexpected phenotype is reversed.
-
Use a Different SERM: Compare the effects of this compound with another SERM that is not known to have CB2 activity.
-
Dose-Response Analysis: Perform a careful dose-response analysis to determine if the unexpected effect occurs at concentrations higher than those required for ER modulation.
-
Problem 2: Observing pro-thrombotic or altered coagulation parameters in in vitro or in vivo models.
-
Possible Cause: This may be related to the known risk of venous thromboembolism (VTE) associated with SERMs. The exact molecular off-target is not fully elucidated, but it is thought to involve alterations in the balance of coagulation factors.
-
Troubleshooting Steps:
-
Measure Coagulation Factors: In animal studies, measure levels of coagulation factors such as Factor VII, Factor X, Factor XI, and fibrinogen to assess for a pro-thrombotic state. Studies on the related SERM, raloxifene, have shown it can decrease the levels of these factors.
-
Assess Platelet Function: Evaluate platelet aggregation and activation in response to this compound treatment.
-
Monitor for Thrombosis: In long-term animal studies, be vigilant for clinical signs of thrombosis and consider including imaging or histological analysis to detect thrombi.
-
Consider Genetic Background: Be aware that the genetic background of your animal model could influence its susceptibility to VTE.
-
Data Presentation
Table 1: Known Off-Target Interaction of this compound
| Off-Target | Interaction Type | Reported Affinity (Ki) | Potential Phenotypic Consequence | Reference |
| CB2 Cannabinoid Receptor | Inverse Agonist | Bazedoxifene > this compound (specific Ki not stated) | Inhibition of osteoclast formation, anti-inflammatory effects |
Table 2: Clinically Observed Adverse Events Potentially Related to Off-Target Effects (from Clinical Trials)
| Adverse Event | Incidence with this compound (0.5 mg/day) | Incidence with Placebo | Potential Off-Target Mechanism | Reference |
| Venous Thromboembolism | Increased risk | Baseline risk | Altered hemostatic balance | |
| Vaginal Bleeding | 2.6% | 1.3% | Estrogenic effect on the endometrium (on-target in this tissue) | |
| Endometrial Thickening | 1.43 mm increase from baseline | -0.72 mm change from baseline | Estrogenic effect on the endometrium (on-target in this tissue) |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Identify Off-Target Interactions
This protocol is a general guideline for a competitive radioligand binding assay to screen this compound against a panel of receptors.
Objective: To determine the binding affinity of this compound for a specific non-ER target receptor.
Materials:
-
Cell membranes or purified receptor of interest.
-
Radiolabeled ligand specific for the receptor of interest (e.g., [³H]CP-55,940 for CB2 receptor).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare Reagents: Dilute the cell membranes/purified receptor, radioligand, and this compound to the desired concentrations in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
A fixed concentration of the radioligand.
-
Increasing concentrations of unlabeled this compound.
-
Cell membrane/purified receptor preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: After drying the filter plate, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. Calculate the IC₅₀ value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Cell-Based Functional Assay to Characterize Off-Target Activity
This protocol describes a general cell-based functional assay to assess the effect of this compound on a signaling pathway downstream of a potential off-target receptor.
Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at a specific G-protein coupled receptor (GPCR), such as the CB2 receptor.
Materials:
-
A cell line stably expressing the receptor of interest (e.g., HEK293 cells expressing the CB2 receptor).
-
This compound.
-
A known agonist for the receptor.
-
Forskolin (if assessing adenylyl cyclase activity).
-
cAMP assay kit or other relevant second messenger assay kit.
-
Cell culture reagents.
Procedure:
-
Cell Culture: Culture the cells under standard conditions.
-
Treatment:
-
To test for agonist/inverse agonist activity: Treat the cells with increasing concentrations of this compound.
-
To test for antagonist activity: Pre-incubate the cells with increasing concentrations of this compound before adding a fixed concentration of a known agonist.
-
-
Stimulation (for adenylyl cyclase assays): Add forskolin to stimulate adenylyl cyclase activity.
-
Lysis and Detection: Lyse the cells and measure the levels of the second messenger (e.g., cAMP) according to the manufacturer's instructions for the assay kit.
-
Data Analysis:
-
For agonist/inverse agonist activity, plot the second messenger levels against the log concentration of this compound.
-
For antagonist activity, plot the response to the agonist against the log concentration of this compound to determine if there is a rightward shift in the agonist's dose-response curve.
-
Visualizations
Caption: this compound's on-target signaling pathway via estrogen receptors.
Caption: Experimental workflow for identifying and confirming an off-target interaction.
Caption: Logical relationship for mitigating the risk of venous thromboembolism (VTE).
References
troubleshooting inconsistent results in lasofoxifene experiments
Welcome to the technical support center for lasofoxifene experimentation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that can lead to inconsistent results in this compound experiments.
Q1: Why am I seeing variable IC50 or Ki values for this compound in my estrogen receptor (ER) binding assays?
A1: Inconsistent IC50 or Ki values in ER binding assays can stem from several factors:
-
Assay Format: Different assay formats (e.g., fluorescence polarization vs. radioligand binding) can yield different absolute values. Ensure you are using a consistent format for comparison.
-
Reagent Quality: The purity and activity of the recombinant ER protein (ERα or ERβ) and the labeled ligand are critical. Use high-quality, validated reagents.
-
Buffer Composition: The composition of the binding buffer, including salt concentration and the presence of additives like DTT, can influence binding affinities.[1] Maintain a consistent and optimized buffer system.
-
Incubation Time and Temperature: Ensure that the binding reaction has reached equilibrium. Shorter incubation times or temperature fluctuations can lead to variability.
-
Non-specific Binding: High background signal due to non-specific binding can skew results. Optimize blocking steps and washing procedures to minimize this.[2]
Q2: My reporter gene assay results with this compound are not reproducible. What could be the cause?
A2: Reporter gene assays are sensitive to several variables that can impact reproducibility:
-
Cell Line Health and Passage Number: The health and passage number of your cell line (e.g., MCF-7, T47D) are critical. High passage numbers can lead to altered cellular responses, including changes in ER expression and sensitivity to SERMs.[3][4] It is recommended to use low-passage cells and monitor their characteristics.
-
Transfection Efficiency: For transient transfection assays, variability in transfection efficiency is a major source of inconsistent results. Use a consistent transfection reagent and protocol, and consider using a co-transfected internal control vector (e.g., Renilla luciferase) to normalize for transfection efficiency. Stably transfected cell lines can offer more consistent data.
-
Serum in Culture Media: Fetal bovine serum (FBS) contains endogenous hormones and growth factors that can interfere with the action of this compound. For estrogen-sensitive assays, it is crucial to use charcoal-stripped FBS to remove these interfering substances.
-
Promoter-Reporter Construct: The specific estrogen response element (ERE) and the reporter gene (e.g., luciferase, GFP) used in your construct can influence the magnitude of the response.
-
Signal Instability and Background: High background luminescence or weak signals can lead to poor data quality. Ensure your reagents are fresh and that your plate reader settings are optimized. Using white plates for luminescence assays can help reduce background.
Q3: I am observing conflicting agonist versus antagonist effects of this compound in different cell lines or tissues.
A3: this compound is a Selective Estrogen Receptor Modulator (SERM), and its activity is tissue- and cell-specific. This means it can act as an ER agonist in some tissues (like bone) and an antagonist in others (like breast tissue).
-
ER Subtype Expression: The relative expression levels of ERα and ERβ in your experimental model can dictate the overall response to this compound.
-
Coregulator Proteins: The presence and abundance of coactivator and corepressor proteins in a specific cell type determine whether this compound will have an agonistic or antagonistic effect.
-
ESR1 Mutations: In breast cancer models, the presence of mutations in the estrogen receptor 1 (ESR1) gene can alter the response to SERMs. This compound has shown efficacy in models with certain ESR1 mutations where other therapies may fail.
Q4: My in vivo animal study results with this compound are inconsistent. What should I check?
A4: In vivo studies introduce additional layers of complexity:
-
Animal Model: The choice of animal model (e.g., mouse strain, xenograft model) is critical. For example, the Mammary Intraductal (MIND) xenograft model closely mimics human breast cancer.
-
Drug Formulation and Administration: Ensure the this compound formulation is stable and administered consistently (e.g., oral gavage, subcutaneous injection).
-
Metabolism: this compound is metabolized by CYP enzymes, and its bioavailability can vary. Consider potential differences in metabolism between your animal model and humans.
-
Tumor Heterogeneity: In cancer models, tumor heterogeneity can lead to variable responses to treatment.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies. Note that direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions.
Table 1: this compound Binding Affinity (IC50/Ki) for Estrogen Receptors
| ER Subtype | Cell/System | Assay Method | Reported Value (nM) | Reference |
| ERα | Purified LBD | [3H]-E2 Competition | Ki = 0.21 ± 0.06 | |
| ERα (Y537S) | Purified LBD | [3H]-E2 Competition | Ki = 2.34 ± 0.60 | |
| ERα (D538G) | Purified LBD | [3H]-E2 Competition | Ki = 2.19 ± 0.24 | |
| ERα | T47D cells | Halo-ER Degradation | IC50 = 0.77 ± 0.03 (PIP) | |
| ERα (Y537S) | T47D cells | Halo-ER Degradation | ~10-fold reduced IC50 |
Table 2: In Vivo Efficacy of this compound in Breast Cancer Models
| Model | Treatment | Outcome | Result | Reference |
| MCF7 Y537S Xenograft | This compound (5 & 10 mg/kg) | Tumor Growth Inhibition | More effective than fulvestrant | |
| Letrozole-resistant MCF7 | This compound ± palbociclib | Primary Tumor Growth | Significantly reduced vs. vehicle | |
| PEARL Clinical Trial | This compound (0.5 mg/day) | ER+ Breast Cancer Risk | 83% reduction |
Experimental Protocols
Protocol 1: Estrogen Receptor Competitive Binding Assay
This protocol is adapted from methodologies described in the literature.
-
Reagent Preparation:
-
Binding Buffer: 10 mM Tris pH 7.6, 300 mM NaCl, 5 mM EDTA, 10% glycerol, 1 mM DTT.
-
ERα LBD Solution: Prepare a 5 nM solution of purified ERα ligand-binding domain (LBD) in binding buffer.
-
Radioligand Solution: Prepare a 10 nM solution of [3H]-Estradiol ([3H]-E2) in binding buffer.
-
Competitor Solutions: Prepare serial dilutions of this compound and a reference compound (e.g., 4-hydroxytamoxifen) from 0.1 nM to 10 µM in binding buffer.
-
-
Assay Procedure:
-
In a microplate, combine the ERα LBD solution, [3H]-E2 solution, and varying concentrations of the competitor compounds.
-
Incubate the plate on ice for 1 hour to allow the binding reaction to reach equilibrium.
-
Load 50 µL of each reaction onto a CPG column at 4°C in triplicate and incubate for 5 minutes.
-
Wash the columns with approximately 10 mL of wash buffer (10 mM Tris pH 7.4, 400 mM NaCl) to remove unbound ligands.
-
Elute the remaining [3H]-E2 with 1 mL of ethanol.
-
-
Data Analysis:
-
Quantify the eluted radioactivity using a liquid scintillation counter.
-
Plot the percentage of bound radioligand against the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: ERE-Luciferase Reporter Gene Assay
This protocol is a generalized procedure based on common practices for assessing ER modulator activity.
-
Cell Culture and Plating:
-
Culture an appropriate cell line (e.g., MCF-7, T47D) in DMEM or RPMI supplemented with 10% fetal bovine serum (FBS).
-
For estrogen-sensitive experiments, switch to phenol red-free media supplemented with 10% charcoal-stripped FBS for at least 48 hours prior to the experiment.
-
Plate the cells in a 96-well plate at a suitable density to reach 70-80% confluency at the time of treatment.
-
-
Transfection (for transient assays):
-
Co-transfect the cells with an estrogen response element (ERE)-driven luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow the cells to recover for 24 hours post-transfection.
-
-
Treatment:
-
Treat the cells with varying concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control (e.g., estradiol).
-
Incubate the cells for 24 hours.
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration to generate a dose-response curve.
-
Visualizations
Caption: Simplified signaling pathway of this compound's interaction with the estrogen receptor.
Caption: A general workflow for conducting in vitro experiments with this compound.
References
Technical Support Center: Improving the Oral Bioavailability of Lasofoxifene in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the oral bioavailability of lasofoxifene in preclinical models. While this compound inherently possesses better oral bioavailability compared to other selective estrogen receptor modulators (SERMs) due to its resistance to intestinal glucuronidation, this guide offers strategies for further optimization and troubleshooting common experimental challenges.[1][2] The information provided is based on established formulation strategies that have been successfully applied to similar SERMs, such as raloxifene, which faces comparable bioavailability challenges like poor aqueous solubility and first-pass metabolism.[3][4][5]
Frequently Asked Questions (FAQs)
Q1: Why is improving the oral bioavailability of this compound a research interest, given its already improved profile compared to other SERMs?
While this compound has a higher oral bioavailability than other SERMs, there are several reasons why further enhancement in preclinical models might be desirable:
-
Reducing Inter-Individual Variability: Enhancing bioavailability through advanced formulation can lead to more consistent plasma concentrations across study animals, improving the reliability of preclinical data.
-
Dose Reduction: A more efficient oral delivery system could allow for the use of lower doses to achieve the desired therapeutic effect, which can be beneficial in long-term studies.
-
Targeted Delivery: Certain formulation strategies can facilitate lymphatic transport, potentially altering tissue distribution and efficacy in specific disease models.
-
Overcoming Pathophysiological Barriers: In certain disease models where gastrointestinal function may be compromised, advanced formulations can help ensure adequate drug absorption.
Q2: What are the main barriers to the oral absorption of this compound?
Like other SERMs, the oral absorption of this compound can be limited by:
-
Poor Aqueous Solubility: As a Biopharmaceutics Classification System (BCS) Class II drug, this compound's dissolution in the gastrointestinal tract is a rate-limiting step for absorption.
-
First-Pass Metabolism: Although more resistant than other SERMs, this compound still undergoes phase I oxidation by CYP3A4/3A5 and CYP2D6, and phase II glucuronidation in the liver and intestine, which can reduce the amount of active drug reaching systemic circulation.
Q3: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
Based on successful studies with the structurally similar SERM, raloxifene, the following formulation strategies hold significant promise for this compound:
-
Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate lipophilic drugs like this compound, improving their solubilization and protecting them from degradation in the GI tract. NLCs can also promote lymphatic uptake, bypassing first-pass metabolism.
-
Microemulsions/Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form fine oil-in-water emulsions in the GI tract. This increases the surface area for drug absorption and can enhance membrane permeability.
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their solubility and dissolution rate.
Troubleshooting Guides
Problem 1: High variability in plasma concentrations of this compound across preclinical subjects.
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing Volume or Technique | Ensure accurate and consistent oral gavage technique. Use appropriately sized feeding needles and ensure the formulation is homogenous before each administration. |
| Food Effects | Standardize the fasting and feeding schedule for all animals. The presence of food can significantly alter the absorption of lipophilic drugs. |
| Poor Formulation Stability | Assess the physical and chemical stability of your this compound formulation. For suspensions, ensure adequate resuspension before dosing. For lipid-based formulations, check for signs of phase separation or drug precipitation. |
| Formulation-Related In vivo Performance | Consider formulating this compound in a bioavailability-enhancing vehicle like a self-emulsifying drug delivery system (SEDDS) or a nanostructured lipid carrier (NLC) to improve absorption consistency. |
Problem 2: Lower than expected systemic exposure (AUC) of this compound in a preclinical study.
| Possible Cause | Troubleshooting Step |
| Poor Drug Dissolution | The dissolution of this compound from a simple suspension may be the rate-limiting step. Consider particle size reduction (micronization) or formulating as a solid dispersion or a lipid-based system to improve dissolution. |
| Extensive First-Pass Metabolism | If hepatic metabolism is suspected to be high in the chosen preclinical model, consider formulations that promote lymphatic transport, such as NLCs, to partially bypass the liver. |
| Inadequate Formulation for the Preclinical Model | The gastrointestinal physiology of the chosen animal model may not be suitable for the formulation. Review the literature for appropriate formulation strategies for your specific model. |
| Drug Degradation in the GI Tract | Although not widely reported for this compound, ensure the drug is stable at the pH of the stomach and intestine of the preclinical model. Encapsulation in NLCs can offer protection. |
Problem 3: Difficulty in preparing a stable and reproducible nanostructured lipid carrier (NLC) formulation of this compound.
| Possible Cause | Troubleshooting Step |
| Incompatible Lipid Matrix | Screen different solid and liquid lipids for their ability to solubilize this compound. The drug should have good solubility in the lipid matrix to ensure high entrapment efficiency. |
| Inappropriate Surfactant/Co-surfactant | The choice and concentration of surfactants are critical for NLC stability. Screen a panel of pharmaceutically acceptable surfactants to find one that yields the desired particle size and prevents aggregation. |
| Suboptimal Process Parameters | Optimize the homogenization and/or ultrasonication parameters (time, power, temperature) to achieve a narrow particle size distribution. |
| Drug Expulsion During Storage | The crystalline structure of the solid lipid can change over time, leading to drug expulsion. The inclusion of a liquid lipid to create an NLC (as opposed to a solid lipid nanoparticle) helps to create imperfections in the crystal lattice, reducing drug expulsion. |
Quantitative Data Presentation
The following tables summarize pharmacokinetic data from preclinical studies on raloxifene, a similar SERM, to illustrate the potential for bioavailability enhancement with different formulation strategies. These serve as a reference for the expected magnitude of improvement that could be targeted for this compound formulations.
Table 1: Pharmacokinetic Parameters of Raloxifene Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Raloxifene Suspension | 186.4 ± 21.7 | 4.0 ± 0.5 | 1543.2 ± 189.5 | 100 | |
| Raloxifene-NLC | 389.7 ± 35.8 | 4.0 ± 0.5 | 4923.7 ± 412.6 | 319 | |
| Raloxifene Suspension | 152.3 ± 18.9 | 6.0 ± 0.0 | 1256.4 ± 145.8 | 100 | |
| Raloxifene-Microemulsion | 548.7 ± 45.6 | 4.0 ± 0.0 | 5389.2 ± 512.7 | 429 |
NLC: Nanostructured Lipid Carrier Cmax: Maximum plasma concentration Tmax: Time to reach maximum plasma concentration AUC: Area under the plasma concentration-time curve
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs) by Hot Homogenization and Ultrasonication
This protocol is adapted from methodologies used for raloxifene.
1. Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Glyceryl behenate)
-
Liquid Lipid (e.g., Oleic acid, Capmul MCM C8)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Purified Water
2. Procedure:
-
Lipid Phase Preparation: Accurately weigh the solid lipid, liquid lipid, and this compound. Heat the mixture to 5-10°C above the melting point of the solid lipid until a clear, uniform lipid phase is obtained.
-
Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse pre-emulsion.
-
Sonication: Immediately subject the pre-emulsion to high-power probe sonication for a specified time (e.g., 5-15 minutes) to reduce the particle size to the nanometer range. The sonication is typically performed in an ice bath to prevent lipid degradation.
-
Cooling: Allow the resulting nanoemulsion to cool down to room temperature while stirring, which allows the lipid to recrystallize and form NLCs.
-
Characterization: Characterize the NLCs for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.
Protocol 2: In Vivo Pharmacokinetic Study in a Rat Model
1. Animals:
-
Female Wistar or Sprague-Dawley rats (as specified by the study design). Acclimatize the animals for at least one week before the experiment.
2. Study Groups:
-
Group 1: Control (e.g., this compound suspension in 0.5% w/v carboxymethyl cellulose).
-
Group 2: Test (e.g., this compound-NLC formulation).
3. Dosing:
-
Fast the animals overnight (e.g., 12 hours) with free access to water.
-
Administer the respective formulations orally via gavage at a predetermined dose of this compound.
4. Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the retro-orbital plexus or tail vein into heparinized tubes at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
5. Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
6. Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
-
Calculate the relative bioavailability of the test formulation compared to the control.
Visualizations
Caption: Workflow for the preparation of this compound-loaded NLCs.
Caption: Mechanisms for bioavailability enhancement by NLCs.
References
- 1. This compound: a new type of selective estrogen receptor modulator for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Nanostructured lipid carriers for oral bioavailability enhancement of raloxifene: Design and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral bioavailability enhancement of raloxifene by developing microemulsion using D-optimal mixture design: optimization and in-vivo pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Addressing Lasofoxifene Resistance in Long-Term Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to lasofoxifene in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acquired resistance to endocrine therapies like this compound?
Acquired resistance to endocrine therapies, including selective estrogen receptor modulators (SERMs) like this compound, is frequently driven by the emergence of mutations in the estrogen receptor alpha gene (ESR1).[1][2] These mutations are most commonly found in the ligand-binding domain (LBD) of the estrogen receptor (ERα).[1]
Q2: Which specific ESR1 mutations are most commonly associated with resistance?
The most prevalent ESR1 mutations associated with endocrine therapy resistance are Y537S and D538G.[3][4] These mutations can lead to a constitutively active ERα, meaning the receptor is active even in the absence of estrogen.
Q3: How does this compound perform against cancer cells with these common ESR1 mutations?
This compound has demonstrated significant efficacy in preclinical models against breast cancer cells harboring ESR1 mutations like Y537S and D538G. In fact, studies have shown that this compound can be more effective than other endocrine therapies, such as fulvestrant, at inhibiting tumor growth and metastasis in models with these mutations. This is partly because this compound can still bind with high affinity to the mutated ERα and stabilize it in an antagonist conformation.
Q4: Can combination therapy help overcome this compound resistance?
Yes, combining this compound with other targeted agents is a promising strategy. Combination with CDK4/6 inhibitors, such as abemaciclib and palbociclib, has shown enhanced efficacy in preclinical and clinical studies, even in treatment-resistant cancers. This approach can be particularly effective in cancers with underlying ESR1 mutations.
Q5: What are the signs that my cell culture may be developing resistance to this compound?
A primary indicator of developing resistance is a decrease in the drug's efficacy, observed as a reduced inhibition of cell proliferation over time. This can be quantified by a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound for the cultured cells compared to the parental, sensitive cell line.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Decreased sensitivity to this compound in long-term culture. | Development of acquired resistance, potentially through the selection of cells with ESR1 mutations. | 1. Confirm Resistance: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to compare the IC50 of your long-term cultured cells to the parental cell line. A significant increase in IC50 confirms resistance. 2. Sequence ESR1: Analyze the ESR1 gene in your resistant cell population to identify potential mutations in the ligand-binding domain. 3. Consider Combination Therapy: Investigate the synergistic effects of combining this compound with a CDK4/6 inhibitor like palbociclib or abemaciclib. |
| Inconsistent results in cell viability assays. | 1. Uneven cell seeding. 2. Contamination (e.g., mycoplasma). 3. Instability of the resistant phenotype. | 1. Ensure Single-Cell Suspension: Properly resuspend cells to achieve a single-cell suspension before seeding to ensure even distribution in multi-well plates. 2. Regular Contamination Checks: Routinely test your cell cultures for mycoplasma and other potential contaminants. 3. Maintain Selection Pressure: Periodically culture the resistant cells in a medium containing this compound to maintain the resistant phenotype. |
| High levels of cell death when escalating this compound concentration to generate a resistant line. | The incremental increase in drug concentration is too high for the cells to adapt. | Reduce the drug concentration to the previous, tolerated level and allow the cells to recover and proliferate before attempting to increase the concentration again. A more gradual dose escalation is often more successful. |
| Loss of resistant phenotype after thawing cryopreserved resistant cells. | The resistant phenotype may be unstable without the selective pressure of the drug. | After thawing, culture the cells in the presence of a maintenance dose of this compound to re-establish and maintain the resistant phenotype. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for developing a this compound-resistant cancer cell line using a stepwise dose-escalation approach.
Materials:
-
Parental cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cell viability assay kit (e.g., MTT, CCK-8)
-
Sterile cell culture plates, flasks, and pipettes
Procedure:
-
Determine Initial this compound Sensitivity (IC50):
-
Seed the parental cell line in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay to determine the IC50 value.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a medium containing a low concentration of this compound, typically starting at the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).
-
-
Stepwise Dose Escalation:
-
When the cells become confluent (around 80%), passage them and increase the this compound concentration by approximately 1.5- to 2-fold.
-
Continuously monitor the cells for signs of toxicity and proliferation. If significant cell death occurs, reduce the concentration to the previous level and allow the cells to recover before proceeding.
-
-
Maintenance of Resistant Line:
-
Repeat the dose escalation until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).
-
Continuously culture the established resistant cell line in a medium containing this higher concentration of this compound to maintain the resistant phenotype.
-
-
Confirmation of Resistance:
-
Periodically determine the IC50 of the resistant cell line and compare it to the parental line. A significant increase in the IC50 value confirms the development of resistance.
-
Cryopreserve vials of the resistant cells at different passages.
-
Protocol 2: Western Blot Analysis of ERα and Downstream Signaling
This protocol is for assessing the protein levels of ERα and the activation status of key downstream signaling pathways that may be altered in this compound-resistant cells.
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ERα, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Treat parental and resistant cells with or without this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to a loading control like β-actin. Compare the protein expression levels between parental and resistant cells.
-
Visualizations
Caption: Experimental workflow for developing and characterizing this compound-resistant cell lines.
Caption: Signaling pathways involved in this compound action and resistance.
References
- 1. This compound as a potential treatment for therapy-resistant ER-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Stereospecific this compound derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereospecific this compound derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells | eLife [elifesciences.org]
Technical Support Center: Synthesis of Novel Lasofoxifene Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of novel lasofoxifene derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the synthesis of this compound and its analogs, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: I am observing low yields and the formation of over-aromatized byproducts during the base-mediated elimination/isomerization step to form the dihydronaphthalene intermediate. What could be the cause?
Answer: This is a common issue, particularly when using strong bases like potassium tert-butoxide (t-BuOK) in solvents like DMSO. The presence of oxygen in the solvent can promote the formation of undesired, fully aromatized byproducts.
Troubleshooting Steps:
-
Degas the Solvent: Ensure your DMSO is thoroughly degassed before use. A common method is to subject the solvent to several freeze-pump-thaw cycles to remove dissolved oxygen.[1]
-
Maintain an Inert Atmosphere: Run the reaction under a strict inert atmosphere (e.g., Argon or Nitrogen) to prevent oxygen from entering the reaction vessel.
-
Control Temperature: Carefully control the reaction temperature as specified in the protocol. Exceeding the optimal temperature (e.g., 90 °C) can often lead to increased byproduct formation.[1]
Question 2: My final demethylation step using Boron Tribromide (BBr₃) is resulting in a low yield or a complex mixture. How can I optimize this reaction?
Answer: The demethylation of the methoxy group to the final phenol is a critical and sensitive step. Success depends on precise control of temperature and stoichiometry.
Troubleshooting Steps:
-
Temperature Control is Crucial: The addition of BBr₃ should be performed at a very low temperature (e.g., -78 °C).[1] Allowing the temperature to rise prematurely can lead to side reactions. The reaction should then be allowed to warm slowly and stir at specific temperatures (e.g., 1 hour at -23 °C, then 2 hours at 0 °C) as per established protocols.[1]
-
Reagent Stoichiometry: Use a sufficient excess of BBr₃ (e.g., 5 equivalents) to ensure complete demethylation.[1] However, an excessive amount can sometimes lead to degradation.
-
Aqueous Workup: Quench the reaction carefully at low temperature with a saturated aqueous solution of sodium bicarbonate. This neutralizes the excess BBr₃ and acidic byproducts.
Question 3: I am struggling to achieve high purity (>99.5%) for my final this compound derivative after chromatography. What purification strategies can I employ?
Answer: Achieving high purity for this compound derivatives, which are often basic amines, can be challenging due to persistent impurities. Final salt formation and recrystallization are often necessary to achieve pharmaceutical-grade purity.
Troubleshooting Steps:
-
Salt Formation: Convert the final free base into a salt, such as a tartrate salt. This often facilitates crystallization and purification.
-
Recrystallization: Perform recrystallization from a suitable solvent system. For this compound D-tartrate, mixtures of THF and ethanol or methanol have been shown to be effective, increasing purity from 95% to over 99.8%.
-
Solvent Selection: Experiment with different solvent mixtures and temperatures for recrystallization. Cooling the mixture to 0-5 °C can often improve the yield of the purified crystals.
-
Peak Shaving/Recycling Prep-HPLC: For particularly difficult separations where impurities co-elute, advanced preparative HPLC techniques like peak shaving (collecting only the purest central part of the elution peak) or recycling chromatography can be employed to improve resolution.
Question 4: The stereochemistry of my compound is critical. How can I ensure the correct cis-stereochemistry of the final product?
Answer: The desired cis-stereochemistry is typically established during the catalytic hydrogenation step, which reduces the dihydronaphthalene double bond.
Troubleshooting Steps:
-
Catalyst Selection: The choice of catalyst is critical. Palladium-based catalysts, such as Palladium Hydroxide on Carbon (Pd(OH)₂/C), are effective for this transformation and favor the formation of the cis isomer.
-
Reaction Conditions: Control of hydrogen pressure (e.g., 2.5 atm) and temperature (e.g., 50 °C) is important for achieving high stereoselectivity and yield.
-
Chiral Resolution: If a racemic mixture is obtained, chiral resolution using a resolving agent like D-tartaric acid is the final step to isolate the desired enantiomer.
Quantitative Data Summary
The following tables summarize typical reaction yields and purification outcomes for key steps in this compound synthesis, based on reported literature.
Table 1: Representative Reaction Yields for Key Synthetic Steps
| Step | Reagents and Conditions | Reported Yield | Reference |
| Isomerization of Dihydronaphthalene Intermediate | t-BuOK (4.0 equiv.), degassed DMSO, 90 °C, 1 h | 89% | |
| Alkylation of Phenol with Pyrrolidine Side-Chain | Cl(CH₂)₂N(CH₂)₂·HCl (2.0 equiv.), NaH (3.5 equiv.), DMF, 50 °C, 11 h | 82% | |
| Catalytic Hydrogenation to cis-Tetrahydronaphthalene | H₂ (2.5 atm), Pd(OH)₂/C, EtOH, 50 °C, 22 h | 70% | |
| Final Demethylation to this compound | BBr₃ (5.0 equiv.), CH₂Cl₂, -23 to 0 °C, 3 h | 76% |
Table 2: Purification of this compound D-Tartrate by Recrystallization
| Initial Purity (HPLC) | Recrystallization Solvent System | Final Purity (HPLC) | Reference |
| 95% | Tetrahydrofuran (THF) / Ethanol | 99.88% | |
| 95% | Methanol | 99.84% |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation for cis-Stereoisomer
This protocol describes the reduction of the dihydronaphthalene intermediate to establish the key cis-stereochemistry.
-
Preparation: In a hydrogenation vessel, dissolve the dihydronaphthalene intermediate (1.0 equiv.) in ethanol (EtOH).
-
Catalyst Addition: Carefully add Palladium Hydroxide on Carbon (Pd(OH)₂/C, 20 wt%) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 2.5 atm.
-
Reaction: Heat the reaction mixture to 50 °C and stir vigorously for 22 hours, monitoring the reaction by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with an inert gas (e.g., Argon).
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with additional ethanol.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude cis-tetrahydronaphthalene product, which can be purified further if necessary.
Protocol 2: Final Demethylation with Boron Tribromide
This protocol details the final step to produce the active phenolic compound.
-
Preparation: Dissolve the methoxy-protected precursor (1.0 equiv.) in anhydrous Dichloromethane (CH₂Cl₂) in a flame-dried flask under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a 1.0 M solution of Boron Tribromide (BBr₃) in CH₂Cl₂ (5.0 equiv.) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Controlled Warming: After the addition is complete, allow the reaction mixture to warm to -23 °C and stir for 1 hour. Then, warm the mixture to 0 °C and stir for an additional 2-3 hours.
-
Quenching: Cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield the final compound.
Visualizations
Caption: General synthetic workflow for this compound derivatives.
Caption: Troubleshooting flowchart for low yield or purity issues.
References
managing hot flushes as a side effect in lasofoxifene animal studies
Welcome to the technical support center for researchers utilizing lasofoxifene in preclinical animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the management of hot flushes, a known side effect observed in clinical trials.
Frequently Asked Questions (FAQs)
Q1: Why are hot flushes a potential side effect in animal studies with this compound?
A1: this compound is a selective estrogen receptor modulator (SERM) with both estrogen receptor (ER) agonist and antagonist effects, which vary by tissue.[1] In the hypothalamus, the brain's thermoregulatory center, a decrease in estrogenic signaling can disrupt normal temperature control, leading to hot flushes.[2] This is mediated by hypothalamic neurons, specifically the KNDy (kisspeptin/neurokinin B/dynorphin) neurons, which become hyperactive in a low-estrogen environment.[3] Although this compound has estrogen-like effects in some tissues like bone, its antagonist activity in other areas, potentially including the hypothalamus, may mimic the estrogen withdrawal that triggers hot flushes.[1]
Q2: What is the established animal model for studying hot flushes?
A2: The most common and well-established animal model is the ovariectomized (OVX) rodent (rat or mouse). Ovariectomy induces estrogen deficiency, leading to thermoregulatory disruptions that mimic menopausal hot flushes. These are typically measured as transient increases in tail skin temperature (TST), which reflect peripheral vasodilation, a key component of a hot flush.
Q3: How is tail skin temperature (TST) measured in these models?
A3: TST can be measured non-invasively using telemetry devices or data loggers attached to the base of the tail. This allows for continuous, long-term monitoring in unrestrained animals, which is crucial to avoid stress-induced temperature fluctuations. The data acquisition system typically records temperature at regular intervals, allowing for the characterization of frequency, duration, and amplitude of TST elevations.
Troubleshooting Guide: Managing and Interpreting Hot Flush-Like Events
Issue: Observing significant tail skin temperature (TST) elevations in this compound-treated ovariectomized (OVX) animals.
This guide provides a systematic approach to confirm, understand, and potentially mitigate hot flush-like side effects in your this compound animal studies.
Step 1: Confirming the Hot Flush-Like Phenotype
Before attempting to manage the side effect, it's crucial to confirm that the observed TST elevations are consistent with a hot flush-like phenotype and not an artifact.
Experimental Protocol: Characterization of TST
-
Animal Model: Ovariectomized female Sprague Dawley rats (approximately 10 weeks old). Allow 2-4 weeks for post-surgical recovery and estrogen depletion.
-
Housing: House animals on a 12-hour light/dark cycle in a temperature-controlled environment (21-23°C). Use a low-phytoestrogen diet to minimize confounding variables.
-
Temperature Monitoring:
-
Attach a telemetry probe or data logger to the ventral surface of the base of the tail. Secure it with a protective guard to prevent removal by the animal.
-
Allow for an acclimation period of at least one week for the animals to get used to the device.
-
Record TST continuously. It is also beneficial to simultaneously measure core body temperature with a separate implantable probe to observe the characteristic drop that can accompany a hot flush.
-
-
Data Analysis: Analyze the data for rapid, transient increases in TST, followed by a return to baseline. Compare the frequency and amplitude of these events between this compound-treated and vehicle-treated OVX animals.
Step 2: Investigating the Underlying Mechanism
Understanding the signaling pathway involved can open avenues for management. The primary pathway implicated in hot flushes is the hyperactivity of KNDy neurons in the arcuate nucleus of the hypothalamus, leading to increased neurokinin B (NKB) signaling through the neurokinin 3 receptor (NK3R).
Experimental Workflow: Investigating KNDy Neuron Involvement
Caption: Workflow to test the involvement of the NK3R pathway.
Step 3: Potential Mitigation Strategies
If the hot flush-like side effect is confirmed and likely mediated by the KNDy/NKB/NK3R pathway, the following experimental approaches could be considered for mitigation.
-
Co-administration with an NK3R Antagonist: Based on the mechanism described above, co-administering a selective NK3R antagonist is a targeted approach to block the final step in the signaling cascade that leads to hot flushes.
-
Investigating Dose-Response Relationship: Determine if the frequency or severity of TST elevations is dose-dependent. It may be possible to find a therapeutic window for the desired effects of this compound with a lower incidence of hot flushes.
-
Alternative SERMs: If managing the hot flush side effect is not feasible, consider comparing the effects of this compound to other SERMs like raloxifene, which has also been associated with hot flushes but may have a different potency in inducing this side effect in animal models.
Data Presentation
Table 1: Incidence of Hot Flushes in this compound Clinical Trials
| Trial | Treatment Group | Incidence of Hot Flushes (All Grades) |
| ELAINE 1 | This compound | Most common adverse events included hot flushes. |
| ELAINE 2 | This compound + Abemaciclib | Most AEs were grade 1 to 2, including hot flushes. |
| PEARL | This compound | Increased risk of hot flushes compared to placebo. |
Table 2: Example TST Data from an Ovariectomized Rat Model
| Treatment Group | Baseline TST (°C) | Peak TST during "Flush" (°C) | Change in TST (°C) |
| OVX + Vehicle | 28.5 ± 0.5 | 32.0 ± 0.7 | 3.5 ± 0.4 |
| OVX + this compound | 28.7 ± 0.6 | 33.5 ± 0.8 | 4.8 ± 0.5 |
| OVX + Estradiol | 28.4 ± 0.4 | 28.6 ± 0.5 | 0.2 ± 0.1 |
| OVX + this compound + NK3R Antagonist | 28.6 ± 0.5 | 29.5 ± 0.6 | 0.9 ± 0.3 |
Note: Data in Table 2 is hypothetical and for illustrative purposes, based on typical results from OVX rat studies.
Signaling Pathway Visualization
The following diagram illustrates the proposed signaling pathway for estrogen withdrawal-induced (and likely SERM-induced) hot flushes.
Caption: Proposed pathway for this compound-induced hot flushes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Hypothalamic Neuromodulation of Hypothermia in Domestic Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Both Estrogen and Androgen Modify the Response to Activation of Neurokinin-3 and κ-Opioid Receptors in Arcuate Kisspeptin Neurons From Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Lasofoxifene's Anti-Tumor Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine experimental protocols and enhance the anti-tumor activity of lasofoxifene.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in breast cancer?
A1: this compound is a third-generation non-steroidal selective estrogen receptor modulator (SERM).[1] It selectively binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) with high affinity.[1] In breast cancer cells, it acts as an ER antagonist, suppressing estrogen signaling pathways and inhibiting downstream gene transcription, which leads to a reduction in tumor cell proliferation.[1]
Q2: In which breast cancer subtype is this compound most effective?
A2: this compound has shown significant anti-tumor activity in estrogen receptor-positive (ER+), HER2-negative metastatic breast cancer, particularly in tumors that have developed an ESR1 mutation.[2][3] These mutations in the ERα ligand-binding domain can lead to constitutive, ligand-independent receptor activity and resistance to standard endocrine therapies like aromatase inhibitors.
Q3: Why is this compound often used in combination with CDK4/6 inhibitors?
A3: Combining this compound with CDK4/6 inhibitors, such as abemaciclib or palbociclib, has demonstrated synergistic effects in preclinical models and promising results in clinical trials. CDK4/6 inhibitors block cell cycle progression, and when combined with an ER antagonist like this compound, they provide a dual blockade of key pathways driving cancer cell proliferation. This combination can be particularly effective in overcoming resistance to endocrine therapy.
Q4: What are the key clinical findings regarding this compound's efficacy?
A4: The Phase II ELAINE 1 and ELAINE 2 trials have provided significant data on this compound's efficacy. In the ELAINE 1 trial, this compound demonstrated encouraging anti-tumor activity compared to fulvestrant in patients with ESR1-mutated, endocrine-resistant metastatic breast cancer. The ELAINE 2 study showed that the combination of this compound and abemaciclib resulted in a median progression-free survival of over a year in a heavily pre-treated patient population. The ongoing Phase III ELAINE 3 trial is further evaluating this compound in combination with abemaciclib.
Q5: How does this compound compare to other SERMs like tamoxifen?
A5: this compound is considered a next-generation SERM. Preclinical data suggests it may be more potent than tamoxifen and has a favorable conformational change in the estrogen receptor, especially when the receptor is mutated. Additionally, this compound has been shown to have bone-protective effects, which can be beneficial for breast cancer patients, particularly those with bone metastases.
Troubleshooting Experimental Protocols
Q: My dose-response curve for this compound in an ESR1-mutant cell line is not showing the expected inhibition. What could be the issue?
A: Several factors could contribute to this observation:
-
Cell Line Authenticity and Passage Number: Ensure the cell line is authentic and has not been in culture for an excessive number of passages, which can lead to genetic drift and altered drug responses.
-
Hormone Deprivation: For in vitro assays, it is crucial to culture the cells in phenol red-free medium and charcoal-stripped serum for a sufficient period (e.g., 48-72 hours) to remove any exogenous estrogens that could compete with this compound for ER binding.
-
Drug Stability and Solubility: this compound should be dissolved in an appropriate solvent (e.g., DMSO) and stored correctly. Ensure the final concentration of the solvent in the cell culture medium is low and consistent across all experimental conditions, as high concentrations can be toxic to cells. Prepare fresh dilutions of the drug for each experiment to avoid degradation.
-
Assay Duration: The duration of the proliferation assay may need to be optimized. A 5-7 day assay is often necessary to observe significant anti-proliferative effects, especially in slower-growing cell lines.
-
ESR1 Mutation Confirmation: Verify the presence and specific type of the ESR1 mutation in your cell line, as different mutations can confer varying levels of resistance to endocrine therapies.
Q: I am not observing a significant decrease in ERα protein levels after treating cells with this compound in a Western blot. Is this expected?
A: Yes, this is an expected result. Unlike selective estrogen receptor degraders (SERDs) such as fulvestrant, which function by promoting the degradation of the ERα protein, this compound as a SERM primarily acts by antagonizing the receptor's function without necessarily causing its degradation. Some studies have even shown that certain SERMs can extend the cellular lifetime of ERα. Therefore, a lack of ERα degradation upon this compound treatment is consistent with its mechanism of action. To assess its activity, it would be more appropriate to measure the downstream effects on ER-regulated gene expression (e.g., via RT-qPCR) or cell proliferation.
Q: When performing a combination study with a CDK4/6 inhibitor, how do I determine if the interaction is synergistic?
A: To determine synergy, you should perform a dose-response matrix experiment where cells are treated with a range of concentrations of both this compound and the CDK4/6 inhibitor, both alone and in combination. The results can then be analyzed using software that calculates a synergy score based on models like the Bliss independence or Loewe additivity model. A common method is the calculation of a Combination Index (CI), where a CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Data from Clinical and Preclinical Studies
Table 1: Summary of Efficacy Data from the ELAINE 1 Trial
| Outcome | This compound (n=52) | Fulvestrant (n=51) | P-value |
| Median Progression-Free Survival (PFS) | 24.2 weeks | 16.2 weeks | 0.138 |
| Clinical Benefit Rate (CBR) | 36.5% | 21.6% | 0.117 |
| Confirmed Objective Response Rate (ORR) | 13.2% | 2.9% | 0.124 |
| Median Duration of Response (DOR) | 52.4 weeks | - | - |
Table 2: Efficacy of this compound in Combination with Abemaciclib (ELAINE 2 Trial)
| Outcome | Value |
| Median Progression-Free Survival (PFS) | 56 weeks |
| Clinical Benefit at 24 weeks | ~70% |
Detailed Experimental Protocols
Cell Proliferation Assay
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, T47D, or their ESR1-mutant derivatives) in a 96-well plate at a predetermined optimal density.
-
Hormone Deprivation: Culture the cells for 48-72 hours in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum (FBS) to remove exogenous estrogens.
-
Drug Treatment: Prepare serial dilutions of this compound and any combination drug in the hormone-deprived medium. Remove the old medium from the cells and add the drug-containing medium. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the cells for 5-7 days at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or a luminescent assay (e.g., CellTiter-Glo). Read the plate according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves to determine the IC50 values.
Western Blot for ERα and Downstream Signaling
-
Cell Lysis: After drug treatment for the desired time (e.g., 24-48 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody against ERα or a downstream target (e.g., pS2/TFF1) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
References
- 1. This compound | C28H31NO2 | CID 216416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stereospecific this compound derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Navigating Venous Thromboembolism Risk in Lasofoxifene Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the risk of venous thromboembolism (VTE) in clinical studies involving lasofoxifene. This compound, a third-generation selective estrogen receptor modulator (SERM), has demonstrated efficacy in areas such as osteoporosis and breast cancer treatment. However, like other SERMs, it is associated with an increased risk of VTE. This resource offers troubleshooting advice and frequently asked questions to ensure the safety of study participants and the integrity of your research.
Troubleshooting and FAQs
Q1: A study participant is scheduled for elective surgery that will require a period of immobilization. How should I manage their this compound treatment?
A1: To mitigate the risk of VTE, it is recommended that this compound be discontinued at least three weeks prior to and during any period of prolonged immobilization, such as post-surgical recovery or extended bed rest. Therapy should only be resumed after the participant is fully ambulatory. This precautionary measure is crucial as immobilization is an independent and significant risk factor for VTE.
Q2: What are the key inclusion and exclusion criteria to consider regarding VTE risk when designing a this compound clinical trial?
A2: Careful participant selection is a primary strategy for reducing VTE risk. Key criteria to consider include:
-
Exclusion Criteria:
-
Active or past history of venous thromboembolic events, including deep vein thrombosis (DVT), pulmonary embolism (PE), and retinal vein thrombosis.[1][2]
-
Presence of known significant risk factors for VTE.
-
Concomitant use of other medications known to increase VTE risk, where scientifically appropriate.
-
-
Inclusion Criteria:
-
Thorough screening for and documentation of VTE risk factors at baseline.
-
Q3: What are the best practices for monitoring study participants for VTE during a this compound trial?
A3: A robust monitoring plan is essential. This should include:
-
Regular Clinical Assessment: Actively monitor participants for signs and symptoms of DVT (e.g., leg pain, swelling, tenderness, discoloration) and PE (e.g., shortness of breath, chest pain, cough) at each study visit.
-
Participant Education: Educate participants about the signs and symptoms of VTE and instruct them to report any such occurrences immediately.
-
Prompt Investigation: Have a low threshold for objective testing (e.g., compression ultrasonography for DVT, CT angiography for PE) if VTE is suspected.
-
Clinical Events Committee (CEC): Establish an independent CEC to adjudicate all potential VTE events to ensure accurate and unbiased assessment.
Q4: A potential VTE has been reported in a study participant. What is the appropriate procedure for event adjudication?
A4: All suspected VTE events should be promptly reported and undergo a formal adjudication process by a Clinical Events Committee (CEC). The CEC, composed of independent experts, will review all relevant source documentation (e.g., hospitalization records, imaging reports, physician's notes) to confirm the event and classify it according to the predefined study endpoints. This ensures consistency and accuracy in the reporting of safety data.
Quantitative Data on VTE Risk with SERMs
The following table summarizes the VTE risk associated with this compound and other SERMs based on data from major clinical trials.
| Drug/Dose | Trial | VTE Events per 1000 Patient-Years | Hazard Ratio (HR) / Odds Ratio (OR) vs. Placebo | 95% Confidence Interval (CI) |
| This compound 0.5 mg/day | PEARL | 2.90 | 2.06 (HR) | 1.17 - 3.61 |
| Placebo | PEARL | 1.41 | - | - |
| Raloxifene | Meta-analysis | Not Reported | 1.58 (OR) | 1.22 - 2.05 |
| Newer SERMs (including this compound) | Meta-analysis | Not Reported | 2.0 (OR) | 1.33 - 2.98 |
Data from the Postmenopausal Evaluation and Risk Reduction with this compound (PEARL) trial and a meta-analysis of randomized controlled trials.[2]
Experimental Protocols
Protocol for Adjudication of Suspected Venous Thromboembolic Events
-
Event Reporting: The investigator identifies a potential VTE and reports it as a serious adverse event (SAE) to the sponsor and the Independent Data Monitoring Committee (IDMC).
-
Dossier Compilation: The clinical research organization (CRO) or sponsor's clinical team compiles a comprehensive dossier for the suspected event. This includes, but is not limited to:
-
Hospital admission and discharge summaries.
-
All relevant imaging reports (e.g., Doppler ultrasound, CT angiogram, V/Q scan).
-
Physician's notes and consultation reports.
-
Relevant laboratory results.
-
-
Dossier De-identification: The dossier is anonymized to blind the CEC members to the treatment allocation, patient identity, and study site.
-
CEC Review: The de-identified dossier is independently reviewed by at least two members of the CEC.
-
Event Classification: Each reviewer classifies the event based on the pre-specified definitions in the study protocol and CEC charter (e.g., confirmed DVT, confirmed PE, not a VTE).
-
Concordance and Discrepancy:
-
If the reviewers are in agreement, the classification is considered final.
-
If there is a discrepancy, the case is reviewed by the full CEC, and a final classification is reached by consensus or majority vote.
-
-
Database Entry: The final adjudicated event classification is entered into the clinical trial database.
Visualizations
Caption: Workflow for VTE Risk Mitigation in this compound Clinical Trials.
References
Validation & Comparative
Lasofoxifene vs. Tamoxifen: A Comparative Analysis of Efficacy in Preclinical Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of lasofoxifene and tamoxifen, two selective estrogen receptor modulators (SERMs), in preclinical breast cancer models. The data presented herein is compiled from various studies to offer an objective overview of their performance, with a focus on tumor growth inhibition, apoptosis induction, and gene expression modulation.
Executive Summary
This compound, a third-generation SERM, demonstrates comparable or superior efficacy to tamoxifen in preclinical models of estrogen receptor-positive (ER+) breast cancer. Notably, in models harboring ESR1 mutations, which confer resistance to traditional endocrine therapies, this compound exhibits significantly greater potency in inhibiting tumor growth. This suggests a potential clinical advantage for this compound in treating endocrine-resistant breast cancer.
Comparative Efficacy in Breast Cancer Models
Inhibition of Tumor Growth in Xenograft Models
Studies utilizing MCF-7 human breast cancer cell line xenografts in mice have demonstrated the anti-tumor efficacy of both this compound and tamoxifen. While direct head-to-head comparisons are limited, evidence from studies comparing these SERMs to other endocrine agents provides valuable insights.
| Breast Cancer Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| MCF-7 WT Xenograft | This compound | 10 mg/kg | Significantly inhibited tumor growth vs. vehicle. Appeared less effective than fulvestrant in this model. | [1] |
| Arzoxifene (SERM) | - | Similar inhibition of E2-stimulated tumor growth to tamoxifen. | [2] | |
| MCF-7 Y537S Xenograft | This compound | 5 and 10 mg/kg | Significantly more effective at inhibiting tumor growth than fulvestrant. Reduction in tumor weight of approximately 60%. | [1] |
| MCF-7 D538G Xenograft | This compound | 10 mg/kg | Significantly inhibited tumor growth vs. vehicle. Reduction in tumor weight of approximately 50%. | [1] |
| AI-Resistant MCF-7 Explants | Tamoxifen | - | Not effective as a second-line therapy. | [3] |
Note: Direct comparative data for this compound and tamoxifen in the same xenograft study was not available in the reviewed literature. The data presented compares their effects against other agents or provides context on their efficacy in specific resistant models.
Anti-proliferative Effects in Breast Cancer Cell Lines
In vitro studies provide a more direct comparison of the anti-proliferative potency of this compound and tamoxifen's active metabolite, 4-hydroxytamoxifen (4OHT).
| Cell Line | Compound | IC50 (nM) | Reference |
| T47D (WT) | 4-Hydroxytamoxifen | - | - |
| This compound | - | - | |
| T47D (Y537S) | 4-Hydroxytamoxifen | 12.42 ± 0.15 | |
| This compound | - | - | |
| LA-Stab (Laso derivative) | 10.62 ± 0.12 | ||
| MCF-7 | Tamoxifen | 20.5 ± 4.0 µM | |
| 4-Hydroxytamoxifen | 11.3 ± 0.6 µM | ||
| T47D | Tamoxifen | - | - |
| Tamoxifen-Resistant (TAM-R) | Tamoxifen | 27.0 ± 1.9 µM | |
| 4-Hydroxytamoxifen | 18.3 ± 1.1 µM |
These results indicate that a derivative of this compound has a slightly improved IC50 over 4-hydroxytamoxifen in a cell line modeling acquired resistance.
Mechanisms of Action: A Comparative Overview
Both this compound and tamoxifen are SERMs that competitively bind to the estrogen receptor (ER), leading to conformational changes that result in the recruitment of co-repressors instead of co-activators to estrogen response elements (EREs) on DNA. This blocks estrogen-mediated gene transcription and subsequent cell proliferation.
Modulation of Apoptosis-Related Proteins
While direct comparative data on apoptosis induction by this compound and tamoxifen is limited, studies on other SERMs like raloxifene provide insights into the expected effects on key apoptosis regulators.
| Protein | Effect of SERM Treatment | Significance | Reference |
| Bcl-2 | Increased expression after raloxifene treatment (from 45% to 85% positive cases). | Anti-apoptotic, but paradoxically associated with a better prognosis in breast cancer. | |
| Bax | No significant change in expression after raloxifene treatment. | Pro-apoptotic. The unchanged Bax/Bcl-2 ratio may suggest other apoptotic pathways are involved. | |
| Ki-67 | Significantly reduced expression after raloxifene treatment (mean percentage of stained nuclei decreased from 24.86% to 13.33%). | Marker of cell proliferation. Reduction indicates decreased tumor growth. |
Regulation of Key Proliferative Genes
| Gene | Effect of Tamoxifen Treatment | Significance | Reference |
| c-Myc | Tamoxifen-resistant cells show increased expression. | Proto-oncogene that drives cell proliferation. | |
| Cyclin D1 | Expression is necessary for tamoxifen-induced cell cycle progression in resistant cells. Overexpression is a negative predictive factor for tamoxifen response. | Key regulator of cell cycle progression. |
Experimental Protocols
MCF-7 Xenograft Model
-
Cell Lines: MCF-7 cells (wild-type or with specific ESR1 mutations like Y537S or D538G) are commonly used.
-
Animals: Immunocompromised female mice (e.g., BALB/c nude) are used.
-
Tumor Implantation: Cells are injected into the mammary fat pad. Estrogen supplementation is often required for tumor growth.
-
Treatment: Once tumors are established, mice are treated with this compound, tamoxifen, or a vehicle control, typically via daily oral gavage or subcutaneous injection.
-
Monitoring: Tumor volume is measured regularly. At the end of the study, tumors are excised, weighed, and may be used for further analysis like immunohistochemistry.
Apoptosis Assays
-
Western Blot for Apoptosis Markers:
-
Cell Lysis: Treated and control cells are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined to ensure equal loading.
-
SDS-PAGE and Transfer: Proteins are separated by size on a gel and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspases) and then with a secondary antibody.
-
Detection: Protein bands are visualized and quantified.
-
-
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry:
-
Cell Staining: Treated and control cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and PI (which enters and stains the DNA of necrotic or late apoptotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Gene Expression Analysis (RNA Sequencing)
-
RNA Isolation: Total RNA is extracted from treated and control breast cancer cells.
-
Library Preparation: mRNA is typically selected, fragmented, and converted to cDNA. Adapters are ligated to the cDNA fragments to create a sequencing library.
-
Sequencing: The library is sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and the expression level of each gene is quantified. Differential gene expression analysis is then performed to identify genes that are up- or downregulated in response to treatment.
Conclusion
The available preclinical data suggests that this compound is a potent SERM with significant anti-tumor activity in breast cancer models, particularly those with acquired resistance to other endocrine therapies due to ESR1 mutations. While direct comparative studies with tamoxifen are not abundant, the evidence points towards this compound having a superior efficacy profile, especially in the context of resistant disease. Further head-to-head studies are warranted to fully elucidate the comparative efficacy of these two agents in inducing apoptosis and modulating key gene expression pathways. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for designing and interpreting such future investigations.
References
- 1. This compound as a potential treatment for therapy-resistant ER-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the selective estrogen receptor modulator arzoxifene (LY353381) with tamoxifen on tumor growth and biomarker expression in an MCF-7 human breast cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Lasofoxifene Demonstrates Superior Efficacy in Reducing Bone Turnover Markers Compared to Raloxifene
A comprehensive review of clinical trial data indicates that lasofoxifene, a third-generation selective estrogen receptor modulator (SERM), exhibits a more potent effect on reducing bone turnover markers (BTMs) than the established SERM, raloxifene. This suggests a greater impact on bone metabolism, a key factor in the management of postmenopausal osteoporosis.
This guide provides a detailed comparison of the effects of this compound and raloxifene on key bone turnover markers, supported by data from major clinical trials, including the Postmenopausal Evaluation and Risk-Reduction with this compound (PEARL) trial and the Comparison of Raloxifene and this compound (CORAL) trial.
Comparative Efficacy on Bone Turnover Markers
Clinical studies consistently show that this compound leads to a more significant reduction in both bone resorption and formation markers compared to raloxifene and placebo.[1][2] The following tables summarize the quantitative data from key clinical trials, highlighting the percentage change from baseline for serum C-telopeptide of type I collagen (CTX), a marker of bone resorption, and serum procollagen type I N-terminal propeptide (P1NP), a marker of bone formation.
| Treatment Group | Study | Duration | Mean % Change from Baseline in Serum CTX |
| This compound (0.25 mg/day) | CORAL | 24 Months | Superior reduction compared to Raloxifene |
| This compound (0.5 mg/day) | PEARL | 36 Months | Significant decrease |
| Raloxifene (60 mg/day) | CORAL | 24 Months | Significant reduction compared to Placebo |
| Raloxifene (60 mg/day) | Naylor et al. | 12 Weeks | -39% |
| Placebo | CORAL | 24 Months | - |
| Placebo | PEARL | 36 Months | - |
| Treatment Group | Study | Duration | Mean % Change from Baseline in Serum P1NP |
| This compound (0.25 mg/day) | PEARL | 36 Months | Significant decrease |
| This compound (0.5 mg/day) | PEARL | 36 Months | -45% (at 12 months) |
| Raloxifene (60 mg/day) | Naylor et al. | 12 Weeks | -32% |
| Raloxifene (Pooled Data) | MORE | 1 Year | -40.8% |
| Placebo | PEARL | 36 Months | +4% (at 12 months) |
| Placebo | MORE | 1 Year | -11.0% |
Data from the CORAL trial demonstrated that this compound (0.25 mg/day) was superior to both raloxifene (60 mg/day) and placebo in reducing markers of bone turnover, including CTX, N-telopeptide, osteocalcin, and bone-specific alkaline phosphatase.[1] This superiority was observed as early as 6 months and was sustained over the 24-month trial period.[1]
The PEARL trial, a 3-year study, also showed that this compound (0.25 mg/day and 0.5 mg/day) significantly reduced bone turnover markers compared with placebo.[3] In a detailed analysis of the PEARL trial data, this compound at a dose of 0.5 mg/day resulted in a 45% response rate for PINP reduction (>50% decrease from baseline) at 12 months, compared to only a 4% response rate in the placebo group. For CTX, the response rate (>60% decrease from baseline) was 35% with this compound 0.5 mg/day versus 4% with placebo at 12 months.
Experimental Protocols
The measurement of bone turnover markers in the cited clinical trials followed standardized laboratory procedures. The primary assays used were immunoassays performed on serum samples.
Sample Collection and Handling:
-
Specimen Type: Serum.
-
Collection Container: Red-top tube or serum separator tube.
-
Patient State: Fasting. Specimens are typically collected in the morning (before 10 a.m.) to minimize diurnal variation.
-
Processing: Blood samples are centrifuged to separate the serum, which is then aliquoted into plastic vials for analysis or storage.
-
Storage: Samples are stored frozen (typically at -20°C or -80°C) until analysis.
Immunoassay for Serum C-terminal Telopeptide of Type I Collagen (CTX):
-
Assay Principle: The Roche Elecsys® β-CrossLaps assay is a two-site immunometric (sandwich) assay utilizing electrochemiluminescence (ECL) detection.
-
Procedure:
-
The patient's serum sample is incubated with a biotinylated monoclonal β-CrossLaps-specific antibody and a monoclonal β-CrossLaps-specific antibody labeled with a ruthenium complex, forming a sandwich complex.
-
Streptavidin-coated microparticles are added, and the complex binds to the solid phase.
-
The reaction mixture is transferred to the measuring cell where the microparticles are magnetically captured onto the surface of an electrode.
-
Unbound substances are removed by washing.
-
A voltage is applied to the electrode, inducing a chemiluminescent emission from the ruthenium complex, which is measured by a photomultiplier.
-
The resulting light signal is proportional to the concentration of β-CTX in the sample.
-
Immunoassay for Serum Procollagen Type I N-Terminal Propeptide (P1NP):
-
Assay Principle: The Roche Elecsys® total P1NP assay is also an electrochemiluminescence immunoassay (ECLIA) for the in vitro quantitative determination of total P1NP.
-
Procedure:
-
The assay employs a sandwich principle similar to the CTX assay.
-
A patient serum sample is incubated with two monoclonal antibodies specific for different epitopes of the P1NP molecule. One antibody is biotinylated, and the other is labeled with a ruthenium complex.
-
Streptavidin-coated magnetic microparticles are added to bind the resulting sandwich complex.
-
The amount of light emitted upon electrochemical stimulation is directly proportional to the analyte concentration.
-
Signaling Pathway and Experimental Workflow
The differential effects of this compound and raloxifene on bone turnover can be attributed to their modulation of the RANKL/OPG signaling pathway, a critical regulator of osteoclast differentiation and activity.
Caption: SERM Signaling Pathway in Bone Cells.
The experimental workflow for assessing the effects of SERMs on bone turnover markers in a clinical trial setting is a multi-step process.
Caption: Clinical Trial Workflow for BTM Assessment.
References
- 1. sermonixpharma.com [sermonixpharma.com]
- 2. Prevention of bone loss in postmenopausal women treated with this compound compared with raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 3 years of this compound treatment on bone turnover markers in women with postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Lasofoxifene's Anti-Cancer Effects: A Comparative Guide
An objective analysis of preclinical and clinical data reveals consistent anti-cancer efficacy of lasofoxifene, a third-generation selective estrogen receptor modulator (SERM), particularly in endocrine-resistant breast cancer. This guide provides a comprehensive comparison of this compound with other endocrine therapies, supported by experimental data and detailed methodologies to allow for a thorough assessment of its reproducible anti-tumor effects.
This compound has emerged as a promising therapeutic agent for estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer, especially in cases that have developed resistance to other endocrine therapies through mutations in the estrogen receptor 1 gene (ESR1). This guide synthesizes findings from key preclinical and clinical studies to evaluate the consistency of its performance against and in combination with other treatments.
Comparative Efficacy of this compound
The anti-cancer effects of this compound have been evaluated in both preclinical xenograft models and multiple clinical trials. The following tables summarize the quantitative data from these studies, comparing the performance of this compound with fulvestrant, a selective estrogen receptor degrader (SERD), and in combination with cyclin-dependent kinase 4/6 (CDK4/6) inhibitors.
Preclinical Data: Xenograft Models
Preclinical studies have consistently demonstrated the potent anti-tumor activity of this compound, particularly in models of endocrine-resistant breast cancer harboring ESR1 mutations.
| Treatment Group | Tumor Growth Inhibition | Reduction in Metastases | Reference |
| This compound Monotherapy | More effective than fulvestrant | Significant reduction | [1] |
| Fulvestrant Monotherapy | Less effective than this compound | - | [1] |
| This compound + Palbociclib | Generally more potent than fulvestrant + palbociclib | Significant reduction in lung, liver, brain, and bone metastases | [1][2] |
| Fulvestrant + Palbociclib | Less potent than this compound + palbociclib | - | [1] |
| This compound in Letrozole-Resistant (non-ESR1 mutated) Model | Significantly reduced primary tumor growth vs. vehicle | Associated with fewer bone metastases (with palbociclib) | |
| Fulvestrant in Letrozole-Resistant (non-ESR1 mutated) Model | Did not significantly reduce primary tumor growth vs. vehicle | - |
Clinical Trial Data: ELAINE 1 & ELAINE 2
The ELAINE 1 and ELAINE 2 trials provide robust clinical evidence for the efficacy of this compound in patients with advanced or metastatic ER+/HER2- breast cancer with ESR1 mutations.
Table 1: ELAINE 1 - this compound vs. Fulvestrant
| Outcome | This compound (n=52) | Fulvestrant (n=51) | P-value |
| Median Progression-Free Survival (PFS) | 5.6 months | 3.7 months | 0.138 |
| Objective Response Rate (ORR) | 13.2% | 2.9% | 0.124 |
| Clinical Benefit Rate (CBR) | 36.5% | 21.6% | 0.117 |
| ESR1 Mutant Allele Fraction Decrease (at 8 weeks) | 82.9% | 61.5% | - |
Table 2: ELAINE 2 - this compound + Abemaciclib
| Outcome | Value (n=29) |
| Median Progression-Free Survival (PFS) | ~13 months (56.0 weeks) |
| Objective Response Rate (ORR) (in patients with measurable lesions) | 55.6% |
| Clinical Benefit Rate (CBR) (at 24 weeks) | 65.5% |
Experimental Protocols
To ensure a thorough understanding and allow for independent assessment of the reproducibility of these findings, detailed methodologies for the key experiments are provided below.
Preclinical Xenograft Studies (MIND Model)
-
Cell Lines: Luciferase-GFP tagged MCF7 breast cancer cells with wild-type, Y537S, or D538G ESR1 mutations, and letrozole-resistant MCF7 LTLT cells.
-
Animal Model: Female NSG (NOD scid gamma) mice.
-
Tumor Cell Implantation: Cells were injected into the mammary ducts of the mice.
-
Treatment Groups: Mice were randomized to receive vehicle, this compound (oral), fulvestrant (intramuscular), palbociclib (oral), or combinations of these agents.
-
Monitoring: Tumor growth and metastasis were monitored using in vivo and ex vivo luminescence imaging, terminal tumor weight measurements, and histological analysis.
-
Biomarker Analysis: Ki67 staining was used to assess tumor cell proliferation. Western blot analysis was performed to determine ERα and HER2 expression levels.
ELAINE 1 Clinical Trial (NCT03781063)
-
Study Design: An open-label, randomized, phase II, multicenter study.
-
Patient Population: Postmenopausal women with locally advanced or metastatic ER+/HER2- breast cancer with an acquired ESR1 mutation, whose disease had progressed on an aromatase inhibitor (AI) in combination with a CDK4/6 inhibitor.
-
Treatment Arms:
-
Oral this compound 5 mg daily.
-
Intramuscular fulvestrant 500 mg on days 1, 15, and 29, and then every 4 weeks.
-
-
Primary Endpoint: Progression-Free Survival (PFS).
-
Secondary Endpoints: Safety/tolerability, Objective Response Rate (ORR), Clinical Benefit Rate (CBR).
-
Biomarker Analysis: Circulating tumor DNA (ctDNA) was analyzed for ESR1 mutant allele fraction at baseline and at 8 weeks.
ELAINE 2 Clinical Trial (NCT04432454)
-
Study Design: An open-label, phase 2, single-arm, multicenter study.
-
Patient Population: Pre- and postmenopausal women with ER+/HER2- metastatic breast cancer with an acquired ESR1 mutation, whose disease had progressed on one or two lines of hormonal therapy for metastatic disease with or without a CDK4/6i.
-
Treatment: Oral this compound 5 mg/day and abemaciclib 150 mg twice daily.
-
Primary Endpoint: Safety and tolerability.
-
Secondary Endpoints: Progression-Free Survival (PFS), Clinical Benefit Rate (CBR), and Objective Response Rate (ORR).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in the cited research.
Caption: Simplified Estrogen Receptor Signaling Pathway in ER+ Breast Cancer.
Caption: Comparative Mechanism of Action: this compound vs. Fulvestrant.
Caption: Mechanism of Action of CDK4/6 Inhibitors like Abemaciclib.
Caption: Experimental Workflow of the ELAINE 1 Clinical Trial.
References
Lasofoxifene vs. Fulvestrant in Endocrine-Resistant Breast Cancer: A Comparative Guide
A detailed analysis of two prominent endocrine therapies for estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) metastatic breast cancer (mBC) that has developed resistance to prior endocrine treatments, particularly in the context of ESR1 mutations. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of lasofoxifene and fulvestrant, supported by key experimental data from the ELAINE 1 and ELAINE 2 clinical trials.
Executive Summary
This compound, a novel oral selective estrogen receptor modulator (SERM), has demonstrated encouraging antitumor activity and a manageable safety profile in patients with ESR1-mutated, endocrine-resistant metastatic breast cancer.[1][2] While the Phase II ELAINE 1 trial did not show a statistically significant improvement in the primary endpoint of progression-free survival (PFS) for this compound compared to fulvestrant, numerical trends favored this compound across several efficacy measures.[1][3][4] Notably, this compound showed a higher objective response rate (ORR) and clinical benefit rate (CBR). Furthermore, preclinical data and exploratory analyses from clinical trials suggest this compound may be more effective at inhibiting metastases and reducing the mutant allele fraction of ESR1. Fulvestrant, a selective estrogen receptor degrader (SERD) administered via intramuscular injection, remains a standard-of-care treatment in this setting. This guide will delve into the mechanisms of action, comparative efficacy, safety profiles, and detailed experimental protocols of these two agents.
Mechanism of Action
Both this compound and fulvestrant target the estrogen receptor, a key driver of growth in ER+ breast cancer. However, they do so through distinct mechanisms.
This compound is a third-generation SERM that binds to the estrogen receptor with high affinity. In breast tissue, it acts as an antagonist, blocking the growth-promoting effects of estrogen. Importantly, it has been shown to be effective against both wild-type and mutant forms of the estrogen receptor, including those with ESR1 mutations that confer resistance to aromatase inhibitors. Preclinical studies have indicated that this compound is more potent than tamoxifen and can induce a favorable conformational change in the mutated estrogen receptor.
Fulvestrant is a SERD that binds competitively to the estrogen receptor, leading to its degradation. This downregulation of the estrogen receptor protein effectively abrogates estrogen-sensitive gene transcription. Its mechanism of action is distinct from SERMs and aromatase inhibitors, making it a valuable option for patients who have progressed on other endocrine therapies.
Comparative Efficacy: The ELAINE 1 Trial
The ELAINE 1 trial was a Phase II, open-label, randomized study that directly compared the efficacy and safety of this compound versus fulvestrant in postmenopausal women with locally advanced or metastatic ER+/HER2- breast cancer with an acquired ESR1 mutation who had progressed on an aromatase inhibitor (AI) in combination with a CDK4/6 inhibitor.
Efficacy Data from ELAINE 1
| Endpoint | This compound (n=52) | Fulvestrant (n=51) | Hazard Ratio (95% CI) / P-value |
| Median Progression-Free Survival (PFS) | 6.04 months | 4.04 months | 0.699 (0.445–1.125); P=0.138 |
| PFS Rate at 6 Months | 53.4% | 37.9% | |
| PFS Rate at 12 Months | 30.7% | 14.1% | |
| Objective Response Rate (ORR) | 13.2% | 2.9% | P=0.124 |
| Clinical Benefit Rate (CBR) at 24 weeks | 36.5% | 21.6% | P=0.117 |
| Complete Response (CR) | 1 patient | 0 patients | |
| Partial Response (PR) | 4 patients | 1 patient |
An exploratory analysis of circulating tumor DNA (ctDNA) showed that a higher percentage of patients treated with this compound had a decrease in the ESR1 mutant allele fraction (MAF) from baseline to week 8 compared to those treated with fulvestrant (82.9% vs. 61.5%).
The ELAINE 2 Trial: this compound in Combination
The ELAINE 2 trial, a Phase II study, evaluated this compound in combination with the CDK4/6 inhibitor abemaciclib in pre- and postmenopausal women with ER+/HER2- metastatic breast cancer with an ESR1 mutation who had progressed on prior therapies, including a CDK4/6 inhibitor. This combination demonstrated robust and meaningful efficacy, with a median PFS of approximately 13 months and an ORR of 55.6% in patients with measurable lesions. These promising results have led to the planning of a Phase III registrational trial.
Safety and Tolerability
This compound: The most common treatment-emergent adverse events (AEs) reported in the ELAINE 1 trial were generally low-grade and included nausea, fatigue, arthralgia, and hot flashes. No thrombotic events were reported. Interestingly, an exploratory analysis of the ELAINE 1 data suggested that this compound may improve symptoms of genitourinary syndrome of menopause (GSM), such as vaginal and vulvar dryness and pain, compared to fulvestrant.
Fulvestrant: The safety profile of fulvestrant is well-established. Common side effects include injection site reactions, nausea, asthenia, pain, and vasodilation (hot flashes).
Common Adverse Events in ELAINE 1 (Grade 1/2)
| Adverse Event | This compound | Fulvestrant |
| Nausea | Most common | Not specified as most common |
| Fatigue | Most common | Not specified as most common |
| Arthralgia | Most common | Not specified as most common |
| Hot Flashes | Most common | Known side effect |
Experimental Protocols
ELAINE 1 Trial (NCT03781063)
-
Study Design: A Phase II, open-label, randomized, multicenter study.
-
Patient Population: 103 postmenopausal women with locally advanced or metastatic ER+/HER2- breast cancer with a documented ESR1 mutation who had progressed on a prior AI and a CDK4/6 inhibitor.
-
Intervention Arms:
-
This compound: 5 mg administered orally once daily.
-
Fulvestrant: 500 mg administered intramuscularly on days 1, 15, and 29, and then every 4 weeks.
-
-
Primary Endpoint: Progression-free survival (PFS).
-
Secondary Endpoints: Objective response rate (ORR), clinical benefit rate (CBR), overall survival (OS), and safety.
ELAINE 2 Trial (NCT04432454)
-
Study Design: A Phase II, open-label, single-arm, multicenter study.
-
Patient Population: 29 pre- and postmenopausal women with locally advanced or metastatic ER+/HER2- breast cancer with an ESR1 mutation who had progressed on prior therapies, including a CDK4/6 inhibitor.
-
Intervention: this compound 5 mg orally daily in combination with abemaciclib 150 mg orally twice daily.
-
Primary Endpoint: Safety and tolerability.
-
Secondary Endpoints: Progression-free survival (PFS), clinical benefit rate (CBR), and objective response rate (ORR).
Conclusion
This compound represents a promising novel oral endocrine therapy for patients with endocrine-resistant, ESR1-mutated ER+/HER2- metastatic breast cancer. While the ELAINE 1 trial did not meet its primary endpoint for statistical significance, the consistent numerical superiority of this compound over fulvestrant across multiple efficacy measures, coupled with its favorable safety profile and potential benefits for GSM symptoms, warrants further investigation. The strong results from the ELAINE 2 trial combining this compound with a CDK4/6 inhibitor further underscore its potential in this challenging treatment landscape. Future data from the planned Phase III ELAINE 3 trial will be crucial in defining the role of this compound in the clinical management of endocrine-resistant breast cancer.
References
- 1. This compound versus fulvestrant for ER+/HER2- metastatic breast cancer with an ESR1 mutation: results from the randomized, phase II ELAINE 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. onclive.com [onclive.com]
- 4. sermonixpharma.com [sermonixpharma.com]
A Comparative Guide to Lasofoxifene and Other Therapeutics for Postmenopausal Osteoporosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of lasofoxifene with other leading treatments for postmenopausal osteoporosis. The information is compiled from pivotal clinical trial data to assist in research and development efforts.
Introduction
Osteoporosis is a progressive skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. Postmenopausal osteoporosis, the most common form, is primarily due to estrogen deficiency. This guide focuses on the clinical trial data for this compound, a selective estrogen receptor modulator (SERM), and compares its efficacy and safety profile with other prominent osteoporosis therapies, including another SERM (raloxifene), a bisphosphonate (alendronate), and a RANKL inhibitor (denosumab).
Mechanism of Action: Signaling Pathways in Osteoporosis Treatment
The following diagrams illustrate the signaling pathways targeted by different classes of osteoporosis drugs.
Comparative Efficacy Data
The following tables summarize the key efficacy data from major clinical trials for this compound and its comparators.
Table 1: Reduction in Fracture Risk
| Drug (Trial) | Dosage | Duration | Vertebral Fracture Risk Reduction vs. Placebo | Non-Vertebral Fracture Risk Reduction vs. Placebo |
| This compound (PEARL)[1][2] | 0.5 mg/day | 3 years | 42% | 22% (significant) |
| 0.25 mg/day | 3 years | 31% | 14% (not significant)[1] | |
| Raloxifene (MORE) | 60 mg/day | 3 years | 30-50% | No significant reduction |
| Alendronate (FIT) | 10 mg/day | 3 years | 47% | 20% |
| Denosumab (FREEDOM) | 60 mg/6 months | 3 years | 68% | 20% |
Table 2: Change in Bone Mineral Density (BMD)
| Drug (Trial) | Dosage | Duration | Lumbar Spine BMD Change vs. Placebo | Total Hip BMD Change vs. Placebo |
| This compound (PEARL)[1] | 0.5 mg/day | 3 years | +3.3% | +2.7% (femoral neck)[3] |
| This compound (OPAL) | 0.5 mg/day | 2 years | +2.3% | - |
| Raloxifene (MORE) | 60 mg/day | 3 years | +2.6% | +2.1% (femoral neck) |
| Alendronate (FIT) | 10 mg/day | 3 years | +8.8% | +5.9% (femoral neck) |
| Denosumab (FREEDOM) | 60 mg/6 months | 3 years | +9.2% | +4.8% |
Table 3: Effect on Bone Turnover Markers
| Drug | Bone Resorption Marker (e.g., CTX, NTX) | Bone Formation Marker (e.g., P1NP, Osteocalcin) |
| This compound | Significant reduction | Significant reduction |
| Raloxifene | Significant reduction | Significant reduction |
| Alendronate | Significant reduction | Significant reduction |
| Denosumab | Significant reduction | Significant reduction |
Comparative Safety Data
Table 4: Common and Serious Adverse Events
| Drug | Common Adverse Events | Serious Adverse Events |
| This compound | Hot flashes, muscle spasms, vaginal discharge | Venous thromboembolic events (VTE) |
| Raloxifene | Hot flashes, leg cramps | Venous thromboembolic events (VTE) |
| Alendronate | Upper gastrointestinal issues, musculoskeletal pain | Osteonecrosis of the jaw (ONJ), atypical femoral fractures (rare) |
| Denosumab | Back pain, pain in extremities, musculoskeletal pain, hypercholesterolemia, cystitis | Hypocalcemia, osteonecrosis of the jaw (ONJ), atypical femoral fractures (rare), serious infections |
Experimental Protocols
This section details the methodologies of the key clinical trials cited in this guide.
This compound: PEARL and OPAL Trials
-
PEARL (Postmenopausal Evaluation and Risk-Reduction with this compound) Trial
-
Study Design: A 5-year, randomized, double-blind, placebo-controlled, multinational Phase III trial.
-
Participants: 8,556 postmenopausal women (aged 59-80) with osteoporosis (BMD T-score ≤ -2.5 at the femoral neck or spine).
-
Intervention: Participants were randomized to receive this compound 0.25 mg/day, this compound 0.5 mg/day, or placebo. All participants received daily calcium (1000 mg) and vitamin D (400-800 IU) supplementation.
-
Primary Endpoints: New vertebral fractures at 3 years, and non-vertebral fractures and estrogen receptor-positive (ER+) breast cancer at 5 years.
-
Assessments: Bone mineral density was assessed by dual-energy X-ray absorptiometry (DXA) at baseline and various follow-up points. Bone turnover markers (serum CTX and P1NP) were also measured. Safety was monitored through the recording of adverse events.
-
-
OPAL (Osteoporosis Prevention And Lipid lowering) Study
-
Study Design: Two identical 2-year, double-blind, placebo-controlled, Phase III trials.
-
Participants: 1,907 postmenopausal women (aged 40-75) with normal or low bone mass (lumbar spine T-score between 0.0 and -2.5).
-
Intervention: Participants were randomized to receive one of three doses of this compound (0.025 mg, 0.25 mg, or 0.5 mg/day) or placebo.
-
Primary Efficacy Endpoints: Change in lumbar spine BMD at 24 months and change in serum LDL cholesterol at 6 months.
-
Comparator Drug Trials
-
Raloxifene: MORE (Multiple Outcomes of Raloxifene Evaluation) Trial
-
Study Design: A 3-year, randomized, double-blind, placebo-controlled, multinational trial.
-
Participants: 7,705 postmenopausal women (mean age 66.5 years) with osteoporosis.
-
Intervention: Participants were randomized to receive raloxifene 60 mg/day, raloxifene 120 mg/day, or placebo. All participants received daily calcium (500 mg) and vitamin D (400-600 IU) supplementation.
-
Primary Endpoint: Incidence of new vertebral fractures.
-
-
Alendronate: FIT (Fracture Intervention Trial)
-
Study Design: Two large, randomized, double-blind, placebo-controlled trials.
-
Participants: Women with low bone mass. One arm included 2,027 women with at least one existing vertebral fracture, and the other included 4,432 women without a prior vertebral fracture.
-
Intervention: Participants were randomized to receive alendronate (initially 5 mg/day for 2 years, then 10 mg/day) or placebo.
-
Primary Endpoint: Incidence of new morphometric vertebral fractures.
-
-
Denosumab: FREEDOM (Fracture Reduction Evaluation of Denosumab in Osteoporosis Every 6 Months) Trial
-
Study Design: A 3-year, randomized, double-blind, placebo-controlled, multinational trial.
-
Participants: 7,808 postmenopausal women (aged 60-90) with osteoporosis.
-
Intervention: Participants were randomized to receive subcutaneous injections of denosumab 60 mg or placebo every 6 months. All participants received daily calcium (≥1 g) and vitamin D (≥400 IU) supplementation.
-
Primary Endpoint: Incidence of new vertebral fractures.
-
Clinical Trial Workflow
The following diagram provides a generalized workflow for a typical Phase III osteoporosis clinical trial.
Conclusion
This compound has demonstrated significant efficacy in reducing the risk of both vertebral and non-vertebral fractures in postmenopausal women with osteoporosis. Its performance is comparable to other established therapies, offering a valuable alternative in the management of this condition. The choice of therapy will ultimately depend on a comprehensive evaluation of the patient's fracture risk, bone mineral density, potential comorbidities, and tolerance for specific adverse events. This guide provides the foundational data to support informed decisions in the ongoing research and development of osteoporosis treatments.
References
- 1. Denosumab: mechanism of action and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bisphosphonates act directly on the osteoclast to induce caspase cleavage of mst1 kinase during apoptosis. A link between inhibition of the mevalonate pathway and regulation of an apoptosis-promoting kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Lasofoxifene and Other Selective Estrogen Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective Estrogen Receptor Modulators (SERMs) represent a critical class of therapeutic agents that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity. This dual functionality allows them to confer benefits in certain tissues while mitigating risks in others. Lasofoxifene, a third-generation SERM, has demonstrated a distinct profile in clinical trials compared to its predecessors and contemporaries, including tamoxifen, raloxifene, and bazedoxifene. This guide provides an objective comparison of the side effect profiles of this compound and other prominent SERMs, supported by data from key clinical trials.
Comparative Side Effect Profiles: A Tabular Summary
The following table summarizes the incidence of key side effects associated with this compound and other SERMs, derived from major clinical trials. This quantitative data allows for a direct comparison of their safety profiles.
| Side Effect | This compound (0.5 mg/day) | Raloxifene (60 mg/day) | Tamoxifen (20 mg/day) | Bazedoxifene (20 mg/day) | Placebo | Key Clinical Trial(s) |
| Venous Thromboembolism (VTE) | Increased risk (approx. 2-fold) | Increased risk (RR: 2.1-3.1)[1][2] | Increased risk (RR approx. 2-3)[3] | Increased risk[4][5] | Baseline risk | PEARL, MORE, NSABP P-1, Bazedoxifene Phase 3 Trials |
| Hot Flashes | Increased incidence | Increased incidence | Increased incidence | Increased incidence | Baseline incidence | PEARL, MORE, NSABP P-1, Bazedoxifene Phase 3 Trials |
| Endometrial Thickness | Small increase (LSM change: 1.43 mm) | Minimal increase (+0.01 mm vs -0.27 mm for placebo) | Increased risk of endometrial hyperplasia and cancer | Neutral effect | Decrease (-0.72 mm) | PEARL, MORE, NSABP P-1, Bazedoxifene Phase 3 Trials |
| Endometrial Cancer | No significant increase (2 cases vs 3 in placebo) | No increased risk | Increased risk (36 cases vs 15 in placebo) | No evidence of stimulation | Baseline risk | PEARL, MORE, NSABP P-1, Bazedoxifene Phase 3 Trials |
| Vaginal Bleeding | 2.6% (p=0.001 vs placebo) | Not significantly different from placebo | Increased incidence of gynecologic problems | Not significantly different from placebo | 1.3% | PEARL, MORE, STAR |
| Major Coronary Heart Disease (CHD) Events | Reduced risk (HR: 0.68) | No significant overall effect | Not a primary outcome for prevention | Low and evenly distributed rates | Baseline risk | PEARL |
| Stroke | Reduced risk (lower with 0.25mg/d) | Increased risk of fatal stroke | Increased risk | Low and evenly distributed rates | Baseline risk | PEARL |
| Musculoskeletal Problems | Not a prominent side effect | More frequent than tamoxifen | Less frequent than raloxifene | Leg cramps more frequent than placebo | Baseline incidence | STAR, Bazedoxifene Phase 3 Trials |
| Cataracts | Not a prominent side effect | Fewer than tamoxifen (RR: 0.79) | Higher incidence than raloxifene | Not reported as a significant side effect | Baseline incidence | STAR |
Data is presented as reported in the respective clinical trials. Hazard Ratios (HR) and Relative Risks (RR) are in comparison to placebo unless otherwise stated. LSM refers to Least-Squares Mean.
Key Experiments: Methodologies
The data presented above is derived from rigorously designed clinical trials. Understanding the methodologies of these studies is crucial for interpreting the results.
PEARL (Postmenopausal Evaluation and Risk-Reduction with this compound) Trial
-
Objective: To assess the efficacy and safety of two doses of this compound (0.25 mg and 0.5 mg daily) compared to placebo in postmenopausal women with osteoporosis.
-
Study Design: A global, multicenter, double-blind, placebo-controlled, randomized trial.
-
Participants: 8,556 postmenopausal women aged 59 to 80 years with low bone mineral density.
-
Intervention: Participants were randomly assigned in a 1:1:1 ratio to receive this compound (0.25 mg or 0.5 mg) or placebo daily for 5 years. All participants also received calcium and vitamin D supplements.
-
Primary Endpoints: Incidence of nonvertebral fractures and estrogen receptor-positive (ER+) breast cancer.
-
Secondary and Safety Endpoints: Included cardiovascular events, vertebral fractures, and gynecological outcomes.
MORE (Multiple Outcomes of Raloxifene Evaluation) Trial
-
Objective: To determine the effect of raloxifene on the risk of vertebral and nonvertebral fractures in postmenopausal women with osteoporosis.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: 7,705 postmenopausal women (mean age 66.5 years) with osteoporosis.
-
Intervention: Participants were randomized to receive raloxifene (60 mg or 120 mg daily) or placebo for a median of 40 months. All participants received supplemental calcium and cholecalciferol.
-
Primary Outcome: Incident vertebral fractures.
-
Secondary Endpoints: Included nonvertebral fractures, bone mineral density, and safety assessments including breast cancer incidence and venous thromboembolic events.
NSABP P-1 (National Surgical Adjuvant Breast and Bowel Project Breast Cancer Prevention Trial)
-
Objective: To determine if tamoxifen could prevent invasive breast cancer in women at increased risk.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 13,388 women aged 35 years or older at increased risk for breast cancer.
-
Intervention: Participants were randomized to receive tamoxifen (20 mg/day) or placebo for 5 years.
-
Primary Endpoint: Incidence of invasive breast cancer.
-
Secondary Endpoints: Included ischemic heart disease, stroke, pulmonary embolism, and fractures. Safety monitoring included endometrial cancer.
Bazedoxifene Phase 3 Osteoporosis Trials
-
Objective: To evaluate the safety and efficacy of bazedoxifene for the prevention and treatment of postmenopausal osteoporosis.
-
Study Design: Randomized, double-blind, placebo- and active-controlled (raloxifene) phase 3 studies.
-
Participants: Healthy postmenopausal women with osteoporosis (mean age 66.4 years).
-
Intervention: Participants were randomized to receive daily doses of bazedoxifene (20 mg or 40 mg), raloxifene (60 mg), or placebo for 3 to 5 years.
-
Primary Endpoints: Incidence of new vertebral fractures and changes in bone mineral density.
-
Safety Assessments: Included adverse event reporting, gynecological examinations, and breast examinations.
ELAINE 1 Trial
-
Objective: To compare the efficacy and safety of this compound versus fulvestrant in postmenopausal women with locally advanced or metastatic ER+/HER2- breast cancer with an ESR1 mutation who had progressed on an aromatase inhibitor plus a CDK4/6 inhibitor.
-
Study Design: An open-label, randomized, phase 2, multicenter study.
-
Participants: 103 women meeting the inclusion criteria.
-
Intervention: Patients were randomized to receive oral this compound (5 mg daily) or intramuscular fulvestrant (500 mg).
-
Primary Endpoint: Progression-free survival (PFS).
-
Secondary Endpoints: Included safety and tolerability.
Signaling Pathway and Mechanism of Action
SERMs exert their effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. The tissue-specific agonist or antagonist activity of a SERM is determined by the conformational change it induces in the ER upon binding. This, in turn, influences the recruitment of co-activator or co-repressor proteins to the receptor-DNA complex, ultimately modulating the transcription of target genes.
Caption: Simplified signaling pathway of a Selective Estrogen Receptor Modulator (SERM).
Conclusion
This compound demonstrates a distinct side effect profile compared to other SERMs. While sharing the class effect of an increased risk for venous thromboembolism and hot flashes, data from the PEARL trial suggests a potentially favorable cardiovascular profile with a reduced risk of major CHD events and stroke. Furthermore, this compound appears to have a neutral effect on the endometrium, with no significant increase in the risk of endometrial cancer, a notable advantage over tamoxifen. However, a small increase in endometrial thickness and vaginal bleeding has been observed. In comparison, raloxifene also has a neutral uterine profile but has been associated with an increased risk of fatal stroke. Bazedoxifene also shows a favorable endometrial and breast safety profile. The choice of a SERM for a particular clinical application will depend on a careful evaluation of the patient's overall risk profile and the specific therapeutic goals. The detailed data and methodologies presented in this guide are intended to aid researchers and drug development professionals in this critical assessment.
References
- 1. jwatch.org [jwatch.org]
- 2. Raloxifene: results from the MORE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 4. Safety of bazedoxifene in a randomized, double-blind, placebo- and active-controlled Phase 3 study of postmenopausal women with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and tolerability of bazedoxifene in postmenopausal women with osteoporosis: results of a 5-year, randomized, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lasofoxifene's Efficacy in ER-Positive Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study comparison of lasofoxifene's effect on estrogen receptor-positive (ER-positive) tumors, with a focus on its performance against other established and emerging therapies. The information is compiled from publicly available clinical trial data and preclinical research, offering a valuable resource for those involved in the development of novel cancer therapeutics.
Executive Summary
This compound, a next-generation selective estrogen receptor modulator (SERM), has demonstrated promising anti-tumor activity in both preclinical models and clinical trials involving patients with ER-positive, HER2-negative metastatic breast cancer, particularly in tumors harboring ESR1 mutations. This guide will delve into the quantitative data from key clinical trials, detail the experimental protocols employed in these studies, and visualize the intricate signaling pathways involved.
Data Presentation: Clinical Trial Outcomes
The following tables summarize the key efficacy and safety data from the ELAINE 1 and ELAINE 2 clinical trials, which evaluated this compound as a monotherapy and in combination with a CDK4/6 inhibitor, respectively. For comparison, data from pivotal trials of other relevant endocrine therapies are also included.
Table 1: Efficacy of this compound in ER+/HER2- Metastatic Breast Cancer
| Trial (NCT) | Treatment Arm | Patient Population | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) |
| ELAINE 1 (NCT03781063) | This compound (5 mg daily) | Postmenopausal women with ER+/HER2- mBC with ESR1 mutation, progressed on AI + CDK4/6i | 5.6 months | 13.2% | 36.5%[1][2] |
| Fulvestrant (500 mg IM) | 3.7 months | 2.9% | 21.6%[1][2] | ||
| ELAINE 2 (NCT04432454) | This compound (5 mg daily) + Abemaciclib (150 mg BID) | Pre- and postmenopausal women with ER+/HER2- mBC with ESR1 mutation, progressed on prior therapies including CDK4/6i | ~13 months | 55.6% | 65.5%[3] |
Table 2: Comparative Efficacy of Other Endocrine-Based Therapies
| Trial (NCT) | Treatment Arm | Patient Population | Median PFS | ORR |
| EMERALD (NCT03778931) | Elacestrant | ER+/HER2- mBC, progressed on 1-2 lines of ET including a CDK4/6i (ESR1-mutated subgroup) | 3.8 months | 7.1% |
| Standard of Care (Fulvestrant or AI) | 1.9 months | 4.7% | ||
| FALCON (NCT01602380) | Fulvestrant (500 mg IM) | HR+ locally advanced or mBC, no prior hormonal treatment | 16.6 months | Not Reported |
| Anastrozole (1 mg daily) | 13.8 months | Not Reported | ||
| PALOMA-2 (NCT01740427) | Palbociclib + Letrozole | ER+/HER2- advanced BC, no prior systemic therapy for advanced disease | 24.8 months | 42.1% |
| Placebo + Letrozole | 14.5 months | 34.7% | ||
| MONARCH 3 (NCT02246621) | Abemaciclib + NSAI | HR+/HER2- advanced BC, no prior systemic therapy in the advanced setting | Not Reached | 59% |
| Placebo + NSAI | 14.7 months | 44% | ||
| BOLERO-2 (NCT00863655) | Everolimus + Exemestane | HR+ advanced BC, refractory to nonsteroidal AIs | 7.8 months (investigator assessment) | Not Reported |
| Placebo + Exemestane | 3.2 months (investigator assessment) | Not Reported |
Experimental Protocols
Clinical Trial Methodologies
ELAINE 1 (NCT03781063) - this compound vs. Fulvestrant
-
Study Design: A randomized, open-label, multicenter Phase 2 trial.
-
Patient Population: 103 postmenopausal women with locally advanced or metastatic ER+/HER2- breast cancer with a documented ESR1 mutation who had progressed on an aromatase inhibitor (AI) in combination with a CDK4/6 inhibitor.
-
Inclusion Criteria: Histologically confirmed ER+/HER2- breast cancer; presence of an ESR1 mutation detected by ctDNA analysis; disease progression during or after treatment with an AI plus a CDK4/6 inhibitor.
-
Exclusion Criteria: Prior treatment with fulvestrant or chemotherapy for metastatic disease.
-
Treatment Arms:
-
This compound: 5 mg orally once daily.
-
Fulvestrant: 500 mg intramuscularly on days 1, 15, and 29, then every 4 weeks.
-
-
Primary Endpoint: Progression-Free Survival (PFS) as assessed by the investigator according to Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).
-
Secondary Endpoints: Objective Response Rate (ORR), Clinical Benefit Rate (CBR), Overall Survival (OS), and safety.
-
ctDNA Analysis: Performed using the Guardant360® assay at baseline and at specified follow-up time points to monitor changes in ESR1 mutant allele fraction.
ELAINE 2 (NCT04432454) - this compound + Abemaciclib
-
Study Design: An open-label, single-arm, multicenter Phase 2 trial.
-
Patient Population: 29 pre- and postmenopausal women with locally advanced or metastatic ER+/HER2- breast cancer with an ESR1 mutation who had progressed on prior therapies, including a CDK4/6 inhibitor.
-
Inclusion Criteria: Confirmed ER+/HER2- mBC with an acquired ESR1 mutation; disease progression on one or two prior lines of hormonal therapy for metastatic disease, with or without a CDK4/6 inhibitor.
-
Exclusion Criteria: Known inactivating RB1 mutations; history of long QT syndrome; recent history of pulmonary embolism or deep vein thrombosis.
-
Treatment: this compound 5 mg orally once daily and abemaciclib 150 mg orally twice daily.
-
Primary Endpoint: Safety and tolerability.
-
Secondary Endpoints: PFS, CBR, and ORR.
Preclinical Study Methodologies
MCF-7 Xenograft Model for ER-Positive Breast Cancer
-
Cell Lines: Luciferase-GFP tagged MCF-7 human breast cancer cells, including wild-type (WT) and variants expressing ESR1 mutations (e.g., Y537S, D538G).
-
Animal Model: Immunocompromised mice (e.g., NSG mice).
-
Tumor Implantation: Cells are injected into the mammary ducts (Mammary Intraductal - MIND model) to mimic the progression from ductal lesions.
-
Treatment: Mice are randomized to receive vehicle control, this compound, fulvestrant, palbociclib, or combinations thereof. Dosages and administration routes vary by study but are typically administered orally or via subcutaneous injection.
-
Tumor Growth and Metastasis Monitoring:
-
In Vivo Bioluminescence Imaging: Tumor growth and metastasis are monitored non-invasively using an in vivo imaging system (e.g., IVIS). Mice are injected with D-luciferin, and the resulting bioluminescent signal, proportional to the number of viable cancer cells, is quantified.
-
Ex Vivo Imaging and Histology: At the end of the study, organs are harvested for ex vivo imaging and histological analysis to confirm and quantify metastatic lesions.
-
-
Western Blot Analysis for Protein Expression:
-
Protein Extraction: Protein lysates are prepared from tumor tissue or cultured cells.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the protein of interest (e.g., ERα, Ki67), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using a chemiluminescent substrate.
-
Signaling Pathways and Experimental Workflows
Estrogen Receptor Signaling and Therapeutic Intervention
The diagrams below illustrate the mechanism of action of various therapies for ER-positive breast cancer, highlighting how they interfere with the estrogen receptor signaling pathway.
Caption: Simplified ER signaling pathway and points of therapeutic intervention.
CDK4/6 and mTOR Signaling Pathways in ER+ Breast Cancer
This diagram illustrates the interplay between the ER pathway and the CDK4/6 and PI3K/AKT/mTOR pathways, which are also critical drivers of cell proliferation in ER-positive breast cancer.
Caption: Interconnected signaling pathways in ER+ breast cancer.
Experimental Workflow for Preclinical Xenograft Studies
The following diagram outlines the typical workflow for evaluating the efficacy of anti-cancer agents in a preclinical xenograft model.
Caption: Workflow for preclinical evaluation in xenograft models.
Conclusion
This compound has emerged as a promising therapeutic agent for ER-positive metastatic breast cancer, particularly in the challenging context of acquired resistance to endocrine therapies and the presence of ESR1 mutations. The clinical data from the ELAINE trials suggest that this compound, both as a monotherapy and in combination with abemaciclib, offers a clinical benefit over the current standard of care, fulvestrant. Preclinical studies further support its potent anti-tumor and anti-metastatic effects. The detailed protocols and pathway diagrams provided in this guide offer a framework for understanding the evaluation of this compound and its place in the evolving landscape of ER-positive breast cancer treatment. Further research, including the ongoing ELAINE 3 trial, will be crucial in definitively establishing the role of this compound in clinical practice.
References
A Comparative Analysis of Lasofoxifene and Aromatase Inhibitors in Breast Cancer Prevention
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent classes of drugs in breast cancer prevention: lasofoxifene, a selective estrogen receptor modulator (SERM), and aromatase inhibitors (AIs). This document synthesizes key experimental data on their efficacy, safety profiles, and mechanisms of action to support ongoing research and drug development in oncology.
Introduction
Breast cancer remains a significant global health challenge. A key strategy in mitigating its impact is prevention, particularly in high-risk postmenopausal women. Hormonal therapies that target the estrogen signaling pathway are at the forefront of breast cancer chemoprevention. This guide focuses on a comparative study of this compound and aromatase inhibitors, two therapeutic classes that have demonstrated considerable efficacy in reducing the incidence of estrogen receptor-positive (ER+) breast cancer. While both intervene in estrogen-mediated pathways, their distinct mechanisms of action result in different efficacy and safety profiles.
Mechanisms of Action
This compound: A Selective Estrogen Receptor Modulator (SERM)
This compound is a third-generation SERM that exhibits tissue-specific effects. It acts as an estrogen receptor antagonist in breast and uterine tissue while demonstrating agonist activity in bone.[1] This dual activity allows it to block the proliferative effects of estrogen on breast cancer cells while maintaining bone density, a significant concern in postmenopausal women.[1]
Aromatase Inhibitors (AIs)
Aromatase inhibitors, such as anastrozole and exemestane, function by blocking the aromatase enzyme.[2] This enzyme is responsible for the final step in estrogen synthesis, converting androgens into estrogens in peripheral tissues, which is the primary source of estrogen in postmenopausal women.[3] By inhibiting this conversion, AIs significantly reduce systemic estrogen levels, thereby depriving ER+ breast cancer cells of the hormonal stimulation necessary for their growth.[4]
Comparative Efficacy in Breast Cancer Prevention
The efficacy of this compound and aromatase inhibitors in preventing breast cancer has been evaluated in large, randomized, placebo-controlled clinical trials. The primary endpoints of these studies typically include the incidence of invasive and non-invasive breast cancers.
| Parameter | This compound (PEARL Trial) | Anastrozole (IBIS-II Trial) | Exemestane (MAP.3 Trial) |
| Drug and Dosage | This compound 0.5 mg/day | Anastrozole 1 mg/day | Exemestane 25 mg/day |
| Study Population | 8,556 postmenopausal women with osteoporosis | 3,864 high-risk postmenopausal women | 4,560 high-risk postmenopausal women |
| Median Follow-up | 5 years | 5 years (initial), 10.9 years (long-term) | 35 months |
| Reduction in Invasive Breast Cancer | 83% reduction in ER+ invasive breast cancer (HR 0.17) | 53% reduction in all breast cancer (HR 0.47) | 65% reduction in invasive breast cancer (HR 0.35) |
| Reduction in All Breast Cancer (Invasive + DCIS) | 79% reduction (HR 0.21) | 49% reduction (long-term) (HR 0.51) | Not explicitly reported as a primary combined endpoint |
Comparative Safety and Tolerability
The side-effect profiles of this compound and aromatase inhibitors differ, reflecting their distinct mechanisms of action. These differences are critical considerations in the risk-benefit assessment for long-term preventive therapy.
| Adverse Event | This compound (PEARL Trial) | Anastrozole (IBIS-II Trial) | Exemestane (MAP.3 Trial) |
| Hot Flashes | Increased incidence | Increased incidence | Increased incidence |
| Musculoskeletal Events (e.g., Arthralgia) | Not reported as significantly increased | Significantly higher incidence (64% vs 58% placebo) | Increased reports of joint pain |
| Bone Health | Agonist effect, maintains bone mineral density | Decreased bone mineral density, increased fracture risk | Worsened age-related bone loss |
| Venous Thromboembolic Events (VTE) | Increased risk (HR 2.055 for any VTE) | No significant increase | No significant increase |
| Gynecological Events | Increased vaginal bleeding (2.6% vs 1.3% placebo) | Not significantly increased | Not significantly increased |
| Cardiovascular Events | Reduced risk of major coronary events and stroke | No significant increase | No significant difference from placebo |
Experimental Protocols
PEARL Trial (Postmenopausal Evaluation and Risk-Reduction with this compound)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter international trial.
-
Participants: 8,556 postmenopausal women (aged 59-80) with osteoporosis (femoral neck or spine bone mineral density T-score ≤ -2.5).
-
Intervention: Participants were randomized to receive this compound (0.25 mg or 0.5 mg daily) or a matching placebo for 5 years. All participants also received calcium and vitamin D supplementation.
-
Primary Endpoints: Incidence of ER+ breast cancer and non-vertebral fractures at 5 years.
-
Statistical Analysis: Cox proportional hazards models were used to calculate hazard ratios and confidence intervals for the primary endpoints.
IBIS-II Trial (International Breast Cancer Intervention Study II)
-
Study Design: An international, randomized, double-blind, placebo-controlled trial.
-
Participants: 3,864 postmenopausal women (aged 40-70) at increased risk of breast cancer.
-
Intervention: Participants were randomly assigned to receive anastrozole (1 mg daily) or a matching placebo for 5 years.
-
Primary Endpoint: Histologically confirmed breast cancer (invasive or ductal carcinoma in situ).
-
Statistical Analysis: The primary analysis was by intention-to-treat, using a log-rank test to compare the time to breast cancer diagnosis between the two groups.
MAP.3 Trial (Mammary Prevention 3)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.
-
Participants: 4,560 postmenopausal women at increased risk for developing breast cancer.
-
Intervention: Participants were randomized to receive exemestane (25 mg daily) or a matching placebo.
-
Primary Endpoint: Incidence of invasive breast cancer.
-
Statistical Analysis: The primary analysis was an intention-to-treat comparison of the annual incidence of invasive breast cancer between the two groups using a log-rank test.
Conclusion
Both this compound and aromatase inhibitors have demonstrated significant efficacy in the prevention of ER+ breast cancer in postmenopausal women. This compound offers the unique advantage of bone protection and a potential reduction in cardiovascular events, though with an increased risk of venous thromboembolism. Aromatase inhibitors, while highly effective in reducing breast cancer incidence, are associated with musculoskeletal side effects and a negative impact on bone health.
The choice between these agents for breast cancer prevention is a complex decision that must take into account an individual's overall health status, comorbidities, and personal risk factors. For researchers and drug development professionals, the distinct profiles of these drugs highlight the potential for developing novel agents with improved tissue selectivity and more favorable risk-benefit profiles. Further research into biomarkers that can predict both response and toxicity to these agents is crucial for personalizing breast cancer prevention strategies.
References
Safety Operating Guide
Proper Disposal of Lasofoxifene: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of lasofoxifene, ensuring the safety of personnel and environmental protection.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound. Adherence to these guidelines is vital due to the potent pharmacological activity and potential environmental hazards associated with this compound.
Immediate Safety and Handling Precautions
This compound is a potent selective estrogen receptor modulator (SERM) and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[1][2] All handling of the solid compound that could generate dust should be performed in a chemical fume hood to minimize inhalation exposure.[3] In case of a spill, the area should be carefully cleaned. For small spills, wipe with a damp cloth and place the contaminated materials in a sealed container for disposal. Large spills should be managed by vacuuming or wet mopping to avoid generating airborne dust.
Disposal Plan for this compound Waste
The recommended and primary method for the disposal of this compound and any materials contaminated with it is incineration at a licensed hazardous waste facility. This ensures the complete destruction of the active pharmaceutical ingredient (API).
Step-by-Step Disposal Procedure:
-
Segregation: All this compound waste, including unused compounds, contaminated labware (e.g., vials, pipette tips, gloves), and cleaning materials, must be segregated from general laboratory waste.
-
Containerization: Place all solid and liquid this compound waste into clearly labeled, sealed, and leak-proof hazardous waste containers. The container should be labeled as "Hazardous Waste" and clearly identify the contents, including "this compound".
-
Storage: Store the hazardous waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and transportation of the waste to a permitted treatment, storage, and disposal facility (TSDF) for incineration.
Under no circumstances should this compound waste be disposed of down the drain or in regular trash. this compound is classified as harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment.
Data on Environmental Degradation of a Structurally Related SERM
Disclaimer: The following data is for raloxifene and should be used for informational purposes only as an indicator of the potential environmental behavior of a similar compound.
| Degradation Process | Conditions | Half-Life |
| Hydrolysis | pH 5, 25°C | 1001 days |
| pH 7, 25°C | 410 days | |
| pH 9, 25°C | 90 days | |
| Biodegradation | Aerobic-aquatic with sewage solids (30 mg/L) | 37 days |
| Aerobic with sewage solids (0.470 g/L) | 7.17 hours |
Source: Adapted from a study on the environmental fate and chemistry of raloxifene hydrochloride.
Experimental Protocol for Decontamination of Surfaces and Glassware
While incineration is the required method for ultimate disposal, proper decontamination of laboratory surfaces and non-disposable glassware is essential to prevent cross-contamination and ensure a safe working environment. A specific chemical deactivation protocol for this compound is not established in the available literature; therefore, a thorough cleaning procedure is recommended.
Objective: To effectively remove residual this compound from non-porous surfaces and glassware.
Materials:
-
Detergent solution
-
Organic solvent (e.g., ethanol or methanol)
-
Water (deionized or distilled)
-
Appropriate PPE (double gloves, lab coat, safety glasses)
-
Hazardous waste containers for collecting rinsate
Procedure:
-
Initial Removal: Physically remove any visible powder or residue using a damp cloth or absorbent pad. Place the contaminated cleaning materials directly into a hazardous waste container.
-
Detergent Wash: Wash the surface or glassware thoroughly with a laboratory-grade detergent and warm water.
-
Rinsing: Rinse the item multiple times with water.
-
Solvent Rinse: Rinse the surface or glassware with an appropriate organic solvent, such as ethanol or methanol, to dissolve any remaining non-polar residues.
-
Final Water Rinse: Perform a final rinse with deionized or distilled water.
-
Waste Collection: All rinsate from the cleaning process should be collected and disposed of as hazardous chemical waste.
-
Drying: Allow the cleaned items to air dry completely or dry in an oven as appropriate.
This compound Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound-related waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Lasofoxifene
For Immediate Implementation: This document provides essential safety protocols and logistical procedures for the handling and disposal of Lasofoxifene, a potent selective estrogen receptor modulator (SERM). Adherence to these guidelines is critical to ensure the safety of all laboratory personnel and to maintain a secure research environment.
This compound is a compound with significant biological activity and potential health risks, including reproductive toxicity, serious eye damage, and organ damage through prolonged or repeated exposure.[1][2] It is also very toxic to aquatic life.[1][2] Therefore, a comprehensive safety strategy encompassing personal protective equipment (PPE), specific handling procedures, and stringent disposal methods is mandatory.
Personal Protective Equipment (PPE) and Hazard Control
Due to the hazardous nature of this compound, a multi-layered approach to personal protection is required. This includes a combination of engineering controls and appropriate PPE to minimize all potential routes of exposure.
| Hazard | Required PPE and Engineering Controls |
| Inhalation of airborne particles | All handling of powdered this compound must be conducted in a certified chemical fume hood or a containment ventilated enclosure (CVE). For procedures with a higher risk of aerosol generation, a powered air-purifying respirator (PAPR) is recommended. |
| Skin and Eye Contact | Gloves: Double gloving with chemotherapy-rated nitrile gloves is mandatory. Gloves should be changed immediately if contaminated and every two hours during continuous use. Gown: A disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs is required. Eye Protection: Chemical safety goggles and a full-face shield must be worn when handling the solid compound or solutions. |
| Ingestion | Eating, drinking, and smoking are strictly prohibited in the laboratory areas where this compound is handled. Wash hands thoroughly with soap and water before leaving the laboratory. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from receipt to disposal.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
The container should be clearly labeled with the compound name and appropriate hazard symbols.
-
Store this compound in a designated, secure, and well-ventilated area, away from incompatible materials. The storage area should be clearly marked as containing a potent compound.
Preparation of Solutions
-
All weighing and solution preparation activities must be performed within a chemical fume hood or a CVE.
-
Use disposable equipment whenever possible to minimize cleaning and potential for contamination.
-
When dissolving the compound, add the solvent slowly to the powder to avoid splashing.
Experimental Use
-
Ensure that all personnel involved in the experiment are fully trained on the handling procedures for potent compounds and are familiar with the specific hazards of this compound.
-
Keep the work area clean and uncluttered.
-
All manipulations of this compound, including additions to cell cultures or animal administration, should be performed with care to prevent spills and aerosol generation.
Decontamination and Spill Cleanup
-
In the event of a spill, immediately alert others in the area and restrict access.
-
Personnel involved in the cleanup must wear the full PPE described in the table above.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable decontamination solution, followed by a thorough rinse.
-
For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) department.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Unused Compound: Dispose of as hazardous pharmaceutical waste in accordance with local, state, and federal regulations.[3] It should be placed in a clearly labeled, sealed container.
-
Contaminated Labware (Glass and Plastic): All disposable labware that has come into contact with this compound must be disposed of as hazardous waste. Do not rinse. Place directly into a designated hazardous waste container.
-
Contaminated PPE: All used PPE, including gloves, gowns, and face shields, must be disposed of as hazardous waste in a designated, labeled container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.
Experimental Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
